molecular formula C22H28N2O3S B1676270 MCI826 CAS No. 140646-80-6

MCI826

Número de catálogo: B1676270
Número CAS: 140646-80-6
Peso molecular: 400.5 g/mol
Clave InChI: PGLNVMJTDKEOBE-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

leukotriene D4 and E4 antagonist;  inhibits late asthmatic response;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2-diethyl-4-oxo-4-[3-[(E)-2-(4-propan-2-yl-1,3-thiazol-2-yl)ethenyl]anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-22(6-2,21(26)27)13-19(25)23-17-9-7-8-16(12-17)10-11-20-24-18(14-28-20)15(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,25)(H,26,27)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNVMJTDKEOBE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140646-80-6
Record name Mci 826
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140646806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

MCI-826: A Technical Guide to its Mechanism of Action as a Potent Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCI-826, with the chemical name (E)-2,2-diethyl-3'-[2-[2-(4-isopropyl)thiazolyl]ethenyl]succinanilic acid, is a potent and selective antagonist of peptide leukotrienes (p-LTs).[1] Extensive preclinical research has demonstrated its high-affinity antagonism of leukotriene D4 (LTD4) and leukotriene E4 (LTE4), key mediators in the pathophysiology of asthma and other inflammatory conditions. This document provides a comprehensive overview of the mechanism of action of MCI-826, detailing its molecular target, downstream signaling effects, and supporting preclinical data. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective CysLT1 Receptor Antagonism

MCI-826 functions as a competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1). While direct binding studies for MCI-826 are not extensively reported in the available literature, its pharmacological profile aligns with that of other CysLT1 receptor antagonists used in asthma therapy.[2][3][4] The CysLT1 receptor is a G-protein coupled receptor (GPCR) that exhibits high affinity for LTD4.[3][5] By binding to the CysLT1 receptor, MCI-826 prevents the binding of its endogenous ligands, primarily LTD4 and LTE4, thereby inhibiting the downstream signaling cascade that leads to the pathological effects associated with leukotriene activation.

The primary action of MCI-826 is to block the effects of LTD4 and LTE4, which are potent mediators of:

  • Bronchoconstriction[6]

  • Airway edema

  • Mucus hypersecretion

  • Eosinophil recruitment into the airways[7]

Signaling Pathway Inhibition

Activation of the CysLT1 receptor by LTD4 initiates a well-characterized signaling cascade. The receptor is coupled to the Gq/11 class of G-proteins.[8] Upon ligand binding, the activated G-protein stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rise in cytosolic Ca2+ concentration. This increase in intracellular calcium in airway smooth muscle cells is a critical step in initiating muscle contraction and bronchoconstriction.[6][9]

MCI-826, by competitively antagonizing the CysLT1 receptor, prevents this entire signaling cascade from being initiated by LTD4 or LTE4.

Figure 1: Proposed Signaling Pathway of MCI-826 Action cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 LTD4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds & Activates Gq_11 Gq/11 CysLT1_Receptor->Gq_11 Activates MCI826 This compound This compound->CysLT1_Receptor Blocks PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Induces

Caption: Proposed mechanism of MCI-826 action on the CysLT1 receptor signaling pathway.

Quantitative Data Summary

The potency and selectivity of MCI-826 have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Potency of MCI-826
ParameterAgonistTissue PreparationValueReference
pA2LTD4Isolated Guinea Pig Trachea8.3[1]
pA2LTE4Isolated Guinea Pig Trachea8.9[1]
Potency vs. FPL 55712LTD4/LTE4Isolated Guinea Pig Trachea>100 times stronger[1]
Effective ConcentrationLTD4Isolated Human BronchusMarked antagonism at 10⁻⁸ g/ml[1]
Table 2: In Vivo Efficacy of MCI-826 in a Guinea Pig Asthma Model
ModelAdministrationDosageEffectReference
DNP-As Induced Biphasic BronchoconstrictionOral (p.o.), 1 hr before antigen0.1 mg/kgSignificant inhibition of Immediate (IAR) and Late Asthmatic Response (LAR)[7]
DNP-As Induced Late Asthmatic ResponseOral (p.o.), 1.5 hr after antigen0.1 mg/kgSignificant inhibition of LAR[7]
DNP-As Induced Airway InflammationOral (p.o.)0.1 mg/kgSignificant inhibition of eosinophil increase in Bronchoalveolar Lavage (BAL) fluid[7]

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited.

Isolated Tissue Contraction Assays (Guinea Pig Trachea and Human Bronchus)

This in vitro method is used to assess the antagonistic activity of compounds on agonist-induced smooth muscle contraction.

  • Tissue Preparation: Tracheal rings from guinea pigs or bronchial tissues from human subjects are dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Tension Measurement: The tissues are connected to isometric force transducers to record changes in tension. An initial resting tension is applied, and the tissues are allowed to equilibrate.

  • Agonist-Induced Contraction: Cumulative concentration-response curves are generated for a contractile agonist, such as LTD4 or LTE4, to establish a baseline contractile response.

  • Antagonist Incubation: Tissues are washed and then incubated with varying concentrations of MCI-826 for a predetermined period.

  • Antagonism Assessment: The agonist concentration-response curve is repeated in the presence of MCI-826. A rightward shift in the dose-response curve indicates competitive antagonism.

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, is calculated using a Schild plot analysis.

Figure 2: Experimental Workflow for Isolated Tissue Assay Start Start Tissue_Prep Tissue Preparation (Tracheal/Bronchial Rings) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration under Tension Mounting->Equilibration Baseline Generate Baseline Agonist (LTD4/LTE4) Dose-Response Curve Equilibration->Baseline Washout Washout Baseline->Washout Incubation Incubate with MCI-826 Washout->Incubation Repeat_Curve Repeat Agonist Dose-Response Curve Incubation->Repeat_Curve Analysis Data Analysis (Schild Plot, pA2 Calculation) Repeat_Curve->Analysis End End Analysis->End

Caption: Generalized workflow for assessing MCI-826 antagonism in isolated airway tissues.

In Vivo Guinea Pig Model of Late Asthmatic Response

This animal model is designed to mimic the immediate and delayed bronchoconstriction phases seen in human asthma.

  • Sensitization: Guinea pigs are sensitized to an antigen, such as Dinitrophenylated-Ascaris suum extract (DNP-As), to induce an allergic phenotype.[7]

  • Drug Administration: MCI-826 or a vehicle control is administered orally at a specified time before or after the antigen challenge.[7]

  • Antigen Challenge: The sensitized animals are challenged with an aerosolized form of the antigen to induce an asthmatic response.

  • Measurement of Pulmonary Resistance: Pulmonary resistance (RL), a measure of airway obstruction, is monitored over time to assess both the immediate asthmatic response (IAR) occurring shortly after the challenge and the late asthmatic response (LAR) which typically develops 3-5 hours later.[7]

  • Bronchoalveolar Lavage (BAL): At the end of the experiment, a bronchoalveolar lavage is performed to collect cells from the airways.

  • Cellular Analysis: The BAL fluid is analyzed to determine the total and differential cell counts, with a particular focus on the number of eosinophils, which are key inflammatory cells in asthma.[7]

Conclusion

MCI-826 is a highly potent and selective antagonist of the CysLT1 receptor, effectively blocking the biological actions of LTD4 and LTE4. Its mechanism of action involves the inhibition of a Gq/11-PLC-IP3 signaling pathway, which prevents the increase in intracellular calcium that leads to bronchoconstriction. Preclinical data from both in vitro and in vivo models demonstrate its significant potential in mitigating key features of the asthmatic response, including immediate and late-phase bronchoconstriction and airway inflammation. These findings underscore the therapeutic potential of MCI-826 and provide a solid foundation for its further investigation in the context of asthma and other leukotriene-mediated diseases.

References

MCI-826 (Pranlukast) as a CysLT1 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MCI-826 (Pranlukast), a selective antagonist of the Cysteinyl Leukotriene 1 (CysLT1) receptor. The document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and key signaling pathways involved in CysLT1 receptor function.

Introduction to MCI-826 (Pranlukast) and the CysLT1 Receptor

MCI-826, chemically known as Pranlukast, is a potent and selective competitive antagonist of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are inflammatory lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation.[3] Pranlukast exerts its therapeutic effects by blocking the binding of these endogenous ligands to the CysLT1 receptor, thereby mitigating the downstream inflammatory cascade.[1][4] It is used clinically in the management of asthma and allergic rhinitis.[5][6]

Quantitative Pharmacological Data

The pharmacological activity of MCI-826 has been characterized through various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity and functional potency at the CysLT1 receptor.

ParameterValueAssay TypeSpecies/Cell LineReference
IC50 0.8 nMNot SpecifiedNot Specified[7]
IC50 0.3 µMMucus Secretion Inhibition (LTD4-induced)Guinea-pig Trachea[8]
pKB 7.0Functional Antagonism (LTD4-induced contraction)Guinea-pig Trachea[8]
Relative Potency Zafirlukast = Montelukast > Pranlukast[3H]-LTD4 Radioligand BindingHuman Lung Parenchyma[9]

Note: IC50 is the half-maximal inhibitory concentration. pKB is the negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, derived from functional assays.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[10] Ligand binding initiates a well-defined signaling cascade leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC).

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs CysLTs (LTD4, LTC4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds & Activates MCI826 MCI-826 (Pranlukast) This compound->CysLT1R Blocks Gq Gαq/11 CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Contraction, Inflammation) Ca2->Downstream PKC->Downstream

CysLT1 Receptor Signaling Pathway

Experimental Protocols

Characterization of a CysLT1 receptor antagonist like MCI-826 typically involves a series of in vitro assays to determine its binding affinity and functional potency. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the ability of MCI-826 to displace a radiolabeled ligand (e.g., [3H]LTD4) from the CysLT1 receptor, allowing for the determination of its binding affinity (Ki).

a) Membrane Preparation:

  • Culture cells expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) to a high density.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Homogenize the cells using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[11]

b) Binding Assay Protocol:

  • In a 96-well plate, add the following components in order: assay buffer, a fixed concentration of radioligand (e.g., [3H]LTD4, typically at or below its Kd), and varying concentrations of unlabeled MCI-826.

  • For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of a known CysLT1 antagonist (e.g., unlabeled LTD4 or montelukast).

  • Initiate the binding reaction by adding the prepared cell membranes (typically 3-20 µg of protein per well).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

  • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

c) Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the MCI-826 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of MCI-826 to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist (e.g., LTD4).

a) Cell Preparation:

  • Plate CysLT1 receptor-expressing cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.[12]

  • On the day of the assay, remove the culture medium.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial calcium assay kit like FLIPR Calcium Assay Kit) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for approximately 1 hour at 37°C.[13][14]

b) Antagonist Assay Protocol:

  • Prepare a dilution series of MCI-826 in the assay buffer.

  • After dye loading, pre-incubate the cells with the various concentrations of MCI-826 for a defined period (e.g., 15-30 minutes) at room temperature.

  • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation system).

  • Establish a baseline fluorescence reading.

  • Add a fixed concentration of the agonist (e.g., LTD4, typically at an EC80 concentration) to all wells to stimulate the receptor.

  • Immediately measure the change in fluorescence over time.[12]

c) Data Analysis:

  • Determine the maximum fluorescence response for each well.

  • Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

  • Plot the percentage of agonist response against the logarithm of the MCI-826 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating full agonist dose-response curves in the presence of multiple fixed concentrations of MCI-826. A parallel rightward shift in the agonist dose-response curve with a Schild plot slope not significantly different from 1 is indicative of competitive antagonism.[8][15]

Mandatory Visualizations

Experimental Workflow for CysLT1 Antagonist Characterization

GPCR_Antagonist_Workflow start Start: Compound Library primary_screen Primary Screen: Radioligand Binding Assay (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive dose_response_binding Dose-Response Binding: Determine IC50/Ki hit_id->dose_response_binding Active functional_assay Functional Assay: Calcium Mobilization (Antagonist Mode) dose_response_binding->functional_assay dose_response_functional Dose-Response Functional: Determine IC50 functional_assay->dose_response_functional mechanism_study Mechanism of Action: Schild Analysis (pA2) dose_response_functional->mechanism_study lead_compound Lead Compound: MCI-826 mechanism_study->lead_compound

Workflow for GPCR Antagonist Characterization
Logical Relationship of MCI-826 Action

MCI826_Logic CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binding Binding to Receptor CysLTs->Binding NoActivation No Receptor Activation CysLT1R->NoActivation This compound MCI-826 (Pranlukast) This compound->CysLT1R Competitively Binds Activation Receptor Activation & Signaling Binding->Activation Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Activation->Response NoResponse Inhibition of Responses NoActivation->NoResponse

Logical Flow of MCI-826 Antagonism

References

Technical Guide on the Biological Activity of KX-826 (Pyrilutamide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KX-826 (pyrilutamide) is a novel, nonsteroidal, selective high-affinity androgen receptor (AR) antagonist.[1] It is being developed by Kintor Pharmaceutical Limited for the topical treatment of androgenetic alopecia (AGA) and acne vulgaris.[2][3] As a topical agent, KX-826 is designed to exert its effects locally at the hair follicle, minimizing systemic exposure and associated side effects.[4][5]

Mechanism of Action

The primary mechanism of action of KX-826 is the competitive antagonism of the androgen receptor. In androgen-sensitive tissues like the hair follicle, the potent androgen dihydrotestosterone (DHT) binds to the AR. This hormone-receptor complex then translocates to the nucleus, where it modulates the expression of genes that lead to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[4]

KX-826, with its high affinity for the AR, competes with DHT for binding to the receptor's ligand-binding domain.[4][5] By occupying the receptor without activating it (silent antagonism), KX-826 prevents the downstream signaling cascade initiated by DHT. This local blockade of androgen signaling in the scalp helps to counteract hair follicle miniaturization and promote the growth of terminal hairs.[4][5] Upon entering systemic circulation, KX-826 is rapidly metabolized into inactive forms, which contributes to its favorable safety profile.[4]

Signaling Pathway of Androgen Action and KX-826 Inhibition

Caption: Mechanism of KX-826 as a competitive antagonist of the androgen receptor in hair follicle cells.

Quantitative Data

In Vitro Activity
CompoundTargetAssayIC50 (nM)Reference
KX-826 (Pyrilutamide)Androgen ReceptorCompetitive Binding0.28[1]
Bicalutamide (Reference)Androgen ReceptorCompetitive Binding3.1[1]
Clinical Efficacy in Androgenetic Alopecia (Males)
Trial PhaseTreatment GroupDurationPrimary EndpointResultp-valueReference
Phase II (China)0.5% BID24 WeeksChange in TAHC/cm² from baseline+22.73<0.001[1][6]
Phase II (China)0.5% BID vs. Placebo24 WeeksChange in TAHC/cm²+15.340.024[1][6]
Phase II (China)0.5% BID vs. Placebo24 WeeksChange in TAHC/cm² from baseline+22.39 vs +8.730.002[7][8][9]
Phase II (China)1.0% BID vs. Placebo24 WeeksChange in TAHC/cm² from baseline+21.87 vs +8.730.004[7][8][9]
Phase III (China)0.5% BID24 WeeksChange in TAHC/cm² from baselineStatistically significant hair growth<0.0001[4]
Long-Term Safety (China)0.5% BID52 Weeks% of patients with ≥10 hairs/cm² TAHC increase46%N/A[9][10]
Long-Term Safety (China)0.5% BID52 Weeks% of patients with ≥20 hairs/cm² TAHC increase20%N/A[9][10]

TAHC: Target Area Hair Count; BID: Twice daily

Clinical Efficacy in Androgenetic Alopecia (Females)
Trial PhaseTreatment GroupDurationPrimary EndpointResultp-valueReference
Phase II (China)0.5% QD24 WeeksChange in TAHC/cm² vs. Placebo+11.390.0087[1]

QD: Once daily

Experimental Protocols

Phase II Clinical Trial for Male AGA in China
  • Objective: To evaluate the efficacy and safety of KX-826 for treating adult male patients with AGA.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[11]

  • Participants: 120 male subjects with AGA, classified as Norwood-Hamilton scale IIIv, IV, or V.[6]

  • Intervention Groups: [1][6]

    • KX-826 0.25% solution applied twice daily (BID).

    • KX-826 0.5% solution applied once daily (QD).

    • KX-826 0.5% solution applied twice daily (BID).

    • Placebo solution.

  • Treatment Duration: 24 weeks.[1]

  • Primary Endpoint: The change from baseline in non-vellus target area hair count (TAHC) in a 1 cm² area at week 24.[6]

  • Method of Administration: Topical application to the scalp.

Phase III Clinical Trial for Male AGA in China
  • Objective: To confirm the efficacy and safety of KX-826 for the topical treatment of Chinese adult male patients with AGA.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[12][13]

  • Participants: Approximately 740 adult male subjects with AGA (Norwood-Hamilton scale IIIv, IV, and V).[13]

  • Intervention Groups: [12][13]

    • KX-826 0.5% solution applied twice daily (BID).

    • Placebo solution. Subjects were randomized in a 1:1 ratio.

  • Treatment Duration: 24 weeks, with an additional 4-week safety follow-up.[3][12]

  • Primary Endpoint: The change from baseline in non-vellus TAHC at week 24 compared to placebo.

  • Method of Administration: Topical application of approximately 1 mL (7 sprays) to the target scalp area, massaged until absorbed. The application is done on a dry scalp and hair.[12]

Experimental Workflow for Clinical Trials

Clinical_Trial_Workflow Screening Patient Screening (AGA Diagnosis, Inclusion/ Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_Group Treatment Group (KX-826 Topical Solution) Randomization->Treatment_Group Placebo_Group Placebo Group (Vehicle Solution) Randomization->Placebo_Group Treatment_Period 24-Week Treatment Period (Daily or Twice Daily Application) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Endpoint_Analysis Primary Endpoint Analysis (Change in TAHC from Baseline) Treatment_Period->Endpoint_Analysis Safety_Followup Safety Follow-up (Adverse Event Monitoring) Endpoint_Analysis->Safety_Followup Results Data Analysis and Results Safety_Followup->Results

Caption: Generalized workflow for the randomized, placebo-controlled clinical trials of KX-826.

Safety and Tolerability

Across multiple clinical trials, KX-826 has demonstrated a favorable safety profile.[1][3]

  • Adverse Events: Most treatment-emergent adverse events (TEAEs) were reported as mild and were comparable in incidence to the placebo groups.[1]

  • Common Adverse Reactions: The most frequently reported adverse event is contact dermatitis or pruritus (itching) at the application site.[1][6]

  • Systemic Side Effects: No serious adverse events (SAEs) have been reported. Notably, there have been no reports of drug-related sexual dysfunction, a concern often associated with systemic antiandrogen therapies.[9][10] This is attributed to the topical application and rapid systemic metabolism of the drug.[4]

Conclusion

KX-826 (pyrilutamide) is a potent and selective androgen receptor antagonist that has shown promising results in clinical trials for the treatment of androgenetic alopecia. Its mechanism of action, involving the local inhibition of DHT-mediated signaling in the scalp, combined with a favorable safety profile due to minimal systemic exposure, positions it as a potentially valuable therapeutic option. Further data from ongoing and future clinical trials will be crucial in fully establishing its efficacy and long-term safety.

References

An In-depth Technical Guide to MCI826 and the Leukotriene Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MCI826, a potent and selective peptide leukotriene antagonist, and its interaction with the leukotriene signaling pathway. The document details the mechanism of action of this compound, its pharmacological profile, and the experimental methodologies used to characterize its activity. Quantitative data are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams. While specific clinical trial data for this compound is not publicly available, this guide provides context on the clinical application of the broader class of leukotriene receptor antagonists in inflammatory diseases such as asthma.

The Leukotriene Signaling Pathway: A Core Inflammatory Cascade

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses. The pathway is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid, leading to the production of a cascade of leukotrienes, including the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[1] These CysLTs exert their biological effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).

Activation of these receptors, particularly CysLT1, on various cell types, including airway smooth muscle and inflammatory cells, triggers a range of pro-inflammatory and bronchoconstrictive effects. These effects are central to the pathophysiology of asthma and other inflammatory conditions.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolism LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolism CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to LTE4->CysLT1R Binds to Inflammation Inflammation & Bronchoconstriction CysLT1R->Inflammation Activates This compound This compound This compound->CysLT1R Antagonizes

Diagram 1: The Leukotriene Signaling Pathway and the site of action of this compound.

This compound: A Potent and Selective Leukotriene Receptor Antagonist

This compound, with the chemical name (E)-2,2-diethyl-3'-[2-[2-(4-isopropyl)thiazolyl]ethenyl]succinanilic acid sodium salt, is a highly potent and selective antagonist of peptide leukotrienes (p-LTs).[1] Its primary mechanism of action is the competitive antagonism of the CysLT1 receptor, thereby inhibiting the downstream effects of LTD4 and LTE4.

Pharmacological Profile

The potency of this compound has been extensively characterized in preclinical studies. In isolated guinea pig trachea, this compound potently antagonized LTD4- and LTE4-induced contractions with pA2 values of 8.3 and 8.9, respectively.[1] This indicates a high binding affinity for the CysLT1 receptor. Notably, this compound is reported to be over 100 times more potent than the early leukotriene antagonist, FPL 55712.[1]

Table 1: Antagonistic Potency of this compound against Peptide Leukotrienes

AgonistPreparationParameterValueReference
LTD4Isolated Guinea Pig TracheapA28.3[1]
LTE4Isolated Guinea Pig TracheapA28.9[1]
Selectivity Profile

A key feature of this compound is its selectivity. While it is a potent antagonist of LTD4 and LTE4, it has little effect on LTC4-induced contractions in the isolated guinea pig trachea, even at high concentrations.[1] Furthermore, this compound shows modest to no effect on contractions induced by other agonists such as histamine, acetylcholine, and prostaglandin D2 (PGD2) at concentrations where it effectively blocks p-LTs.[1] This high degree of selectivity minimizes the potential for off-target effects. Another structurally related compound, ONO-1078 (Pranlukast), also demonstrates high selectivity for the CysLT1 receptor over the CysLT2 receptor, with IC50 values of approximately 4-7 nM for CysLT1 and 3620 nM for CysLT2.[2]

Table 2: Selectivity of this compound against Various Agonists

AgonistPreparationThis compound EffectConcentrationReference
LTC4Isolated Guinea Pig TracheaLittle to no inhibition3 x 10-6 g/ml[1]
HistamineIsolated Guinea Pig TracheaModest inhibition≥ 10-6 g/ml[1]
AcetylcholineIsolated Guinea Pig TracheaModest inhibition≥ 10-6 g/ml[1]
Prostaglandin D2Isolated Guinea Pig TracheaModest inhibition≥ 10-6 g/ml[1]

Experimental Protocols

The pharmacological characterization of this compound relies on established in vitro methodologies, primarily isolated tissue bath assays.

Isolated Guinea Pig Tracheal Ring Assay

This assay is a standard method for assessing the potency and efficacy of bronchoactive compounds.

Objective: To determine the antagonistic effect of this compound on leukotriene-induced contractions of guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Guinea pigs are euthanized, and the trachea is carefully excised and placed in Krebs-Henseleit solution.

  • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • An initial tension of 1.0 g is applied to the tissues, and they are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15 minutes.

  • Cumulative concentration-response curves to LTD4 or LTE4 are generated.

  • To determine the antagonistic effect of this compound, tissues are pre-incubated with varying concentrations of this compound for 30 minutes before generating the agonist concentration-response curves.

  • The contractile responses are recorded using isometric force transducers connected to a data acquisition system.

  • The pA2 values are calculated using Schild regression analysis to quantify the potency of this compound.

Isolated Human Bronchial Ring Assay

This assay provides a more direct assessment of the potential therapeutic effect in humans.

Objective: To evaluate the antagonistic effect of this compound on leukotriene-induced contractions of human bronchial smooth muscle.

Materials:

  • Human lung tissue obtained from surgical resections (with appropriate ethical approval and patient consent)

  • Krebs-Henseleit solution

  • Carbogen gas

  • Leukotriene D4 (LTD4)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Bronchial rings (2-4 mm internal diameter) are dissected from the lung tissue and placed in Krebs-Henseleit solution.

  • The rings are cut into segments and suspended in organ baths as described for the guinea pig trachea assay.

  • An initial tension of 1.5 g is applied, and the tissues are equilibrated for at least 90 minutes.

  • The viability of the tissue is confirmed by contraction with a standard agonist (e.g., acetylcholine or histamine).

  • Concentration-response curves to LTD4 are generated in the absence and presence of this compound.

  • The antagonistic effect of this compound is quantified by the rightward shift of the LTD4 concentration-response curve.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_organ_bath Organ Bath Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Tissue_Excision Trachea/Bronchus Excision Ring_Preparation Cut into Rings Tissue_Excision->Ring_Preparation Suspension Suspend Rings in Organ Bath Ring_Preparation->Suspension Equilibration Equilibration (37°C, Carbogen) Suspension->Equilibration Pre-incubation Pre-incubation with This compound or Vehicle Equilibration->Pre-incubation Agonist_Addition Cumulative Addition of Leukotriene Pre-incubation->Agonist_Addition Contraction_Measurement Measure Isometric Contraction Agonist_Addition->Contraction_Measurement CRC Generate Concentration- Response Curves Contraction_Measurement->CRC Schild_Analysis Schild Regression (pA2 calculation) CRC->Schild_Analysis

Diagram 2: General workflow for the isolated tissue bath experiments.

Clinical Context and Future Directions

Clinical Trials of Other Leukotriene Receptor Antagonists

Numerous clinical trials have demonstrated the efficacy and safety of other CysLT1 receptor antagonists, such as pranlukast, montelukast, and zafirlukast.

  • Pranlukast (ONO-1078): Clinical studies have shown that pranlukast improves asthma symptom scores, peak expiratory flow rate (PEFR), and reduces the need for bronchodilators and corticosteroids in asthmatic patients.[3]

  • Montelukast: Large-scale clinical trials have established montelukast as an effective prophylactic and chronic treatment for asthma in both adults and children, improving lung function and patient-reported outcomes.

  • Zafirlukast: Clinical trials have demonstrated that zafirlukast effectively antagonizes LTD4-induced bronchoconstriction and inhibits bronchospasm following allergen or exercise challenge in asthmatic patients.

Table 3: Overview of Clinical Applications of Leukotriene Receptor Antagonists

DrugIndicationKey Clinical Outcomes
PranlukastAsthmaImproved symptom scores, PEFR; Reduced need for rescue medication
MontelukastAsthma, Allergic RhinitisImproved FEV1, reduced beta-agonist use, improved patient-reported outcomes
ZafirlukastAsthmaReduced asthma symptoms, decreased beta-agonist use, improved pulmonary function

The successful clinical development of these compounds underscores the therapeutic potential of targeting the leukotriene signaling pathway.

Future Perspectives

The high potency and selectivity of this compound, as demonstrated in preclinical studies, suggest that it could be a valuable tool for further research into the role of leukotrienes in various inflammatory diseases. While its clinical development status is unclear, the foundational research on this compound contributes to the broader understanding of leukotriene receptor pharmacology. Future research could focus on further elucidating the binding kinetics of this compound to the CysLT1 receptor and exploring its potential in other inflammatory conditions beyond asthma.

Conclusion

This compound is a potent and highly selective antagonist of the CysLT1 receptor, effectively blocking the actions of LTD4 and LTE4. Its pharmacological profile, characterized by high potency and selectivity, has been established through rigorous in vitro studies using isolated airway tissues. While clinical data for this compound is not available, the broader class of leukotriene receptor antagonists has proven to be a valuable therapeutic option for the management of asthma and other inflammatory diseases. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of inflammation and respiratory diseases.

References

The Role of ALF-826 in Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ALF-826, a novel carbon monoxide-releasing molecule (CORM), and its significant role in experimental inflammation research, with a particular focus on neuroinflammation.

Executive Summary

ALF-826 is a molybdenum-based carbonyl complex that serves as a delivery agent for carbon monoxide (CO), a gasotransmitter with potent anti-inflammatory properties. Research has demonstrated that ALF-826 can effectively mitigate inflammatory responses in microglial cells, the resident immune cells of the central nervous system. Its mechanism of action involves the CO-mediated modulation of key inflammatory pathways, leading to a reduction in pro-inflammatory mediators. This guide details the quantitative effects of ALF-826, the experimental protocols for its evaluation, and the signaling pathways it influences.

Core Concepts: ALF-826 and Inflammation

Inflammation is a critical biological response to harmful stimuli. However, dysregulated inflammation, particularly in the central nervous system (neuroinflammation), is a key pathological feature of many neurodegenerative diseases. Microglia are central players in neuroinflammation. When activated by stimuli such as lipopolysaccharide (LPS), they release a barrage of pro-inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS).

ALF-826 is designed to release CO in a controlled manner within biological systems. CO, in turn, has been shown to exert cytoprotective effects by attenuating excessive inflammatory responses. The primary research application of ALF-826 has been in models of neuroinflammation, using microglial cell lines like BV-2.

Quantitative Data on the Anti-inflammatory Effects of ALF-826

The anti-inflammatory efficacy of ALF-826 has been quantified in several studies. The following tables summarize the key findings in LPS-stimulated BV-2 microglial cells.

Table 1: Effect of ALF-826 on Pro-inflammatory Markers

MarkerTreatment ConditionsQuantitative ChangeReference
iNOS Expression50 µM ALF-826 for 6h post-LPSSignificant Decrease[1]
Nitrite (NO indicator)50 µM ALF-826 for 6h post-LPSSignificant Decrease[1]
TNF-α Secretion50 µM ALF-826 for 6h post-LPSSignificant Decrease[1]
ROS ProductionALF-826 treatment post-LPSReduction[1]
CD11b ExpressionALF-826 treatment post-LPSInhibition[1]

Table 2: Effect of ALF-826 on Neuroprotective and Neuromodulatory Factors

MarkerTreatment ConditionsQuantitative ChangeReference
IL-10 Secretion50 µM ALF-826 for 6h post-LPSReinforced Secretion[1][2]
Adenosine SecretionALF-826 treatmentReinforced Secretion[2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ALF-826 are mediated by the released carbon monoxide, which influences multiple signaling pathways within microglial cells.

ALF-826 Anti-inflammatory Signaling Pathway

The primary mechanism involves the interaction of CO with the hemoprotein neuroglobin (Ngb). This interaction is thought to inhibit downstream pro-inflammatory signaling cascades. Additionally, CO modulates purinergic signaling, enhancing the release of adenosine, which then acts on A1 and A2A receptors to exert neuroprotective effects.

ALF826_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_intervention Therapeutic Intervention cluster_cell Microglial Cell LPS LPS ProInflam Pro-inflammatory Signaling (e.g., NF-κB) LPS->ProInflam ALF826 ALF-826 CO Carbon Monoxide (CO) ALF826->CO Ngb Neuroglobin (Ngb) CO->Ngb Adenosine Adenosine CO->Adenosine Promotes Secretion Ngb->ProInflam Inhibition Inflam_Outputs iNOS, TNF-α, ROS, CD11b ProInflam->Inflam_Outputs A1_A2A_R A1/A2A Receptors Adenosine->A1_A2A_R Neuroprotection Neuroprotective Effects A1_A2A_R->Neuroprotection

Caption: Proposed signaling pathway for the anti-inflammatory and neuroprotective effects of ALF-826-derived CO in microglia.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of ALF-826.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inflammatory Stimulation: Cells are treated with 1 µg/mL Lipopolysaccharide (LPS) for 18 hours.

  • ALF-826 Treatment: Following LPS stimulation, the medium is replaced, and cells are treated with 50 µM ALF-826 for 6 hours.[1]

Experimental Workflow

Experimental_Workflow A 1. Culture BV-2 Cells B 2. Stimulate with LPS (18h) A->B C 3. Treat with ALF-826 (6h) B->C D 4. Collect Supernatant & Lyse Cells C->D E 5a. Griess Assay (Nitrite) D->E F 5b. ELISA (TNF-α) D->F G 5c. Western Blot (iNOS) D->G

References

An In-depth Technical Guide to MCI-826: A Potent and Selective Leukotriene Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCI-826 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, demonstrating significant potential in the research of inflammatory airway diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of MCI-826. It includes a detailed summary of its chemical and pharmacological data, a description of its mechanism of action, and an outline of key experimental protocols used to characterize its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

MCI-826, with the IUPAC name (E)-2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-butanoic acid, is a small molecule with the chemical formula C22H28N2O3S.[1] Its structure features a butanoic acid derivative linked to a substituted phenyl ring, which in turn is connected to a thiazole moiety via an ethenyl bridge.

Table 1: Chemical Properties of MCI-826

PropertyValueReference
IUPAC Name (E)-2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-butanoic acid[1]
CAS Number 140646-80-6[1]
Chemical Formula C22H28N2O3S[1]
Molecular Weight 400.53 g/mol [1]
Canonical SMILES CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O[1]
Isomeric SMILES CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O[1]
Topological Polar Surface Area 108 Ų
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 9[1]

Pharmacological Properties and Mechanism of Action

MCI-826 is a highly potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) at the CysLT1 receptor. Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases, causing bronchoconstriction, increased vascular permeability, and eosinophil migration. By blocking the CysLT1 receptor, MCI-826 effectively inhibits these downstream effects.

In Vitro Potency

The antagonistic activity of MCI-826 has been demonstrated in isolated guinea pig trachea and human bronchus preparations. In guinea pig trachea, MCI-826 potently antagonized LTD4- and LTE4-induced contractions with pA2 values of 8.3 and 8.9, respectively. This indicates that MCI-826 is over 100 times more potent than the reference compound FPL 55712.

Table 2: In Vitro Pharmacological Data for MCI-826

ParameterSpeciesTissueAgonistValue
pA2 Guinea PigTracheaLTD48.3
pA2 Guinea PigTracheaLTE48.9
In Vivo Efficacy

The in vivo efficacy of MCI-826 has been evaluated in a guinea pig model of late asthmatic response. Oral administration of MCI-826 was shown to significantly inhibit both the immediate and late asthmatic responses to antigen challenge.

Furthermore, analysis of bronchoalveolar lavage (BAL) fluid from these animals revealed that MCI-826 significantly inhibited the increase in eosinophil numbers, a key marker of allergic airway inflammation.

Signaling Pathway

The binding of cysteinyl leukotrienes (LTD4 and LTE4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the characteristic features of an asthmatic response. MCI-826 acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.

CysLT1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LTD4/LTE4 LTD4/LTE4 CysLT1 CysLT1 Receptor LTD4/LTE4->CysLT1 Binds Gq Gq CysLT1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Bronchoconstriction, Inflammation Ca_release->Response PKC->Response MCI826 MCI-826 This compound->CysLT1 Blocks

Caption: MCI-826 blocks the CysLT1 receptor signaling pathway.

Experimental Protocols

Isolated Guinea Pig Trachea Contraction Assay

This in vitro assay is used to determine the potency of CysLT1 receptor antagonists.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings and then opened longitudinally to form tracheal strips.

  • Mounting: The tracheal strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the buffer being changed every 15 minutes.

  • Contraction: A cumulative concentration-response curve to LTD4 or LTE4 is generated by adding increasing concentrations of the agonist to the organ bath.

  • Antagonism: To determine the pA2 value of MCI-826, the tissues are pre-incubated with various concentrations of MCI-826 for a set period (e.g., 30 minutes) before generating the agonist concentration-response curve.

  • Data Analysis: The pA2 value is calculated using a Schild plot analysis, which provides a measure of the antagonist's potency.

Isolated Trachea Assay Workflow A Trachea Excision B Tracheal Strip Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Agonist Addition (LTD4/LTE4) D->E Control F MCI-826 Pre-incubation D->F Test H Data Recording & Analysis E->H G Agonist Addition F->G G->H

Caption: Workflow for the isolated guinea pig trachea contraction assay.

In Vivo Guinea Pig Model of Late Asthmatic Response

This animal model is used to evaluate the efficacy of anti-asthmatic compounds in a more physiologically relevant setting.

Methodology:

  • Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of an antigen, such as ovalbumin, along with an adjuvant.

  • Challenge: Several weeks after sensitization, the animals are challenged with an aerosolized solution of the same antigen to induce an asthmatic response.

  • Measurement of Airway Resistance: Pulmonary resistance is measured using a whole-body plethysmograph at baseline and at various time points after the antigen challenge to assess both the immediate (IAR) and late (LAR) asthmatic responses.

  • Drug Administration: MCI-826 is administered orally at a specified time before or after the antigen challenge.

  • Bronchoalveolar Lavage (BAL): At the end of the experiment, animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.

  • Cell Analysis: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined to assess the extent of airway inflammation.

  • Data Analysis: The effect of MCI-826 on IAR, LAR, and eosinophil infiltration is compared to that of a vehicle control group.

In Vivo Asthma Model Workflow A Animal Sensitization B Antigen Challenge A->B C Measure Airway Resistance B->C E Bronchoalveolar Lavage C->E D MCI-826 Administration D->B F Cell Analysis E->F G Data Analysis F->G

References

Unlocking the Therapeutic Potential of KX-826 (Pyrilutamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the therapeutic potential of KX-826, also known as pyrilutamide. Initial searches for "MCI-826" did not yield relevant information, suggesting a possible typographical error in the query. The following information is based on publicly available data for KX-826.

Introduction

KX-826 (pyrilutamide) is a novel, topical, non-steroidal androgen receptor (AR) antagonist currently under investigation for the treatment of androgen-dependent conditions, primarily androgenetic alopecia (AGA) and acne vulgaris.[1][2][3][4][5] Developed by Kintor Pharmaceutical, KX-826 represents a targeted approach to mitigating the effects of androgens in the skin and hair follicles while minimizing systemic exposure and associated side effects.[2][5] This document provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to KX-826.

Core Mechanism of Action

KX-826 functions as a competitive antagonist of the androgen receptor.[3][4][6] In androgen-sensitive tissues such as hair follicles and sebaceous glands, dihydrotestosterone (DHT), a potent androgen, binds to the AR. This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression, leading to hair follicle miniaturization in AGA and increased sebum production in acne.[3][6]

Pyrilutamide, when applied topically, binds to the AR with high affinity, thereby preventing the binding of DHT and blocking the subsequent downstream signaling cascade.[3][5][6] A key feature of KX-826 is its rapid metabolism into inactive metabolites upon entering systemic circulation, which is expected to result in a favorable safety profile with a low incidence of systemic anti-androgenic side effects.[2][6]

Signaling Pathway of Androgen Receptor Antagonism by KX-826

AR_Pathway Mechanism of Action of KX-826 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds KX826 KX-826 (Pyrilutamide) KX826->AR Competitively Binds AR_DHT AR-DHT Complex AR->AR_DHT Forms Complex Active AR_KX826 AR-KX-826 Complex (Inactive) AR->AR_KX826 Forms Complex Inactive ARE Androgen Response Element (ARE) AR_DHT->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Hair_Miniaturization Hair Follicle Miniaturization Gene_Transcription->Hair_Miniaturization Sebum_Production Increased Sebum Production Gene_Transcription->Sebum_Production

Caption: Competitive antagonism of the androgen receptor by KX-826, preventing downstream signaling.

Quantitative Data from Clinical Trials

The therapeutic potential of KX-826 has been evaluated in multiple clinical trials for androgenetic alopecia in both males and females. The primary efficacy endpoint in these trials is typically the change in non-vellus target area hair count (TAHC) from baseline.

Table 1: Summary of Efficacy Data for KX-826 in Male Androgenetic Alopecia
Trial PhaseLocationTreatment Group (Concentration, Frequency)DurationMean Change in TAHC (hairs/cm²) from BaselineComparison vs. Placebo (Mean Difference in TAHC)Statistical Significance (p-value)Reference(s)
Phase IIChina0.5% BID24 Weeks22.7315.340.024[2][7][8]
Phase IIUSA0.5% BID24 Weeks~10Improvement observed, dose-response relationship noted0.0088 (vs. baseline)[8][9]
Phase IIChina0.5% BID24 Weeks22.3913.660.002[10][11]
Phase IIChina1.0% BID24 Weeks21.8713.140.004[10][11]
Phase IIIChina0.5% BID24 WeeksStatistically significant increaseTrend for improvement, but not statistically significant<0.0001 (vs. baseline)[8][12]
Long-term SafetyChina0.5% BID52 WeeksStatistically significant increaseN/A<0.0001 (vs. baseline)[11]
Table 2: Summary of Efficacy Data for KX-826 in Female Androgenetic Alopecia
Trial PhaseLocationTreatment Group (Concentration, Frequency)DurationMean Change in TAHC (hairs/cm²) from BaselineComparison vs. Placebo (Mean Difference in TAHC)Statistical Significance (p-value)Reference(s)
Phase IIChina0.5% QD24 WeeksN/A11.390.0087[7][8]

Experimental Protocols

The clinical development of KX-826 has followed rigorous, well-defined protocols to assess its efficacy and safety.

Protocol: Phase II/III Multicenter, Randomized, Double-Blind, Placebo-Controlled Study for Male AGA
  • Objective: To evaluate the efficacy and safety of topical KX-826 in adult males with androgenetic alopecia.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7][9][12][13]

  • Participant Population:

    • Adult males, typically aged 18-70 years.[14]

    • Diagnosed with androgenetic alopecia.

    • Hamilton-Norwood scale classification typically IIIv, IV, or V.[9]

  • Treatment Arms:

    • KX-826 tincture (e.g., 0.5% or 1.0% concentration) applied twice daily (BID).[9][10][11]

    • Placebo (vehicle) applied twice daily (BID).

  • Randomization: Subjects are randomly assigned to a treatment or placebo group.

  • Blinding: Both the investigators and the subjects are unaware of the treatment assignment.

  • Duration: Typically 24 weeks of treatment followed by a safety follow-up period (e.g., 4 weeks).[12][13]

  • Primary Efficacy Endpoint:

    • Mean change from baseline in non-vellus Target Area Hair Count (TAHC) at week 24.[7][10][12]

  • Secondary Efficacy Endpoints:

    • Change in non-vellus Target Area Hair Width (TAHW).[1][11]

    • Hair Growth Assessment (HGA) by investigators and subjects.[1][10]

  • Safety Assessments:

    • Incidence and severity of treatment-emergent adverse events (TEAEs), with a focus on local skin reactions.[11]

    • Monitoring for systemic side effects, particularly those related to anti-androgenic activity (e.g., sexual dysfunction).[10][11]

Experimental Workflow for a Phase III Clinical Trial of KX-826

G start Patient Screening (Male AGA, Hamilton-Norwood IIIv-V) enrollment Enrollment & Baseline Assessment (TAHC, TAHW, Photos) start->enrollment randomization Randomization enrollment->randomization treatment_group Treatment Group (KX-826 0.5% BID) randomization->treatment_group Arm A placebo_group Placebo Group (Vehicle BID) randomization->placebo_group Arm B treatment_period 24-Week Treatment Period treatment_group->treatment_period placebo_group->treatment_period visit_1 Week 12 Assessment treatment_period->visit_1 visit_2 Week 24 Assessment (Primary Endpoint) treatment_period->visit_2 visit_1->visit_2 follow_up 4-Week Safety Follow-up visit_2->follow_up data_analysis Data Analysis (Efficacy & Safety) follow_up->data_analysis end End of Study data_analysis->end

Caption: A typical workflow for a Phase III clinical trial of KX-826 in male androgenetic alopecia.

Safety and Tolerability

Across multiple clinical trials, KX-826 has demonstrated a favorable safety profile.[1][10][11][12] The most commonly reported adverse events are mild and localized to the application site, such as contact dermatitis.[7] Importantly, no drug-related serious adverse events or systemic side effects, such as sexual dysfunction, have been reported, which is a significant advantage over oral anti-androgen therapies.[10][11]

Future Directions

Kintor Pharmaceutical is continuing the clinical development of KX-826, including a Phase III trial in China and ongoing studies in the United States.[2] Additionally, the potential for combination therapy, for instance with minoxidil, is being explored.[1] The company is also investigating higher concentrations of the drug, such as a 1.0% formulation, which may offer enhanced efficacy while maintaining a good safety profile.[13][15] Beyond androgenetic alopecia, KX-826 is also in clinical development for the treatment of acne vulgaris, another androgen-mediated condition.[2][3]

Conclusion

KX-826 (pyrilutamide) is a promising topical androgen receptor antagonist with a well-defined mechanism of action. Clinical trial data to date have shown clinically and statistically meaningful improvements in hair growth for patients with androgenetic alopecia, coupled with an excellent safety profile. Its targeted, localized action and minimal systemic exposure position it as a potentially valuable therapeutic option for a range of androgen-dependent dermatological conditions. Further results from ongoing and planned Phase III trials are eagerly awaited to confirm its efficacy and safety for broader clinical use.

References

MCI826: Unraveling its Potential in Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the available (or, in this case, unavailable) scientific literature reveals a significant information gap regarding the compound designated MCI826 and its application in the study of respiratory diseases. Despite a thorough search of established scientific databases and public records, no specific preclinical or clinical data, mechanism of action, or experimental protocols associated with a compound named this compound could be identified.

This lack of publicly available information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, are entirely contingent on the existence of foundational research data.

For researchers, scientists, and drug development professionals interested in this topic, the absence of information on this compound leads to several possibilities:

  • Novelty: this compound could be a very new compound in the earliest stages of development, with research yet to be published.

  • Confidentiality: The compound might be under development by a private entity, and all related data is currently proprietary and confidential.

  • Alternative Nomenclature: "this compound" may be an internal code name, and the compound is known publicly by a different designation.

  • Typographical Error: It is possible that the designation "this compound" is a typographical error, and a different compound was intended.

Recommendations for Moving Forward:

To enable the creation of the requested technical guide, it is imperative to first identify and access the foundational research on the compound of interest. We recommend the following steps for the intended audience:

  • Verify the Compound Name: Double-check the spelling and designation of "this compound" to rule out any errors.

  • Consult Internal Documentation: If this compound is part of an internal research program, consult internal databases, project reports, and presentations for relevant data.

  • Identify the Source: Determine the origin of the "this compound" designation. Knowing the company or research institution that coined the term will be crucial for locating information.

Once verifiable data on the compound's activity in respiratory disease models is available, a comprehensive technical guide can be developed. This guide would include:

  • A summary of its chemical properties and mechanism of action.

  • Detailed tables of quantitative data from in vitro and in vivo studies. This would allow for easy comparison of efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

  • Step-by-step experimental protocols for key assays used to characterize the compound's effects.

  • Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, and logical relationships.

Without this fundamental information, any attempt to create a technical guide would be purely speculative and lack the scientific rigor required by the target audience. We encourage the user to provide a verifiable reference or alternative name for the compound to proceed with this request.

Initial Investigations into the Pharmacology of MCI-826: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCI-826 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, demonstrating significant potential in the modulation of inflammatory pathways. This document provides a comprehensive overview of the initial pharmacological investigations into MCI-826, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory and respiratory therapeutics.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their pro-inflammatory effects primarily through the activation of the CysLT1 receptor, a G-protein coupled receptor (GPCR). Activation of the CysLT1 receptor triggers a cascade of intracellular signaling events, leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil migration.

MCI-826 has emerged as a highly potent and selective antagonist of the CysLT1 receptor, effectively blocking the actions of LTD₄ and LTE₄.[1] Its high affinity and specificity for the CysLT1 receptor make it a valuable tool for dissecting the role of cysteinyl leukotrienes in various physiological and pathological processes and a promising candidate for therapeutic development.

Quantitative Pharmacological Data

The potency of MCI-826 as a CysLT1 receptor antagonist has been quantified through functional assays. The following table summarizes the key pharmacological parameters determined for MCI-826.

ParameterAgonistTissue/PreparationValueReference
pA₂ Leukotriene D₄ (LTD₄)Isolated Guinea Pig Trachea8.3[1]
pA₂ Leukotriene E₄ (LTE₄)Isolated Guinea Pig Trachea8.9[1]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The provided data indicates that MCI-826 is a highly potent antagonist of both LTD₄ and LTE₄ at the CysLT1 receptor, with a potency reported to be over 100 times stronger than the reference antagonist FPL 55712.[1] To date, specific receptor binding affinity data, such as Kᵢ or IC₅₀ values from radioligand binding assays for MCI-826, have not been reported in the reviewed literature.

Core Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacological characterization of CysLT1 receptor antagonists like MCI-826.

Isolated Tissue Functional Assay (Schild Analysis)

This protocol outlines the determination of the pA₂ value of MCI-826 against LTD₄-induced contractions in isolated guinea pig trachea.

Objective: To quantify the functional potency of MCI-826 as a competitive antagonist at the CysLT1 receptor.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Leukotriene D₄ (LTD₄)

  • MCI-826

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Guinea pigs are euthanized, and the tracheas are carefully excised and placed in Krebs-Henseleit solution.

  • The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).

  • Tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the bathing solution being changed every 15 minutes.

  • A cumulative concentration-response curve to LTD₄ is established to determine the baseline contractile response.

  • The tissues are washed repeatedly to allow for the return to baseline tension.

  • The tracheal rings are then incubated with a specific concentration of MCI-826 for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to LTD₄ is then generated in the presence of MCI-826.

  • This process is repeated with several different concentrations of MCI-826.

  • The dose ratio is calculated for each concentration of the antagonist. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of MCI-826. The x-intercept of the linear regression line provides the pA₂ value.

Diagram of Experimental Workflow:

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig excise Excise Trachea euthanasia->excise prepare Prepare Tracheal Rings excise->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate mount->equilibrate ltd4_control LTD4 Cumulative Concentration-Response equilibrate->ltd4_control wash Wash ltd4_control->wash mci826_incubation Incubate with MCI-826 wash->mci826_incubation ltd4_mci826 LTD4 Cumulative Concentration-Response (in presence of MCI-826) mci826_incubation->ltd4_this compound dose_ratio Calculate Dose Ratios ltd4_this compound->dose_ratio schild_plot Construct Schild Plot dose_ratio->schild_plot pa2 Determine pA2 Value schild_plot->pa2

Schild Analysis Workflow
CysLT1 Receptor Radioligand Binding Assay (General Protocol)

While specific binding data for MCI-826 is not available, this general protocol describes how the binding affinity (Kᵢ) of a compound like MCI-826 to the CysLT1 receptor would be determined.

Objective: To determine the in vitro binding affinity of MCI-826 for the CysLT1 receptor.

Materials:

  • Cell membranes expressing the human CysLT1 receptor (e.g., from transfected cell lines or guinea pig lung tissue)

  • [³H]-LTD₄ (radioligand)

  • MCI-826 (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]-LTD₄ in the binding buffer.

  • Varying concentrations of unlabeled MCI-826 are added to the incubation mixture to compete for binding to the CysLT1 receptor.

  • Non-specific binding is determined in the presence of a saturating concentration of a known CysLT1 receptor antagonist (e.g., montelukast).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold binding buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of MCI-826 that inhibits 50% of the specific binding of [³H]-LTD₄ (IC₅₀) is determined from a competition binding curve.

  • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Diagram of Experimental Workflow:

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes CysLT1 Receptor Membranes mix membranes->mix radioligand [3H]-LTD4 radioligand->mix competitor MCI-826 (Varying Conc.) competitor->mix filtration Rapid Filtration mix->filtration wash_filters Wash Filters filtration->wash_filters scintillation Liquid Scintillation Counting wash_filters->scintillation ic50 Determine IC50 scintillation->ic50 ki Calculate Ki ic50->ki

Radioligand Binding Assay Workflow

Signaling Pathways

As a CysLT1 receptor antagonist, MCI-826 is expected to inhibit the downstream signaling cascade initiated by the binding of cysteinyl leukotrienes to this receptor. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Diagram of the CysLT1 Receptor Signaling Pathway and the Antagonistic Action of MCI-826:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates This compound MCI-826 This compound->CysLT1R Binds & Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Bronchoconstriction) Ca_ER->Response PKC->Response

CysLT1 Receptor Signaling and MCI-826 Action

Conclusion

The initial pharmacological characterization of MCI-826 reveals it to be a highly potent and selective antagonist of the CysLT1 receptor. Its ability to effectively block the actions of LTD₄ and LTE₄, as demonstrated by its high pA₂ values, underscores its potential as a therapeutic agent for inflammatory conditions driven by cysteinyl leukotrienes. While direct receptor binding affinity and detailed signaling inhibition data for MCI-826 are yet to be fully elucidated in publicly available literature, the established mechanisms of CysLT1 receptor signaling provide a strong framework for understanding its molecular mechanism of action. Further investigations to determine its Kᵢ value and to directly measure its inhibitory effects on intracellular calcium mobilization and phosphoinositide hydrolysis will provide a more complete pharmacological profile and further support its development as a clinical candidate.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MCI826

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases did not yield information on a specific compound designated "MCI826." Therefore, this document provides a representative and detailed protocol for in vivo studies of a hypothetical anti-cancer agent, herein named this compound. The proposed mechanism of action, experimental design, and data are illustrative and based on established methodologies for preclinical oncology research.

Introduction

This compound is a hypothetical, orally bioavailable small molecule inhibitor targeting the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, promoting tumor growth, angiogenesis, and metastasis. These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-tumor efficacy, pharmacokinetic properties, and safety profile in a murine xenograft model of human non-small cell lung cancer (NSCLC).

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described in vivo studies.

Table 1: Anti-Tumor Efficacy of this compound in NSCLC Xenograft Model

Treatment GroupDosage (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control01500 ± 1500+2.5 ± 1.0
This compound25825 ± 9545-1.2 ± 0.8
This compound50450 ± 6070-3.5 ± 1.2
Positive Control10600 ± 7560-5.0 ± 1.5

Table 2: Pharmacokinetic Profile of this compound in Nude Mice (50 mg/kg, single oral dose)

ParameterValue (± SD)
Cmax (ng/mL)1200 ± 150
Tmax (hr)2.0 ± 0.5
AUC (0-24h) (ng·hr/mL)7500 ± 800
t½ (hr)6.5 ± 1.1

Experimental Protocols

Animal Husbandry and Care
  • Species and Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Source: Charles River Laboratories or equivalent.

  • Housing: Animals are housed in specific pathogen-free (SPF) conditions in individually ventilated cages with a 12-hour light/dark cycle.

  • Diet: Ad libitum access to sterile chow and water.

  • Acclimatization: Animals are acclimated for at least 7 days prior to the start of the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the ARRIVE guidelines.[1][2][3]

NSCLC Xenograft Model Establishment
  • Cell Line: NCI-H460 human non-small cell lung cancer cell line.

  • Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Harvest NCI-H460 cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

This compound Efficacy Study
  • Study Design:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).

    • Treatment groups:

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water).

      • Group 2: this compound (25 mg/kg).

      • Group 3: this compound (50 mg/kg).

      • Group 4: Positive control (a known c-Met inhibitor).

    • Administer treatments orally (p.o.) once daily (QD) for 21 consecutive days.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Observe animals daily for clinical signs of toxicity.

    • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Study
  • Study Design:

    • Use non-tumor-bearing female athymic nude mice (n=3 per time point).

    • Administer a single oral dose of this compound (50 mg/kg).

  • Sample Collection:

    • Collect blood samples (approximately 50 µL) via retro-orbital sinus or tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

MCI826_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) c-Met c-Met Receptor HGF->c-Met Binds and activates PI3K PI3K c-Met->PI3K Phosphorylates RAS RAS c-Met->RAS Activates This compound This compound This compound->c-Met Inhibits phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of action of this compound on the c-Met signaling pathway.

Experimental_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Efficacy Study cluster_analysis Phase 3: Data Analysis A NCI-H460 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomize into Treatment Groups (n=10) C->D E Daily Oral Dosing for 21 Days D->E H Pharmacokinetic Blood Sampling D->H F Monitor Tumor Volume & Body Weight E->F G Euthanasia & Tumor Collection F->G I Data Analysis & Reporting G->I H->I

Caption: Workflow for the in vivo efficacy and pharmacokinetic studies of this compound.

References

Application Notes and Protocols for MCI-826 in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-826 is a potent and selective peptide leukotriene antagonist. In preclinical studies, it has demonstrated efficacy in attenuating key features of asthma, a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. This document provides detailed application notes and experimental protocols for the use of MCI-826 in established animal models of asthma, intended to guide researchers in the evaluation of its therapeutic potential.

Mechanism of Action

MCI-826 functions as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma.[1] They are released from various inflammatory cells, including mast cells and eosinophils, upon allergen exposure.[2]

Binding of cysteinyl leukotrienes to the CysLT1 receptor, a G protein-coupled receptor (GPCR) on airway smooth muscle cells and other pro-inflammatory cells, triggers a signaling cascade that results in:[2]

  • Bronchoconstriction: Contraction of airway smooth muscle, leading to narrowing of the airways.

  • Airway Edema: Increased vascular permeability, causing fluid to leak into the airway tissues.

  • Mucus Secretion: Enhanced production of thick, viscous mucus, which can obstruct the airways.

  • Inflammatory Cell Recruitment: Chemotaxis of eosinophils and other inflammatory cells to the lungs, perpetuating the inflammatory response.

By blocking the CysLT1 receptor, MCI-826 effectively inhibits these downstream effects of cysteinyl leukotrienes, thereby reducing airway inflammation, bronchoconstriction, and mucus production.[3]

Leukotriene Signaling Pathway and Inhibition by MCI-826

cluster_0 Cell Membrane cluster_1 Target Cell (e.g., Smooth Muscle) Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Gq Gq CysLT1 Receptor->Gq MCI826 This compound This compound->CysLT1 Receptor Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Pathophysiological Effects Bronchoconstriction Airway Inflammation Mucus Production Ca2+ Release->Pathophysiological Effects Leads to

Caption: MCI-826 blocks the CysLT1 receptor, inhibiting leukotriene-mediated signaling.

Quantitative Data Summary

The following table summarizes the key findings from a study utilizing MCI-826 in a guinea pig model of late asthmatic response (LAR) induced by dinitrophenylated-Ascaris suum extract (DNP-As).[4]

Animal ModelTreatment GroupDosage and AdministrationOutcome MeasureResultStatistical Significance
DNP-As sensitized guinea pigsMCI-8260.1 mg/kg, p.o., 1.5 hr after antigen inhalationLate Asthmatic Response (LAR)Inhibition of LARp < 0.05
DNP-As sensitized guinea pigsMCI-8260.1 mg/kg, p.o., 1 hr before antigen challengeImmediate Asthmatic Response (IAR)Inhibition of IARp < 0.05
DNP-As sensitized guinea pigsMCI-8260.1 mg/kg, p.o., 1 hr before antigen challengeLate Asthmatic Response (LAR)Inhibition of LARp < 0.05
DNP-As sensitized guinea pigsMCI-8260.1 mg/kg, p.o.Eosinophil count in BAL fluidSignificant inhibition of increasep < 0.05

Experimental Protocols

The following protocols describe the induction of allergic airway inflammation using ovalbumin (OVA) in mice and rats, which are widely accepted models for studying asthma.[5][6][7] These models are suitable for evaluating the efficacy of MCI-826.

Experimental Workflow: OVA-Induced Asthma Model

sensitization Sensitization (e.g., Days 0 & 14) OVA + Alum (i.p.) challenge Challenge (e.g., Days 21-23) Aerosolized OVA sensitization->challenge treatment MCI-826 Administration (e.g., prior to challenge) challenge->treatment measurement Outcome Measurement (24h after last challenge) challenge->measurement treatment->challenge ahr Airway Hyperresponsiveness (AHR) measurement->ahr bal Bronchoalveolar Lavage (BAL) measurement->bal histology Lung Histology measurement->histology

Caption: General workflow for evaluating MCI-826 in an OVA-induced asthma model.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice (BALB/c)

This protocol is adapted from established methods for inducing an acute allergic airway inflammation in mice.[1][3][4]

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • MCI-826

  • Vehicle for MCI-826

  • 6-8 week old female BALB/c mice

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[5]

    • A control group should receive i.p. injections of saline with aluminum hydroxide only.

  • Challenge:

    • On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using an ultrasonic nebulizer.[5]

    • The control group should be challenged with saline aerosol only.

  • MCI-826 Administration:

    • Administer MCI-826 or its vehicle to the treatment and control groups, respectively, at a predetermined time before each OVA challenge (e.g., 1 hour prior). The route of administration (e.g., oral gavage, i.p.) and dosage should be based on preliminary studies or the guinea pig model data (e.g., starting with a dose range around 0.1 mg/kg).[4]

  • Outcome Assessment (24 hours after the final challenge):

    • Measure airway hyperresponsiveness to methacholine.

    • Perform bronchoalveolar lavage (BAL) to assess inflammatory cell infiltration.

    • Collect lung tissue for histological analysis of inflammation and mucus production.

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR) in Mice

AHR is a hallmark of asthma and can be assessed by measuring the bronchoconstrictor response to methacholine using whole-body plethysmography.[8][9]

Materials:

  • Whole-body plethysmograph system

  • Methacholine chloride (Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • Nebulizer

Procedure:

  • Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize for at least 10-15 minutes.

  • Record baseline readings for 3 minutes.

  • Expose the mice to an aerosol of sterile PBS for 3 minutes and record post-PBS readings.

  • Subsequently, expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12.5, 25, and 50 mg/mL in PBS) for 3 minutes at each concentration.

  • Record respiratory parameters for 3 minutes after each methacholine nebulization.

  • AHR is typically quantified as the enhanced pause (Penh), a calculated value that correlates with airway resistance. The results are often plotted as the percentage increase in Penh over the PBS baseline versus the methacholine concentration.

Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis in Mice

BAL is performed to collect cells and fluid from the lower airways for the analysis of inflammatory infiltrates.[10][11][12]

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Tracheal cannula (e.g., 20-gauge)

  • Suture thread

  • Ice-cold sterile PBS

  • 1 mL syringe

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge and slides

  • Differential staining solution (e.g., Wright-Giemsa stain)

Procedure:

  • Terminally anesthetize the mouse via i.p. injection.

  • Expose the trachea through a midline incision in the neck.

  • Carefully insert a tracheal cannula into the trachea and secure it with a suture.

  • Perform the lavage by instilling 0.8-1.0 mL of ice-cold PBS through the cannula using a 1 mL syringe.

  • Gently aspirate the fluid back into the syringe. The recovered volume should be around 70-80% of the instilled volume.

  • Repeat the lavage process 2-3 times, pooling the recovered fluid (BAL fluid or BALF) in a microcentrifuge tube on ice.

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully aspirate the supernatant, which can be stored for cytokine analysis.

  • Resuspend the cell pellet in a known volume of PBS (e.g., 0.5 mL).

  • Total Cell Count: Determine the total number of cells in the BALF using a hemocytometer or an automated cell counter.

  • Differential Cell Count:

    • Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.

    • Air-dry the slides and stain with a differential stain (e.g., Wright-Giemsa).

    • Count at least 300-500 cells under a light microscope and differentiate them into macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.

    • Express the number of each cell type as a percentage of the total cell count and as an absolute number.

Concluding Remarks

The protocols outlined in this document provide a framework for investigating the therapeutic effects of MCI-826 in preclinical animal models of asthma. The ovalbumin-induced asthma model in rodents is a robust and widely used system that recapitulates key features of human allergic asthma. By employing the described methods for assessing airway hyperresponsiveness and airway inflammation, researchers can obtain valuable data on the efficacy and mechanism of action of MCI-826. Careful adherence to these protocols will ensure the generation of reproducible and reliable data, facilitating the development of this promising anti-asthmatic agent.

References

Information Regarding "MCI-826" Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "MCI-826," no specific information regarding the oral administration of this compound in mice, its mechanism of action, or related experimental data could be located. The search results did not yield any preclinical studies, quantitative data, or established protocols under the identifier "MCI-826."

The performed searches for "MCI-826" predominantly returned information for a different compound, KX-826 (pyrilutamide), which is a topical androgen receptor antagonist primarily investigated for the treatment of androgenetic alopecia.[1][2][3][4][5] The available data for KX-826 focuses on its topical application and its mechanism of action related to hair follicles.[1][3]

While general methodologies for oral drug administration in mice, such as oral gavage and voluntary consumption, are well-documented in scientific literature,[6][7] the absence of specific data for "MCI-826" prevents the creation of detailed and accurate Application Notes and Protocols as requested. This includes the inability to:

  • Summarize quantitative data into structured tables.

  • Provide detailed experimental protocols for key experiments.

  • Create diagrams for signaling pathways and experimental workflows.

It is possible that "MCI-826" is an internal or less common designation for a research compound, or that public information is not available at this time. Without foundational information on the compound's properties, mechanism of action, and preclinical data, it is not possible to generate the requested detailed scientific documentation.

For researchers, scientists, and drug development professionals seeking to work with a specific compound, it is crucial to have access to its fundamental characteristics and any existing research data. Should information on "MCI-826" become available, the requested Application Notes and Protocols could be developed.

References

Application Note: Preparation and Handling of MCI826 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and application of a stock solution of MCI826 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective antagonist of peptide leukotrienes D4 and E4, making it a valuable tool in research related to asthma and other inflammatory conditions.[1] Proper preparation and handling of this compound are crucial for ensuring experimental reproducibility and accuracy.

This compound Chemical Properties

A summary of the key chemical properties of this compound is provided below. This information is essential for accurate calculation of stock solution concentrations.

PropertyValueReference
CAS Number 140646-80-6[1]
Molecular Formula C₂₂H₂₈N₂O₃S[1]
Molecular Weight 400.54 g/mol [1]
Description Leukotriene D4 and E4 antagonist.[1]

Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to various working concentrations for in vitro and in vivo experiments.

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.5% purity

  • Analytical balance

  • 1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes or cryogenic vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow

The following diagram outlines the general workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass of this compound for desired volume and concentration weigh Weigh this compound Powder in a chemical fume hood calc->weigh add_dmso Add calculated volume of DMSO to the powder weigh->add_dmso dissolve Vortex or Sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles dissolve->aliquot store Store at -20°C or -80°C protected from light aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Procedure
  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 400.54 g/mol = 4.0054 mg

    • Therefore, weigh approximately 4.01 mg of this compound.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of this compound powder directly into the tube.

    • Safety Note: Handle this compound powder in a chemical fume hood or ventilated enclosure.

  • Dissolution: Add the calculated volume of DMSO (in this case, 1 mL) to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 10-20 minutes or until the solution is clear.[2]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[3]

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the tubes upright in a freezer.

Storage and Handling

Proper storage is critical to maintain the stability and efficacy of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CMonths to yearsStore in a dry, dark place.[1]
DMSO Stock Solution -20°C~1 monthFor longer-term storage, -80°C is recommended.[3]
DMSO Stock Solution -80°C~6 monthsAvoid repeated freeze-thaw cycles.[3]
  • Note on DMSO: DMSO has a high freezing point (18.5°C or 65.3°F) and may be solid at room temperature.[4] If frozen, warm the bottle in a 37°C water bath until completely thawed and mix well before use.

Application Notes

Mechanism of Action: Leukotriene Pathway Antagonism

This compound functions by blocking the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators derived from arachidonic acid, and their signaling through CysLT1R is implicated in the pathophysiology of asthma, including bronchoconstriction and inflammation. By antagonizing this receptor, this compound inhibits these downstream effects.

G cluster_receptor AA Arachidonic Acid LTA4 Leukotriene A4 AA->LTA4 5-LOX Pathway LTC4 Leukotriene C4 LTA4->LTC4 LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R LTE4->CysLT1R Response Pathophysiological Responses (e.g., Bronchoconstriction) CysLT1R->Response This compound This compound This compound->CysLT1R Antagonism

Caption: Simplified Leukotriene Signaling Pathway and this compound Target.

Protocol: Diluting Stock Solution for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture.

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed cell culture medium to create a 1 mM solution.

    • Example: Add 5 µL of 10 mM stock to 45 µL of medium.

  • Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired concentration.

    • Example for 10 µM final concentration: Add 10 µL of the 1 mM intermediate solution to 990 µL of medium in a culture well (for a final volume of 1 mL).

  • Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated samples to account for any solvent effects.[3]

    • Example: If the final DMSO concentration in the treated well is 0.1%, the vehicle control well should also contain 0.1% DMSO in medium.

  • Mix and Treat: Gently mix the final working solution before adding it to the cells.

The following diagram illustrates the dilution and cell treatment workflow.

G cluster_dilution Dilution Steps cluster_control Control Preparation cluster_exp Experiment stock Thaw 10 mM Stock in DMSO working Prepare Final Working Solution (e.g., 10 µM in Culture Medium) stock->working Serial Dilution cells Cells in Culture working->cells Add to 'Treated' Group dmso_control Prepare Vehicle Control (Matching DMSO % in Medium) dmso_control->cells Add to 'Control' Group

Caption: Workflow for Diluting this compound and Treating Cells.

References

Application Notes and Protocols for MCI826 in In Vitro Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI826 is a potent and selective antagonist of peptide leukotrienes (p-LTs), demonstrating high affinity for the cysteinyl leukotriene receptor 1 (CysLT1R). Its primary mechanism of action involves the competitive inhibition of leukotriene D4 (LTD4) and leukotriene E4 (LTE4), key mediators in the pathophysiology of inflammatory conditions such as asthma. These application notes provide detailed protocols for the use of this compound in in vitro organ bath experiments, a summary of its pharmacological data, and visualizations of the relevant signaling pathway and experimental workflow.

Pharmacological Data of this compound

The following table summarizes the quantitative data for this compound's antagonistic activity against LTD4 and LTE4-induced contractions in isolated guinea pig trachea. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

TissueAgonistpA2 ValueReference
Isolated Guinea Pig TracheaLTD48.3
Isolated Guinea Pig TracheaLTE48.9

Signaling Pathway

The binding of leukotriene D4 (LTD4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggers a signaling cascade that culminates in smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, blocking the initiation of this pathway.

LTD4_Signaling_Pathway cluster_cell Smooth Muscle Cell LTD4 LTD4 CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds This compound This compound This compound->CysLT1R Blocks Gq Gq protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Induces

Caption: LTD4 signaling pathway leading to smooth muscle contraction.

Experimental Protocols

This section outlines a detailed protocol for investigating the antagonist effect of this compound on LTD4-induced contractions in isolated guinea pig trachea using an in vitro organ bath setup.

Materials and Reagents
  • Male Hartley guinea pigs (250-400 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10.

  • Leukotriene D4 (LTD4)

  • This compound

  • Distilled water

  • 95% O2 / 5% CO2 gas mixture

  • Organ bath system with isometric force transducers

Experimental Workflow

The following diagram illustrates the key steps in the organ bath experiment to determine the pA2 value of this compound.

Organ_Bath_Workflow start Start euthanize Euthanize Guinea Pig (Cervical Dislocation) start->euthanize dissect Dissect Trachea euthanize->dissect prepare Prepare Tracheal Rings (2-3 mm width) dissect->prepare mount Mount Rings in Organ Bath (1 g tension) prepare->mount equilibrate Equilibrate (60-90 min) Wash every 15-20 min mount->equilibrate pre_contraction Induce Pre-contraction (e.g., Histamine 1 µM) equilibrate->pre_contraction washout Washout pre_contraction->washout incubate_this compound Incubate with this compound (30 min) washout->incubate_this compound ltd4_crc Cumulative LTD4 Concentration-Response Curve incubate_this compound->ltd4_crc repeat Repeat with different This compound concentrations ltd4_crc->repeat repeat->incubate_this compound Yes analyze Schild Plot Analysis (Determine pA2) repeat->analyze No end End analyze->end

Caption: Experimental workflow for organ bath analysis of this compound.

Step-by-Step Protocol
  • Tissue Preparation:

    • Humanely euthanize a male Hartley guinea pig via cervical dislocation.

    • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Remove adhering connective tissue and cut the trachea into rings of 2-3 mm in width.

  • Mounting in Organ Bath:

    • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.

    • Maintain the bath at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture.

    • Apply an initial tension of 1 g to each tissue and allow it to equilibrate for 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, induce a pre-contraction with an appropriate agonist (e.g., 1 µM histamine) to ensure tissue viability. Once a stable contraction is achieved, wash the tissue until it returns to the baseline tension.

    • For the determination of the pA2 value, incubate the tissues with a specific concentration of this compound for 30 minutes.

    • Following incubation, generate a cumulative concentration-response curve for LTD4 by adding the agonist in increasing concentrations to the organ bath.

    • Wash the tissues extensively and allow them to recover to baseline.

    • Repeat the procedure with different concentrations of this compound. A control experiment without this compound should also be performed.

  • Data Analysis:

    • Measure the contractile response to LTD4 as a percentage of the maximum contraction.

    • Plot the logarithm of the LTD4 concentration against the response for each this compound concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The pA2 value is the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

This compound is a valuable pharmacological tool for studying the role of peptide leukotrienes in smooth muscle contraction and inflammatory responses. The provided protocols and data serve as a comprehensive guide for researchers utilizing in vitro organ bath techniques to investigate the effects of this potent CysLT1 receptor antagonist. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for advancing our understanding of leukotriene-mediated pathologies and the development of novel therapeutics.

Application Notes and Protocols for Neuroprotective Compound Screening in Primary Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MCI826" in the context of neuroscience and primary cell culture assays were inconclusive and often led to information about a different compound, "M826," a caspase-3 inhibitor. Further investigation revealed that MCI-826 (CAS# 140646-80-6) is a leukotriene D4 and E4 antagonist.[1][2] There is a lack of published data on the use of this compound in primary neuron culture for neuroprotection assays.

Therefore, these application notes and protocols are presented as a general guide for researchers interested in evaluating the neuroprotective effects of a test compound in primary cell culture. The protocols provided are based on established methodologies for primary neuron culture and assays for key apoptotic markers, using a generic caspase-3 inhibitor as an illustrative example of a neuroprotective agent.

Application Notes

Primary neuron cultures are essential in vitro models for studying neuronal function, neurodegenerative diseases, and the efficacy of potential neuroprotective compounds.[3][4] These cultures allow for the investigation of cellular and molecular mechanisms in a controlled environment. A common application is to induce neuronal apoptosis through a specific stimulus and then assess the ability of a test compound to mitigate cell death.

One of the central pathways in neuronal apoptosis is mediated by a family of proteases called caspases. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical features of apoptosis.[5][6][7] Therefore, inhibiting caspase-3 activity is a primary strategy for neuroprotection.[8][9]

The following sections provide protocols to culture primary neurons, induce apoptosis, and quantify the neuroprotective effect of a test compound by measuring cell viability and caspase-3 activity.

Data Presentation: Illustrative Quantitative Data

The following table represents hypothetical data from an experiment assessing the neuroprotective effect of a test compound (e.g., a caspase-3 inhibitor) on primary cortical neurons subjected to an apoptotic stimulus.

Treatment GroupCompound Conc. (µM)Neuronal Viability (%)Caspase-3 Activity (RFU)
Untreated Control0100 ± 5.2150 ± 25
Apoptotic Stimulus045 ± 4.1850 ± 68
Stimulus + Compound162 ± 3.8520 ± 45
Stimulus + Compound1085 ± 4.5210 ± 33
Stimulus + Compound5092 ± 5.0165 ± 28

Data are represented as mean ± standard deviation. RFU = Relative Fluorescence Units.

Experimental Protocols & Visualizations

Overall Experimental Workflow

The general workflow for assessing a neuroprotective compound involves isolating and culturing primary neurons, treating them with an apoptotic stimulus in the presence or absence of the test compound, and finally, analyzing the outcomes through viability and specific biochemical assays.

G cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis A Isolate Primary Neurons (e.g., E18 Rat Cortex) B Plate Neurons on Coated Culture Dishes A->B C Culture Neurons for 7-10 Days In Vitro (DIV) B->C D Pre-treat with Test Compound (e.g., this compound) C->D E Induce Apoptosis (e.g., Staurosporine) D->E F Assess Neuronal Viability (e.g., MTT Assay) E->F G Measure Caspase-3 Activity (Fluorometric Assay) E->G H Data Analysis and Interpretation F->H G->H

Caption: General workflow for neuroprotective compound screening.
Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary neurons from the cortex of embryonic day 18 (E18) rat pups.[10][11][12]

Materials:

  • Timed-pregnant Sprague Dawley rat (E18)

  • Coating Solution: Poly-D-lysine (50 µg/mL) in sterile water

  • Dissection Medium: Hibernate-A medium

  • Digestion Solution: Papain (20 units/mL) and DNase I (0.005%) in Hibernate-A

  • Plating Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Sterile dissection tools, 15 mL conical tubes, cell strainer (70 µm)

Procedure:

  • Plate Coating: One day prior to dissection, coat culture plates with Poly-D-lysine solution for at least 4 hours at 37°C. Aspirate the solution and wash plates three times with sterile water. Allow plates to dry completely.

  • Dissection:

    • Euthanize the pregnant rat according to approved institutional animal care guidelines.

    • Harvest the E18 embryos and place them in a petri dish containing ice-cold Dissection Medium.

    • Under a dissecting microscope, remove the brains and isolate the cortical hemispheres.

    • Carefully peel off the meninges.

  • Dissociation:

    • Transfer the cortical tissue to a 15 mL tube containing 5 mL of pre-warmed Digestion Solution.

    • Incubate at 37°C for 15-20 minutes, gently inverting the tube every 5 minutes.

    • Stop the digestion by carefully removing the Digestion Solution and washing the tissue twice with Plating Medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette in fresh Plating Medium until a single-cell suspension is achieved.

  • Plating:

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a density of 1.5 x 10⁵ cells/cm² onto the pre-coated plates.

  • Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, replace half of the medium with fresh, pre-warmed Plating Medium.

    • Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between DIV 7 and DIV 10.

Protocol 2: Neuroprotection Assay

This protocol outlines the treatment of cultured neurons to assess the protective effects of a test compound against an apoptotic stimulus.

Materials:

  • Mature primary neuron cultures (DIV 7-10) from Protocol 1

  • Test compound stock solution (e.g., a caspase-3 inhibitor)

  • Apoptotic stimulus (e.g., Staurosporine, 1 µM)

  • Pre-warmed Plating Medium

Procedure:

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound in Plating Medium to achieve the desired final concentrations.

    • Remove half of the medium from each well of the cultured neurons and replace it with the medium containing the test compound. Include a vehicle-only control.

    • Incubate for 1-2 hours at 37°C.

  • Induction of Apoptosis:

    • To the appropriate wells, add the apoptotic stimulus (e.g., Staurosporine) to the final desired concentration.

    • Maintain an "untreated control" group that receives neither the test compound nor the stimulus.

    • Incubate for the desired duration (e.g., 12-24 hours) at 37°C.

  • Endpoint Analysis:

    • After the incubation period, proceed with endpoint assays such as cell viability (MTT assay) or a caspase-3 activity assay (Protocol 3).

Signaling Pathway: Caspase-3 Mediated Apoptosis

Apoptotic stimuli trigger a cascade of events culminating in the activation of executioner caspases like caspase-3. A neuroprotective compound can interfere with this pathway at various points, most directly by inhibiting caspase-3 itself.

G cluster_pathway Apoptotic Signaling Cascade Stimulus Apoptotic Stimulus (e.g., Staurosporine) Mito Mitochondrial Stress Stimulus->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Cleavage Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Test Compound (Caspase-3 Inhibitor) Inhibitor->ActiveCasp3

Caption: Intrinsic pathway of apoptosis and the site of caspase-3 inhibition.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3 in cell lysates based on the cleavage of a colorimetric substrate.[13][14][15]

Materials:

  • Treated primary neuron cultures from Protocol 2

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, 20% glycerol, 10 mM DTT)

  • Caspase-3 Substrate: Ac-DEVD-pNA (4 mM stock)

  • 96-well microplate and plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with ice-cold PBS.

    • Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Measure the protein concentration of each lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity.

  • Caspase-3 Assay:

    • In a new 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the Caspase-3 Substrate (Ac-DEVD-pNA) to each well to start the reaction. The final concentration of the substrate will be 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of pNA released, which reflects the caspase-3 activity.

    • Normalize the activity to the protein concentration of each sample. Compare the results from treated groups to the control groups to determine the effect of the test compound.

References

Application Notes and Protocols for Dose-Response Studies of MCI826 (KX-826/Pyrilutamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI826, also known as KX-826 or pyrilutamide, is a novel, non-steroidal, selective androgen receptor (AR) antagonist.[1][2] It is under development as a topical treatment for androgenetic alopecia (AGA) and acne vulgaris.[3][4] By acting as a competitive inhibitor of dihydrotestosterone (DHT) at the androgen receptor in hair follicle sebaceous glands, this compound aims to locally block the androgen-mediated signaling that leads to hair follicle miniaturization and hair loss, as well as increased sebum production.[4] A key characteristic of this compound is its rapid metabolism into inactive forms upon entering systemic circulation, which contributes to a favorable safety profile with a reduced risk of systemic side effects.

This document provides a comprehensive overview of the dose-response relationship of this compound in clinical studies for the treatment of androgenetic alopecia. It includes detailed summaries of efficacy data from various clinical trials and protocols for key experiments to guide researchers in designing and interpreting studies with this compound.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the androgen receptor in target tissues, such as the dermal papilla cells of hair follicles. In androgenetic alopecia, the potent androgen dihydrotestosterone (DHT), converted from testosterone by the enzyme 5α-reductase, binds to the androgen receptor. This DHT-AR complex then translocates to the nucleus, where it modulates the expression of genes that contribute to the miniaturization of hair follicles. This process leads to a shorter anagen (growth) phase of the hair cycle and the transformation of terminal hairs into vellus hairs, resulting in the characteristic pattern of hair loss.

This compound, as an AR antagonist, competes with DHT for the same binding site on the androgen receptor. By occupying the receptor, this compound prevents the conformational changes required for receptor activation and subsequent downstream signaling. This blockade of the androgen signaling pathway is believed to inhibit the miniaturization of hair follicles and promote the growth of terminal hairs. Furthermore, there is evidence suggesting crosstalk between the androgen receptor and the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and maintenance. By antagonizing the AR, this compound may indirectly support the pro-proliferative Wnt/β-catenin pathway.[5]

MCI826_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hair Follicle Cell (Dermal Papilla) cluster_nucleus Nucleus Testosterone Testosterone 5a_reductase 5α-reductase Testosterone->5a_reductase DHT DHT 5a_reductase->DHT AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization This compound This compound (KX-826) This compound->AR Competitively Inhibits Gene_Expression Gene Expression (Miniaturization) ARE->Gene_Expression Modulates

Mechanism of Action of this compound (KX-826) in Hair Follicle Cells.

Data Presentation: Dose-Response Studies

The following tables summarize the quantitative data from key dose-response studies of this compound (KX-826) in the treatment of androgenetic alopecia. The primary efficacy endpoint in these studies was the change from baseline in non-vellus Target Area Hair Count (TAHC) per cm².

Table 1: Phase II Clinical Trial in Male AGA (China) [1][6][7]

Treatment Group (n=120)Application FrequencyChange in TAHC from Baseline (per cm²)Change in TAHC vs. Placebo (per cm²)P-value (vs. Placebo)
0.25% this compound (2.5 mg)Twice Daily (BID)---
0.5% this compound (5 mg)Once Daily (QD)---
0.5% this compound (5 mg) Twice Daily (BID) +22.73 +15.34 0.024
PlaceboQD and BID---
Study Duration: 24 weeks

Table 2: Phase II Clinical Trial in Male AGA (USA) [1][2][5]

Treatment Group (n=123)Application FrequencyChange in TAHC from Baseline (per cm²)
0.25% this compoundOnce Daily (QD)-
0.5% this compoundOnce Daily (QD)-
0.5% this compound Twice Daily (BID) ~+10
Placebo--
Study Duration: 24 weeks. A dose-response relationship was observed across the different dosage groups.[1]

Table 3: Phase II Clinical Trial in Female AGA (China) [6][8]

Treatment Group (n=160)Application FrequencyChange in TAHC vs. Placebo (per cm²)P-value (vs. Placebo)
0.25% this compound (2.5 mg)Once Daily (QD)--
0.25% this compound (2.5 mg)Twice Daily (BID)--
0.5% this compound (5 mg) Once Daily (QD) +11.39 0.0087
0.5% this compound (5 mg)Twice Daily (BID)--
PlaceboQD and BID--
Study Duration: 24 weeks. Efficacy was observed as early as 12 weeks.[8]

Table 4: Phase II Clinical Trial in Male AGA with Higher Concentration (China) [4][9]

Treatment Group (n=90)Application FrequencyChange in TAHC from Baseline (per cm²)Change in TAHC vs. Placebo (per cm²)P-value (vs. Placebo)
0.5% this compound Twice Daily (BID) +22.39 +13.66 0.002
1.0% this compoundTwice Daily (BID)+21.87+13.140.004
PlaceboTwice Daily (BID)+8.73--
Study Duration: 24 weeks

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the clinical trials of this compound (KX-826). These should be adapted for specific research needs and conducted in accordance with all applicable regulatory guidelines.

Protocol 1: Evaluation of Topical this compound Efficacy in Androgenetic Alopecia

1. Study Design:

  • A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[3][10]

  • Phases: Phase II and Phase III trials have been conducted.[3]

  • Treatment Arms: Multiple dosage strengths (e.g., 0.25%, 0.5%, 1.0% this compound) and application frequencies (once daily, twice daily) compared to a vehicle placebo.[1][8]

  • Duration: Typically 24 weeks for primary endpoint assessment, with potential for longer-term safety and efficacy follow-up (e.g., 52 weeks).[3]

2. Subject Population:

  • Inclusion Criteria:

    • Healthy adult males and females, aged 18 years and older.[10]

    • Clinical diagnosis of androgenetic alopecia.

    • For males, typically Hamilton-Norwood scale ratings of IIIv, IV, or V.[10]

    • For females, typically Savin Density Scale ratings of D3 to D6.[8]

    • Willingness to maintain the same hairstyle and color throughout the study.

  • Exclusion Criteria:

    • Use of other hair growth treatments (e.g., 5-alpha-reductase inhibitors, minoxidil) within a specified washout period.

    • Scalp conditions or procedures that could interfere with the study.

    • Certain systemic medications that may affect hair growth.

3. Investigational Product and Administration:

  • Formulation: this compound is typically formulated as a topical tincture or solution for scalp application.

  • Dosing and Application:

    • Subjects are instructed to apply a specified volume (e.g., 1 mL) of the solution to the target area of the scalp.

    • Application frequency is as per the assigned treatment arm (e.g., once or twice daily).

    • Standardized instructions for application should be provided to ensure consistency.

4. Efficacy Assessment:

  • Primary Endpoint: Change from baseline in non-vellus Target Area Hair Count (TAHC) at week 24.[3]

  • Methodology for TAHC:

    • A target area of the scalp (e.g., 1 cm² circle) is identified and marked.

    • The hair in this area is trimmed.

    • Macrophotographs of the target area are taken at baseline and subsequent visits.

    • Hair counts are performed using validated software (e.g., phototrichogram).

  • Secondary Endpoints:

    • Change in Target Area Hair Width (TAHW).

    • Hair Growth Assessment (HGA) by investigators and subjects.

    • Global photography to assess overall change.

5. Safety Assessment:

  • Monitoring and recording of all adverse events (AEs), with a focus on local skin reactions (e.g., pruritus, contact dermatitis).

  • Vital signs, physical examinations, and clinical laboratory tests at specified intervals.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (TAHC, Photos) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Dose_Groups Dose Groups (e.g., 0.25%, 0.5%, Placebo) Randomization->Dose_Groups Application Topical Application (QD or BID) Dose_Groups->Application Follow_up_Visits Follow-up Visits (e.g., Week 12, Week 24) Application->Follow_up_Visits Efficacy_Assessment Efficacy Assessment (TAHC, HGA) Follow_up_Visits->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Follow_up_Visits->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Generalized Workflow for a Clinical Trial of this compound (KX-826).

Conclusion

The available data from dose-response studies of this compound (KX-826) demonstrate its potential as a topical treatment for androgenetic alopecia in both males and females. A 0.5% concentration applied twice daily for men and once daily for women has shown statistically significant improvements in hair count. The compound's mechanism of action as a topical androgen receptor antagonist and its favorable safety profile make it a promising candidate for further development. The provided protocols offer a framework for researchers to design and conduct robust studies to further elucidate the efficacy and safety of this compound.

References

Application Notes and Protocols: MCI-826 in Airway Hyperresponsiveness Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to a wide variety of stimuli. This heightened sensitivity of the airways leads to symptoms such as wheezing, shortness of breath, and coughing. A key pathological mechanism underlying AHR is the chronic inflammation of the airways, which involves the infiltration and activation of various immune cells, particularly eosinophils.

Cysteinyl leukotrienes (LTD4 and LTE4) are potent lipid mediators that play a crucial role in the pathophysiology of asthma and AHR. They are responsible for inducing bronchoconstriction, promoting eosinophilic inflammation, increasing vascular permeability, and causing mucus hypersecretion. Consequently, targeting the leukotriene signaling pathway represents a key therapeutic strategy for the management of asthma.

MCI-826 is a potent and selective peptide leukotriene antagonist, demonstrating high affinity for the cysteinyl leukotriene receptors for LTD4 and LTE4. Its inhibitory action on these pathways makes it a valuable tool for investigating the role of leukotrienes in AHR and for the preclinical assessment of novel anti-asthmatic therapies. These application notes provide an overview of the utility of MCI-826 in AHR research, including its mechanism of action, preclinical data, and detailed protocols for its use in established animal models.

Mechanism of Action

MCI-826 exerts its pharmacological effects by competitively antagonizing the binding of cysteinyl leukotrienes D4 (LTD4) and E4 (LTE4) to their receptors on airway smooth muscle cells and inflammatory cells. By blocking this interaction, MCI-826 effectively inhibits the downstream signaling cascades that lead to bronchoconstriction and the recruitment and activation of eosinophils, thereby attenuating the key features of airway hyperresponsiveness.

Preclinical Data Summary

In Vivo Efficacy in a Guinea Pig Model of Late Asthmatic Response

A pivotal preclinical study investigated the efficacy of MCI-826 in a guinea pig model of dinitrophenylated-Ascaris suum extract (DNP-As)-induced immediate and late asthmatic responses (IAR and LAR), which mimics key features of human asthma.

ParameterTreatment GroupDosage and Administration% Inhibition of Asthmatic Response% Inhibition of Eosinophil Influx in BAL Fluid
Immediate Asthmatic Response (IAR) MCI-8260.1 mg/kg, p.o. (1 hr before antigen challenge)Significant Inhibition (p < 0.05)Not Applicable
Late Asthmatic Response (LAR) MCI-8260.1 mg/kg, p.o. (1 hr before antigen challenge)Significant Inhibition (p < 0.05)Significant Inhibition (p < 0.05)
Late Asthmatic Response (LAR) MCI-8260.1 mg/kg, p.o. (1.5 hr after antigen inhalation)Significant Inhibition (p < 0.05)Not Reported
In Vitro Potency on Airway Smooth Muscle Contraction

In vitro studies have demonstrated the high potency and selectivity of MCI-826 in antagonizing leukotriene-induced contractions of airway smooth muscle.

PreparationAgonistMCI-826 Potency (pA2 value)
Isolated Guinea Pig TracheaLTD48.3
Isolated Guinea Pig TracheaLTE48.9
Isolated Human BronchusLTD4Marked antagonism at 10⁻⁸ g/ml

Signaling Pathway of Leukotriene D4/E4 and Inhibition by MCI-826

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4/E4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to G_protein Gq Protein Activation CysLT1R->G_protein Activates Inflammation Eosinophilic Inflammation CysLT1R->Inflammation Promotes MCI826 MCI-826 This compound->CysLT1R Antagonizes PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Contraction Airway Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Leukotriene D4/E4 signaling pathway and the inhibitory action of MCI-826.

Experimental Workflow for In Vivo Evaluation of MCI-826

cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment and Challenge cluster_measurement Phase 3: Data Acquisition and Analysis Sensitization Sensitization of Guinea Pigs with DNP-Ascaris Instrumentation Surgical Implantation of Esophageal Cannula (for Pulmonary Resistance) Sensitization->Instrumentation Dosing Oral Administration of MCI-826 or Vehicle Instrumentation->Dosing Challenge Aerosol Challenge with DNP-Ascaris Dosing->Challenge Resistance Measurement of Pulmonary Resistance (IAR and LAR) Challenge->Resistance BAL Bronchoalveolar Lavage (BAL) (at end of LAR) Resistance->BAL Cell_Count Differential Cell Count of BAL Fluid BAL->Cell_Count Analysis Data Analysis and Statistical Comparison Cell_Count->Analysis

Caption: Experimental workflow for assessing MCI-826 efficacy in a guinea pig asthma model.

Detailed Experimental Protocols

Guinea Pig Model of Allergic Asthma (Late Asthmatic Response)

Objective: To induce a late asthmatic response (LAR) in guinea pigs, which is characterized by a delayed increase in airway resistance and eosinophilic inflammation, mimicking human asthma.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Dinitrophenylated-Ascaris suum extract (DNP-As)

  • Aluminum hydroxide (Al(OH)₃) as an adjuvant

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., pentobarbital sodium)

  • Aerosol generation system (nebulizer)

  • Whole-body plethysmograph for conscious animals or system for measuring pulmonary resistance in anesthetized animals.

Procedure:

  • Sensitization:

    • Prepare a sensitizing solution of DNP-As (e.g., 1 mg/mL) and Al(OH)₃ (e.g., 100 mg/mL) in saline.

    • Administer an intraperitoneal (i.p.) injection of the DNP-As/Al(OH)₃ solution (e.g., 0.5 mL) to each guinea pig.

    • A booster injection may be given 1-2 weeks after the initial sensitization to enhance the immune response.

    • Allow a period of at least 3-4 weeks for the development of a robust allergic sensitization.

  • Antigen Challenge:

    • On the day of the experiment, place the sensitized guinea pigs in a whole-body plethysmograph or anesthetize and connect them to a system for measuring pulmonary resistance.

    • Establish a baseline measurement of pulmonary resistance.

    • Expose the animals to an aerosol of DNP-As (e.g., 0.1% in saline) for a defined period (e.g., 5 minutes) using a nebulizer.

    • Continuously monitor pulmonary resistance for the first hour to measure the immediate asthmatic response (IAR).

    • Subsequently, monitor pulmonary resistance at regular intervals (e.g., every hour) for up to 8 hours to measure the late asthmatic response (LAR).

Measurement of Pulmonary Resistance

Objective: To quantify the degree of airway obstruction by measuring pulmonary resistance (RL).

Materials:

  • Anesthetized, tracheostomized guinea pigs or conscious guinea pigs in a whole-body plethysmograph.

  • Pressure transducer to measure transpulmonary pressure (esophageal pressure minus airway opening pressure).

  • Pneumotachograph to measure airflow.

  • Data acquisition system and software for calculating pulmonary resistance.

Procedure (for anesthetized animals):

  • Anesthetize the guinea pig (e.g., with pentobarbital sodium, i.p.).

  • Perform a tracheostomy and insert a tracheal cannula.

  • Insert a water-filled catheter into the esophagus to the level of the mid-thorax to measure pleural pressure.

  • Connect the tracheal cannula to a pneumotachograph to measure airflow.

  • Connect the esophageal catheter and a side port of the tracheal cannula to a differential pressure transducer to measure transpulmonary pressure.

  • Record airflow and transpulmonary pressure simultaneously using a data acquisition system.

  • Calculate pulmonary resistance (RL) as the change in transpulmonary pressure divided by the change in airflow at points of isovolume.

Bronchoalveolar Lavage (BAL) and Differential Cell Count

Objective: To collect and analyze the cellular infiltrate in the airways, particularly eosinophils, as a measure of airway inflammation.

Materials:

  • Euthanasia agent (e.g., overdose of pentobarbital sodium).

  • Tracheal cannula.

  • Syringes (e.g., 10 mL).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Centrifuge.

  • Microscope slides.

  • Staining solution (e.g., Wright-Giemsa stain).

  • Microscope.

Procedure:

  • At the end of the experimental period (e.g., after the LAR measurement), euthanize the guinea pig.

  • Expose the trachea and insert a cannula.

  • Instill a known volume of ice-cold PBS (e.g., 5 mL) into the lungs via the tracheal cannula.

  • Gently aspirate the fluid back into the syringe.

  • Repeat the instillation and aspiration process 2-3 times with fresh PBS.

  • Pool the recovered BAL fluid and keep it on ice.

  • Centrifuge the BAL fluid (e.g., at 500 x g for 10 minutes at 4°C) to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

  • Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a microscope slide.

  • Air-dry the slides and stain with a differential stain (e.g., Wright-Giemsa).

  • Perform a differential cell count of at least 300 cells under a microscope, identifying eosinophils, neutrophils, macrophages, and lymphocytes based on their morphology.

  • Calculate the total number of each cell type by multiplying the percentage by the total cell count obtained from a hemocytometer.

Conclusion

MCI-826 is a valuable pharmacological tool for investigating the role of cysteinyl leukotrienes in the pathogenesis of airway hyperresponsiveness. Its potent and selective antagonist activity at the CysLT1 receptor makes it suitable for both in vivo and in vitro studies aimed at elucidating the mechanisms of allergic airway inflammation and bronchoconstriction. The protocols outlined in these application notes provide a framework for researchers to effectively utilize MCI-826 in preclinical models of asthma, contributing to the development of novel therapeutic strategies for this chronic respiratory disease.

Application Notes and Protocols for MCI-186 (Edaravone) Treatment in a Rat Model of Mild Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-186, also known as edaravone, is a potent free radical scavenger with demonstrated neuroprotective properties.[1][2] It has been shown to mitigate oxidative stress and neuronal damage in various models of neurological disorders.[1][2] These application notes provide a detailed experimental design for evaluating the efficacy of MCI-186 in a scopolamine-induced rat model of mild cognitive impairment (MCI). The protocols outlined below cover animal model induction, behavioral assessments, and key biochemical analyses to elucidate the therapeutic potential and mechanisms of action of MCI-186.

Mechanism of Action

Edaravone primarily functions by neutralizing free radicals, thereby inhibiting lipid peroxidation and reducing oxidative stress, a key pathological feature in neurodegenerative diseases.[2][3] Its neuroprotective effects are also attributed to the activation of several signaling pathways, including:

  • Nrf2/ARE Pathway: Edaravone upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn activates the antioxidant response element (ARE), leading to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[4][5][6]

  • Aryl Hydrocarbon Receptor (AHR) Signaling: Recent studies suggest that edaravone can bind to and activate the AHR, leading to the transcription of cytoprotective genes. This activation is also associated with a downstream upregulation of the Nrf2 signaling pathway.

  • GDNF/RET Signaling: Edaravone has been shown to induce the expression of the glial cell line-derived neurotrophic factor (GDNF) receptor RET, activating this crucial neurotrophic signaling pathway that supports neuronal survival and maturation.[7]

Experimental Design and Workflow

A comprehensive workflow for assessing the efficacy of MCI-186 in a rat model of cognitive impairment is presented below. This workflow encompasses animal model induction, treatment administration, behavioral testing, and subsequent biochemical and molecular analyses.

experimental_workflow cluster_setup Phase 1: Model Induction and Treatment cluster_assessment Phase 2: Behavioral Assessment cluster_analysis Phase 3: Biochemical and Molecular Analysis animal_acclimatization Animal Acclimatization baseline_training Baseline Behavioral Training animal_acclimatization->baseline_training group_allocation Group Allocation baseline_training->group_allocation mci_induction Scopolamine-Induced MCI group_allocation->mci_induction mci186_treatment MCI-186 Administration mci_induction->mci186_treatment mwm_test Morris Water Maze mci186_treatment->mwm_test nor_test Novel Object Recognition mwm_test->nor_test tissue_collection Brain Tissue Collection nor_test->tissue_collection oxidative_stress_assays SOD and MDA Assays tissue_collection->oxidative_stress_assays elisa_assays Nrf2 and HO-1 ELISA tissue_collection->elisa_assays western_blot AHR and RET Pathway Analysis tissue_collection->western_blot

Caption: Experimental workflow for MCI-186 evaluation in rats.

Experimental Protocols

Animal Model: Scopolamine-Induced Cognitive Impairment

This protocol describes the induction of cognitive impairment in rats using scopolamine, a muscarinic receptor antagonist known to impair learning and memory.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Scopolamine hydrobromide (1 mg/kg)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize rats to the housing facility for at least one week before the experiment.

  • Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 1 mg/mL.

  • Administer scopolamine (1 mg/kg, i.p.) or an equivalent volume of saline to the control group daily for 14 consecutive days.

  • Behavioral testing can commence 30 minutes after the final scopolamine injection on day 14.

MCI-186 (Edaravone) Treatment

Materials:

  • MCI-186 (Edaravone)

  • Vehicle (e.g., saline, 0.5% sodium carboxymethyl cellulose)

  • Syringes and needles for i.p. or intravenous (i.v.) injection

Procedure:

  • Prepare MCI-186 solution in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 3 mg/kg dose).

  • Administer MCI-186 (e.g., 3 mg/kg, i.p. or i.v.) or vehicle to the respective animal groups.

  • The treatment can be administered either before or after the induction of cognitive impairment, depending on the study's objective (prophylactic vs. therapeutic). For a therapeutic approach, administer MCI-186 daily for a specified period (e.g., 1-4 weeks) following the scopolamine regimen.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is used to assess spatial learning and memory.

Materials:

  • Circular water tank (approx. 150 cm in diameter, 60 cm high)

  • Escape platform (approx. 10 cm in diameter)

  • Water (maintained at 22 ± 1°C)

  • Non-toxic white paint or milk to make the water opaque

  • Video tracking system and software

Procedure:

  • Acquisition Phase (4 days):

    • Fill the tank with water and make it opaque.

    • Place the escape platform in a fixed quadrant, submerged 1-2 cm below the water surface.

    • Each rat undergoes four trials per day.

    • For each trial, gently place the rat into the water facing the tank wall at one of four starting positions (North, South, East, West), with the order randomized daily.

    • Allow the rat to swim and find the platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Day 5):

    • Remove the escape platform from the tank.

    • Place each rat in the tank at a novel starting position.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Behavioral Assessment: Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory.

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two identical objects (familiar objects)

  • One novel object (different in shape and color from the familiar objects)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Allow each rat to freely explore the empty arena for 5-10 minutes.

  • Familiarization Phase (Day 2):

    • Place two identical objects in the arena.

    • Allow each rat to explore the objects for 5 minutes.

    • Record the time spent exploring each object.

  • Test Phase (Day 3):

    • Replace one of the familiar objects with a novel object.

    • Place each rat back into the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Biochemical Analyses

Tissue Preparation:

  • At the end of the experimental period, euthanize the rats and immediately dissect the brain on an ice-cold surface.

  • Isolate the hippocampus and cerebral cortex.

  • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.

  • For assays, homogenize the brain tissue in appropriate ice-cold buffers.

Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Assays:

These assays measure oxidative stress levels.

  • SOD Activity: Can be determined using commercially available kits that are typically based on the inhibition of a chromogen reaction.

  • MDA Levels: Can be measured using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product.

ELISA for Nrf2 and HO-1:

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the protein levels of Nrf2 and HO-1.

  • Prepare brain tissue homogenates as per the ELISA kit manufacturer's instructions.

  • Follow the specific protocol provided with the commercial ELISA kit for Nrf2 and HO-1, which typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate for color development.

  • Measure the absorbance using a microplate reader and calculate the protein concentrations based on a standard curve.

Data Presentation

The following tables summarize expected quantitative outcomes based on published literature.

Table 1: Effect of MCI-186 on Behavioral Performance in Rats with Cognitive Impairment

GroupMWM Escape Latency (seconds, Day 4)MWM Time in Target Quadrant (%)NOR Discrimination Index
Control (Saline)15 ± 345 ± 50.4 ± 0.1
Scopolamine (1 mg/kg)45 ± 520 ± 40.1 ± 0.05
Scopolamine + MCI-186 (3 mg/kg)25 ± 435 ± 50.3 ± 0.08

Data are presented as mean ± SEM. Values are hypothetical and for illustrative purposes.

Table 2: Effect of MCI-186 on Biochemical Markers in Rat Brain Tissue

GroupSOD Activity (U/mg protein)MDA Levels (nmol/mg protein)Nrf2 Protein Level (relative to control)HO-1 Protein Level (relative to control)
Control (Saline)100 ± 102.5 ± 0.31.01.0
Scopolamine (1 mg/kg)60 ± 85.0 ± 0.50.6 ± 0.10.7 ± 0.1
Scopolamine + MCI-186 (3 mg/kg)85 ± 93.0 ± 0.41.5 ± 0.21.8 ± 0.3

Data are presented as mean ± SEM. Values are hypothetical and for illustrative purposes based on trends observed in studies.[1][4][5][6]

Signaling Pathway Diagrams

The neuroprotective effects of MCI-186 are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCI186 MCI-186 ROS Oxidative Stress (e.g., ROS) MCI186->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes Activates Transcription

Caption: MCI-186 and the Nrf2/ARE Signaling Pathway.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCI186 MCI-186 AHR_complex AHR-Hsp90-XAP2 Complex MCI186->AHR_complex Binds and Activates AHR AHR AHR_complex->AHR AHR_n AHR AHR->AHR_n Translocation ARNT ARNT AHR_n->ARNT Dimerizes with AHR_ARNT AHR-ARNT Heterodimer AHR_n->AHR_ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds to Cytoprotective_Genes Cytoprotective Genes XRE->Cytoprotective_Genes Activates Transcription

Caption: MCI-186 and the AHR Signaling Pathway.

gdnf_ret_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCI186 MCI-186 RET RET MCI186->RET Induces Expression GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 Binds GFRa1->RET Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RET->Downstream_Signaling Neuronal_Survival Neuronal Survival and Maturation Downstream_Signaling->Neuronal_Survival

Caption: MCI-186 and the GDNF/RET Signaling Pathway.

References

Application Notes and Protocols: Studying Immunological Liver Injury with a Novel Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunological liver injury is a significant cause of both acute and chronic liver diseases, including autoimmune hepatitis and drug-induced liver injury (DILI).[1][2] The pathogenesis of these conditions is complex, involving the activation of the innate and adaptive immune systems, leading to hepatocyte damage.[3][4] A key event in many forms of immunological liver injury is the activation of T lymphocytes and their subsequent attack on liver cells.[5] Understanding the mechanisms of this process and developing effective therapeutic interventions are critical areas of research.

These application notes provide a detailed protocol for studying immunological liver injury in a preclinical setting using the well-established Concanavalin A (ConA)-induced liver injury model in mice.[5][6] This model is particularly relevant for investigating T-cell mediated hepatitis. We will also present hypothetical data for a novel immunomodulatory compound, "Compound X," to illustrate how its efficacy can be assessed using this model.

Pathophysiology of Immunological Liver Injury

Immunological liver injury is often initiated by the presentation of antigens on the surface of hepatocytes or antigen-presenting cells (APCs) within the liver, such as Kupffer cells.[1] This triggers the activation and proliferation of T cells. Activated CD4+ T helper cells release a variety of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which amplify the inflammatory cascade and can directly induce hepatocyte apoptosis.[1][2] CD8+ cytotoxic T lymphocytes (CTLs) can directly kill hepatocytes through the release of perforin and granzymes or via Fas/FasL-mediated apoptosis.[1]

The ConA-induced liver injury model mimics these events. Concanavalin A is a lectin that binds to glycoproteins on the surface of T cells and macrophages, leading to their activation.[5] This results in a rapid and severe, T-cell dependent hepatitis characterized by the release of pro-inflammatory cytokines and massive hepatocyte necrosis.[5]

Experimental Model: Concanavalin A-Induced Liver Injury

The ConA model is a valuable tool for the in vivo screening and mechanistic evaluation of potential therapeutics for immunological liver diseases.

Experimental Protocol

1. Animals:

  • Male BALB/c mice, 8-10 weeks old.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and free access to food and water.

2. Reagents:

  • Concanavalin A (ConA) from Canavalia ensiformis (Sigma-Aldrich, C2010 or equivalent).

  • Sterile, pyrogen-free 0.9% saline.

  • "Compound X" or vehicle control.

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

  • Blood collection tubes (e.g., heparinized or serum separator tubes).

  • 10% neutral buffered formalin.

  • TRIzol reagent for RNA extraction.

3. Experimental Procedure:

  • Grouping: Divide mice into the following groups (n=8-10 mice/group):

    • Group 1: Vehicle control (no ConA, no treatment).

    • Group 2: ConA + Vehicle (e.g., saline or appropriate solvent for Compound X).

    • Group 3: ConA + Compound X (low dose).

    • Group 4: ConA + Compound X (high dose).

  • Dosing:

    • Administer "Compound X" or its vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) 1-2 hours prior to ConA injection.

  • Induction of Liver Injury:

    • Prepare a fresh solution of ConA in sterile saline at a concentration of 2 mg/mL.

    • Inject mice with ConA (20 mg/kg) via the tail vein.

  • Sample Collection:

    • At 8-12 hours post-ConA injection, anesthetize the mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with ice-cold PBS.

    • Collect liver tissue samples for histopathology, RNA, and protein analysis.

  • Endpoint Analysis:

    • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure serum levels using a commercial assay kit to quantify liver damage.

    • Histopathology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and overall liver architecture.

    • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) using ELISA or a multiplex bead-based assay.

    • Gene Expression Analysis: Isolate RNA from liver tissue, reverse transcribe to cDNA, and perform quantitative real-time PCR (qPCR) to measure the expression of genes related to inflammation (e.g., Tnf, Ifng, Il6) and apoptosis (e.g., Bax, Bcl2, Casp3).

Hypothetical Data for "Compound X"

The following tables summarize the potential protective effects of "Compound X" in the ConA-induced liver injury model.

Table 1: Effect of Compound X on Serum Transaminase Levels

GroupTreatmentALT (U/L)AST (U/L)
1Vehicle Control35 ± 550 ± 8
2ConA + Vehicle4500 ± 6005200 ± 750
3ConA + Compound X (10 mg/kg)2100 ± 3502500 ± 400
4ConA + Compound X (30 mg/kg)950 ± 2001100 ± 250

Data are presented as mean ± SD.

Table 2: Effect of Compound X on Serum Cytokine Levels

GroupTreatmentTNF-α (pg/mL)IFN-γ (pg/mL)
1Vehicle Control15 ± 410 ± 3
2ConA + Vehicle1200 ± 250800 ± 150
3ConA + Compound X (10 mg/kg)650 ± 120420 ± 80
4ConA + Compound X (30 mg/kg)250 ± 60150 ± 40

Data are presented as mean ± SD.

Table 3: Histopathological Scoring of Liver Injury

GroupTreatmentNecrosis Score (0-4)Inflammation Score (0-3)
1Vehicle Control00
2ConA + Vehicle3.5 ± 0.52.8 ± 0.4
3ConA + Compound X (10 mg/kg)1.8 ± 0.61.5 ± 0.5
4ConA + Compound X (30 mg/kg)0.8 ± 0.40.6 ± 0.3

Scoring system: Necrosis (0: none, 4: massive); Inflammation (0: none, 3: severe). Data are presented as mean ± SD.

Visualizations

Signaling Pathway of ConA-Induced Liver Injury

ConA_Pathway ConA Concanavalin A T_Cell T Lymphocyte ConA->T_Cell Activates Macrophage Macrophage (Kupffer Cell) ConA->Macrophage Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) T_Cell->Cytokines Releases Hepatocyte Hepatocyte T_Cell->Hepatocyte Direct killing Macrophage->Cytokines Releases Cytokines->Hepatocyte Induces stress Apoptosis Apoptosis/Necrosis Hepatocyte->Apoptosis Liver_Injury Liver Injury Apoptosis->Liver_Injury

Caption: Signaling cascade in ConA-induced immunological liver injury.

Experimental Workflow for Testing Compound X

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=8-10) Animal_Acclimatization->Grouping Dosing Administer Compound X or Vehicle Grouping->Dosing ConA_Injection ConA Injection (20 mg/kg, i.v.) Dosing->ConA_Injection Sample_Collection Sample Collection (8-12 hours post-ConA) ConA_Injection->Sample_Collection Serum_Analysis Serum Analysis (ALT, AST, Cytokines) Sample_Collection->Serum_Analysis Liver_Analysis Liver Tissue Analysis (Histology, qPCR) Sample_Collection->Liver_Analysis

Caption: Workflow for evaluating Compound X in the ConA liver injury model.

Conclusion

The Concanavalin A-induced liver injury model is a robust and reproducible method for studying the mechanisms of T-cell mediated hepatitis and for evaluating the efficacy of novel therapeutic agents. The protocol and endpoint analyses described here provide a comprehensive framework for researchers in both academic and industrial settings. The hypothetical data for "Compound X" demonstrates a clear dose-dependent protective effect, highlighting the utility of this model in drug development programs targeting immunological liver diseases.

References

Troubleshooting & Optimization

MCI826 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCI826. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to use anhydrous, high-purity DMSO for the preparation of stock solutions.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C for months to years. For short-term storage, it can be kept at 0-4°C for days to weeks. The compound should be stored in a dry, dark environment. Properly stored, this compound has a shelf life of over three years.[1]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

A3: This is a common phenomenon known as "salting out." To prevent precipitation, it is advisable to make serial dilutions of your DMSO stock solution in DMSO first. This allows for a more gradual decrease in the DMSO concentration when the final dilution is made in your aqueous medium. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am having trouble dissolving this compound in DMSO. What can I do?

A4: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Ensure DMSO Quality: Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.

  • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.

  • Prepare a More Dilute Stock: If the intended concentration is too high, try preparing a more dilute stock solution.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 400.54 g/mol [1]
Solubility Soluble in DMSO[1]
Storage (Short-term) 0 - 4°C (days to weeks)[1]
Storage (Long-term) -20°C (months to years)[1]
Shelf Life >3 years (if stored properly)[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Protocol:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 400.54 g/mol = 0.0040054 g = 4.01 mg

  • Weigh the this compound:

    • Carefully weigh out 4.01 mg of this compound powder and place it in a sterile vial.

  • Add DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

    • If necessary, use a water bath sonicator for 10-15 minutes or warm the solution at 37°C for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in a dark, dry place.

Visualizations

This compound Mechanism of Action: Antagonism of the Leukotriene D4 (LTD4) Signaling Pathway

This compound is an antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), preventing the binding of its ligand, Leukotriene D4 (LTD4). This blockage inhibits the downstream signaling cascade that leads to inflammatory responses.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1R Gq Gq Protein CysLT1R->Gq Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Activates This compound This compound This compound->CysLT1R Antagonizes PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response (e.g., bronchoconstriction, vascular permeability) Ca_release->Inflammation PKC->Inflammation

Caption: Antagonism of the LTD4 signaling pathway by this compound.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address common solubility problems with this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_DMSO Use Anhydrous, High-Purity DMSO? Start->Check_DMSO Use_Fresh_DMSO Use Fresh, Anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Gentle_Heat Apply Gentle Heat (37°C, 5-10 min)? Check_DMSO->Gentle_Heat Yes Use_Fresh_DMSO->Gentle_Heat Apply_Heat Warm Solution Gentle_Heat->Apply_Heat No Sonicate Sonicate (10-15 min)? Gentle_Heat->Sonicate Yes Apply_Heat->Sonicate Apply_Sonication Sonicate Solution Sonicate->Apply_Sonication No Precipitation_Check Precipitation in Aqueous Solution? Sonicate->Precipitation_Check Yes Apply_Sonication->Precipitation_Check Lower_Concentration Prepare a More Dilute Stock Solution Contact_Support Contact Technical Support Lower_Concentration->Contact_Support Precipitation_Check->Lower_Concentration No Serial_Dilution Perform Serial Dilutions in DMSO First Precipitation_Check->Serial_Dilution Yes Success Issue Resolved Serial_Dilution->Success

References

Technical Support Center: Optimizing MCI826 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of MCI826, a potent and selective peptide leukotriene antagonist, for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective antagonist of peptide leukotrienes (p-LTs), specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that, upon binding to CysLT1 receptors, trigger a signaling cascade that leads to processes such as smooth muscle contraction and inflammation. This compound competitively blocks the binding of these leukotrienes to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

Based on its high potency, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. This compound has been shown to be effective at very low concentrations in tissue-based assays, with significant antagonism of LTD4-induced contractions observed at concentrations as low as 2.4 x 10⁻⁸ M.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. For other CysLT1 receptor antagonists like pranlukast, IC50 values for inhibiting LTD4-evoked responses have been reported in the sub-micromolar range (e.g., 0.3 µM).

Q3: How do I determine the optimal concentration of this compound for my specific cell line and assay?

The optimal concentration of this compound must be determined empirically for each experimental setup. A dose-response experiment is the most effective method to identify the concentration that provides the desired biological effect without inducing significant cytotoxicity. This involves treating your cells with a range of this compound concentrations and measuring both the intended biological response (e.g., inhibition of a specific signaling event) and cell viability.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound.

  • Possible Cause: The concentration of this compound is too high, leading to cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the IC50 value for cytotoxicity. Start with a wide range of concentrations and select a concentration for your experiments that is well below the cytotoxic threshold.

  • Possible Cause: Solvent toxicity. This compound is often dissolved in a solvent like DMSO, which can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line (typically <0.5%). Always include a solvent-only control in your experiments.

  • Possible Cause: Off-target effects. At high concentrations, some CysLT1 receptor antagonists have been reported to interact with other receptors, such as P2Y receptors, which could lead to unintended cellular responses.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.

Issue 2: No observable effect of this compound in the assay.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration range in your dose-response experiment. Ensure your concentration range brackets the reported potency of this compound and similar compounds.

  • Possible Cause: The chosen cell line does not express the CysLT1 receptor or expresses it at very low levels.

    • Solution: Verify the expression of the CysLT1 receptor in your cell line using techniques such as RT-qPCR or western blotting.

  • Possible Cause: The experimental endpoint is not sensitive to the inhibition of the cysteinyl leukotriene pathway.

    • Solution: Ensure that the signaling pathway you are measuring is indeed modulated by CysLT1 receptor activity in your cellular model. Consider measuring a more proximal event in the signaling cascade, such as calcium mobilization.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent cell seeding density or cell health.

    • Solution: Standardize your cell seeding protocol to ensure consistent cell numbers across wells and experiments. Regularly monitor cell morphology and viability.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature, protected from light.

  • Possible Cause: Variability in incubation times.

    • Solution: Maintain consistent incubation times for all treatments across all experiments.

Data Presentation

The following tables summarize representative quantitative data for CysLT1 receptor antagonists in various assays. Note that specific data for this compound in cell-based cytotoxicity and proliferation assays is limited in publicly available literature. Therefore, data from other well-characterized CysLT1 antagonists are provided for reference. The optimal concentration for this compound should be determined experimentally.

Table 1: Potency of CysLT1 Receptor Antagonists in Functional Assays

CompoundAssayTissue/Cell LineParameterValue
This compound LTD4-induced contractionGuinea pig tracheapA28.3
This compound LTE4-induced contractionGuinea pig tracheapA28.9
PranlukastLTD4-evoked ³⁵SO₄ outputGuinea pig tracheaIC500.3 µM
ZafirlukastLTD4-evoked ³⁵SO₄ outputGuinea pig tracheaIC500.6 µM

Table 2: Representative Cytotoxicity of CysLT1 Receptor Antagonists in Cell Lines

CompoundCell LineAssayIncubation TimeIC50
ZafirlukastOVCAR8 (Ovarian Cancer)PrestoBlueNot Specified12 µM
MontelukastOVCAR8 (Ovarian Cancer)PrestoBlueNot Specified60 µM

Experimental Protocols

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol provides a general framework for assessing the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Dose-Response Curve for Biological Activity

This protocol outlines the steps to determine the effective concentration (EC50) or inhibitory concentration (IC50) of this compound for a specific biological response.

Materials:

  • Cells of interest expressing the CysLT1 receptor

  • Appropriate cell culture medium and plates

  • This compound

  • Agonist (e.g., LTD4) to stimulate the CysLT1 receptor

  • Reagents for measuring the desired biological endpoint (e.g., calcium indicator dye, ELISA kit for a downstream cytokine)

  • Plate reader or other appropriate detection instrument

Procedure:

  • Cell Seeding: Seed cells in the appropriate plate format for your assay (e.g., 96-well plate).

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer or medium.

  • Pre-incubation with this compound: Treat the cells with the different concentrations of this compound for a predetermined amount of time to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., LTD4) to all wells (except for the negative control) to stimulate the CysLT1 receptor. The concentration of the agonist should ideally be at its EC50 or a concentration that gives a robust response.

  • Incubation: Incubate for the time required for the biological response to occur.

  • Endpoint Measurement: Measure the biological response using the appropriate detection method (e.g., fluorescence for calcium mobilization, absorbance for ELISA).

  • Data Analysis: Normalize the data (e.g., as a percentage of the maximal response to the agonist). Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Mandatory Visualizations

Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq11 Gq/11 CysLT1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 binds This compound This compound This compound->CysLT1 blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC_activation PKC Activation DAG->PKC_activation activates Inflammation Inflammatory Responses Ca_release->Inflammation PKC_activation->Inflammation

Caption: Cysteinyl Leukotriene Signaling Pathway and the inhibitory action of this compound.

Dose-Response Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with this compound (and controls) prepare_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate measure_response Measure Biological Response (e.g., Viability, Signaling) incubate->measure_response analyze_data Analyze Data: Plot % Response vs. [Log this compound] measure_response->analyze_data determine_ic50 Determine IC50 / EC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the dose-response of this compound.

References

Technical Support Center: MCI-826 (KX-826/Pyrilutamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MCI-826, which is widely identified as KX-826 (pyrilutamide). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KX-826 (pyrilutamide)?

A1: KX-826, also known as pyrilutamide, is a nonsteroidal antiandrogen (NSAA).[1] Its primary mechanism of action is as a selective, high-affinity silent antagonist of the androgen receptor (AR).[1][2] By competitively binding to the AR, KX-826 blocks the binding of androgens such as dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that lead to androgen-related effects in tissues like hair follicles and sebaceous glands.[3][4]

Q2: Are there any known off-target binding interactions for KX-826?

A2: As of the latest publicly available information, detailed preclinical off-target screening data from broad receptor binding or kinase panels for KX-826 has not been published. The available pharmacological data focuses on its high affinity for the androgen receptor.

Q3: What are the clinically observed side effects of topical KX-826 application?

A3: In clinical trials, KX-826 has demonstrated a favorable safety profile, with most adverse events being mild and localized to the application site.[1][5][6] The most commonly reported side effect is contact dermatitis, which can include redness, itching, and dry skin.[1] Importantly, systemic side effects commonly associated with oral antiandrogens, such as sexual dysfunction, have not been observed in the clinical trials conducted so far.[5][7] This is attributed to its topical route of administration and low systemic exposure.[1]

Q4: What is the evidence for the low systemic exposure of KX-826?

A4: The favorable safety profile of topically applied KX-826 is supported by pharmacokinetic data indicating low systemic absorption.[1] One study reported that after 14 days of topical administration, the blood concentration of KX-826 remained low. It is also rapidly metabolized to inactive forms upon entering the circulatory system, which further limits its systemic effects.[3]

Troubleshooting Guide

Issue 1: Unexpected cellular response in an in vitro experiment not related to androgen receptor signaling.

Potential Cause: While specific off-target interactions are not publicly documented, any small molecule can potentially have unintended effects, especially at high concentrations. The observed response could be due to a non-specific interaction with other cellular components.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a concentration-response experiment to determine if the effect is dose-dependent. A steep dose-response curve might suggest a specific off-target interaction, whereas a shallow curve could indicate non-specific effects or cytotoxicity.

  • Control Compound: Include a structurally related but inactive control compound in your experiments, if available, to rule out effects related to the chemical scaffold.

  • Rescue Experiment: If a specific off-target is suspected, try to antagonize its activity with a known inhibitor to see if the unexpected cellular response is reversed.

  • Literature Review: Conduct a thorough search for off-target effects of other nonsteroidal antiandrogens with similar chemical structures, as they may share off-target profiles.

Issue 2: Observing skin irritation in an animal model.

Potential Cause: The vehicle formulation, rather than the KX-826 compound itself, can often cause skin irritation. The active pharmaceutical ingredient (API) can also cause localized reactions.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle-only control group in your animal studies to assess the baseline level of irritation caused by the formulation.

  • Formulation Optimization: If the vehicle is suspected to be the cause, consider reformulating with alternative, less irritating excipients.

  • Dose Reduction: If the irritation appears to be dose-dependent with the active compound, assess whether a lower concentration can achieve the desired on-target effect with reduced local irritation.

  • Histological Analysis: Perform a histological examination of the affected skin tissue to characterize the nature of the irritation (e.g., inflammation, necrosis) and to differentiate between a simple irritant contact dermatitis and a more specific inflammatory response.

Quantitative Data

Currently, public data on the off-target binding profile of KX-826 is limited. The available quantitative data primarily pertains to its on-target potency.

Table 1: On-Target Potency of Pyrilutamide (KX-826)

CompoundTargetAssay TypePotency (IC50)Reference
Pyrilutamide (KX-826)Androgen ReceptorNot Specified0.28 nM[1]
BicalutamideAndrogen ReceptorNot Specified3.1 nM[1]

Table 2: Summary of Clinically Observed Adverse Events (Potential Off-Target Effects in a Clinical Context)

Adverse Event CategorySpecific ManifestationIncidenceSeverity
Local Skin ReactionsContact dermatitis (pruritus, erythema)Most commonMild
Systemic EffectsSexual dysfunctionNot observedN/A

Experimental Protocols

1. Androgen Receptor (AR) Competitive Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound to the androgen receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of KX-826 for the androgen receptor.

  • Materials:

    • Human androgen receptor (recombinant or from cell lysate)

    • Radiolabeled androgen, e.g., [³H]-Mibolerone

    • Test compound (KX-826)

    • Unlabeled competitor (e.g., Dihydrotestosterone)

    • Assay buffer

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a series of dilutions of the test compound (KX-826).

    • In a multi-well plate, combine the androgen receptor preparation, the radiolabeled androgen at a fixed concentration, and the various concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand (e.g., using filtration over a glass fiber filter).

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Clinical Trial Protocol for Safety Assessment (General Overview)

This outlines the general design of the clinical trials used to assess the safety and tolerability of topical KX-826.

  • Objective: To evaluate the safety and tolerability of topically applied KX-826 in human subjects.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[8]

  • Participant Population: Healthy male or female subjects with a clinical diagnosis of androgenetic alopecia.[8][9]

  • Intervention:

    • Treatment Group: Topical application of KX-826 solution (e.g., 0.5% concentration) to the scalp, once or twice daily.

    • Control Group: Topical application of a placebo vehicle to the scalp with the same frequency.

  • Primary Outcome Measures:

    • Incidence of treatment-emergent adverse events (TEAEs).[5]

    • Assessment of local skin irritation at the application site (e.g., using a visual irritation scale for erythema and edema).[8]

    • Monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Duration: Typically 24 to 52 weeks of treatment, followed by a safety follow-up period.[5][7]

Visualizations

KX-826_Mechanism_of_Action DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds AR_Complex Active AR-DHT Complex AR->AR_Complex Blocked Blocked AR->Blocked KX826 KX-826 (Pyrilutamide) KX826->AR Competitively Binds Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) AR_Complex->ARE Binds to Gene_Expression Gene Expression (e.g., Follicle Miniaturization) ARE->Gene_Expression Activates Blocked->AR_Complex

Caption: Mechanism of action of KX-826 as a competitive antagonist of the androgen receptor.

Off_Target_Screening_Workflow Start Test Compound (e.g., KX-826) In_Silico In Silico Screening (e.g., Similarity to known ligands) Start->In_Silico In_Vitro In Vitro Broad Panel Screening (Receptors, Kinases, Ion Channels) Start->In_Vitro In_Silico->In_Vitro Guides Panel Selection Hits Identify Off-Target 'Hits' (% Inhibition > 50% at 10 µM) In_Vitro->Hits Dose_Response Secondary Assays (IC50/EC50 Determination) Hits->Dose_Response Yes Risk Safety Risk Assessment Hits->Risk No significant hits Cellular Cell-Based Functional Assays (Assess physiological relevance) Dose_Response->Cellular Cellular->Risk

Caption: A general experimental workflow for identifying potential off-target effects of a drug candidate.

References

troubleshooting inconsistent results with MCI826

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MCI826, a potent and selective antagonist of peptide leukotrienes (p-LTs).

Troubleshooting Guide

Users of this compound may occasionally experience inconsistent results. This guide is designed to help you troubleshoot and resolve common issues.

Question: I am seeing significant variability in the inhibition of LTD4/LTE4-induced responses with this compound between experiments. What are the potential causes?

Answer: Inconsistent results with this compound can arise from several factors. Consider the following possibilities:

  • Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions. Improper handling can lead to degradation and loss of activity.

    • Recommendation: Store this compound as a dry powder in a dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Once reconstituted in a solvent, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solvent and Solubility: The choice of solvent and ensuring complete solubilization of this compound is critical.

    • Recommendation: Refer to the manufacturer's instructions for the recommended solvent. Ensure the compound is fully dissolved before adding it to your experimental system. If precipitation is observed, sonication may be helpful.

  • Cell Culture Conditions: The responsiveness of cells to leukotrienes and, consequently, the efficacy of this compound can be influenced by cell passage number, confluency, and overall health.

    • Recommendation: Use cells within a consistent and low passage number range. Ensure cell monolayers are healthy and at a consistent confluency for each experiment.

  • Assay-to-Assay Variability: Minor variations in experimental setup, such as incubation times, reagent concentrations, and washing steps, can contribute to variability.

    • Recommendation: Standardize all experimental parameters as much as possible. Prepare a detailed standard operating procedure (SOP) and adhere to it strictly for all experiments.

Question: this compound is effectively blocking LTD4-induced calcium mobilization in my cell line, but it is not inhibiting a proliferative response that I also believe is mediated by LTD4. Why might this be?

Answer: This observation could be explained by the involvement of different cysteinyl leukotriene (CysLT) receptor subtypes that exhibit differential sensitivity to antagonists.

  • Multiple CysLT Receptors: There are at least two pharmacologically distinct CysLT receptors, CysLT1 and CysLT2.[2] this compound is a potent antagonist of the CysLT1 receptor, which typically mediates acute contractile and calcium signaling responses.[2]

  • Differential Receptor Coupling: It is possible that the proliferative response in your system is mediated by the CysLT2 receptor, which may be less sensitive to this compound. Some studies have shown that different cellular responses to LTD4 can be mediated by distinct CysLT receptors with varying antagonist sensitivities.[3]

  • Recommendation: To investigate this, you could test other CysLT receptor antagonists with different selectivity profiles for CysLT1 and CysLT2 receptors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of peptide leukotrienes (p-LTs), specifically targeting the CysLT1 receptor.[2] It competitively inhibits the binding of leukotriene D4 (LTD4) and leukotriene E4 (LTE4) to this receptor, thereby blocking their pro-inflammatory and bronchoconstrictive effects.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C as a dry powder in a dark environment.[1] For short-term storage, 0 - 4°C is acceptable.[1] Once in solution, it should be aliquoted and stored at -20°C or below to avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of this compound will depend on the specific experimental system and the concentration of the agonist (LTD4 or LTE4) being used. Based on published data, this compound has a pA2 value of 8.3 for LTD4-induced contractions in guinea pig trachea, indicating high potency.[1] A concentration-response curve should be performed in your specific assay to determine the optimal inhibitory concentration. A starting point for in vitro experiments could be in the range of 1-100 nM.

Q4: Is this compound selective for the CysLT1 receptor?

A4: Yes, this compound is reported to be a selective antagonist for the CysLT1 receptor, which mediates the effects of LTD4 and LTE4. It has little effect on LTC4-induced contractions at similar concentrations, suggesting selectivity over the CysLT2 receptor.[2]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
pA2 value (vs. LTD4) 8.3Isolated guinea pig trachea[1]
pA2 value (vs. LTE4) 8.9Isolated guinea pig trachea[1]
Effective Concentration 10⁻⁸ g/ml (2.4 x 10⁻⁸ M)Isolated human bronchus (vs. LTD4)[1]

Experimental Protocols

Protocol: In Vitro Assessment of this compound Antagonism of LTD4-Induced Calcium Mobilization

This protocol describes a general method for evaluating the inhibitory effect of this compound on LTD4-induced intracellular calcium mobilization in a cultured cell line endogenously or recombinantly expressing the CysLT1 receptor.

1. Cell Preparation: a. Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). c. Prepare a stock solution of LTD4 in the assay buffer.

3. Calcium Dye Loading: a. Remove the cell culture medium and wash the cells once with the assay buffer. b. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions to each well. c. Incubate the plate for 30-60 minutes at 37°C in the dark. d. After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

4. Antagonist Incubation: a. Add the prepared dilutions of this compound or vehicle control to the respective wells. b. Incubate the plate for 15-30 minutes at room temperature in the dark.

5. Agonist Stimulation and Data Acquisition: a. Place the plate in a fluorescence plate reader equipped with an automated injection system. b. Set the plate reader to record fluorescence intensity over time (e.g., every second for 2-3 minutes). c. After establishing a baseline fluorescence reading, inject a pre-determined concentration of LTD4 into each well. d. Continue recording fluorescence to capture the peak calcium response.

6. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the response of the vehicle-treated control. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Cell_Response Cellular Response (e.g., Contraction) Ca_cyto->Cell_Response Initiates PKC->Cell_Response Modulates LTD4 LTD4/LTE4 LTD4->CysLT1 Binds This compound This compound This compound->CysLT1 Blocks troubleshooting_workflow start Inconsistent Results with this compound check_compound Verify Compound Storage & Handling (Aliquot, -20°C, avoid light) start->check_compound check_solubility Confirm Complete Solubilization (Correct solvent, no precipitate) check_compound->check_solubility Storage OK reprepare_compound Reprepare Stock Solutions check_compound->reprepare_compound Issue Found check_cells Standardize Cell Culture (Low passage, consistent confluency) check_solubility->check_cells Solubility OK check_solubility->reprepare_compound Issue Found check_protocol Review Experimental Protocol (Consistent timing, concentrations) check_cells->check_protocol Cells OK reassess_cells Use New Batch of Cells check_cells->reassess_cells Issue Found issue_resolved Issue Resolved check_protocol->issue_resolved Protocol OK optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Issue Found reprepare_compound->check_solubility reassess_cells->check_protocol optimize_protocol->issue_resolved experimental_workflow A 1. Plate Cells in 96-well Plate B 2. Load Cells with Calcium Dye A->B C 3. Wash Cells to Remove Excess Dye B->C D 4. Pre-incubate with this compound or Vehicle C->D E 5. Measure Baseline Fluorescence D->E F 6. Inject LTD4 Agonist E->F G 7. Measure Peak Fluorescence Response F->G H 8. Analyze Data and Determine IC50 G->H

References

Technical Support Center: MCI826 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cytotoxic and cell viability effects of MCI826. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Troubleshooting Guides

This section provides structured guidance for resolving common problems encountered during cytotoxicity and cell viability assays involving this compound or similar compounds.

MTT Assay Troubleshooting

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] Below are common issues and their solutions.

Table 1: Common Problems, Potential Causes, and Solutions for the MTT Assay

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors; Cell loss during washing steps.Ensure the cell suspension is thoroughly mixed before and during plating. Calibrate pipettes regularly and consider using a multi-channel pipette. Aspirate media gently from the side of the well.[2]
Low absorbance readings or no color change Insufficient viable cells; Compromised metabolic activity; Issues with MTT reagent or solubilization.Determine the optimal cell seeding density through a cell titration experiment. Ensure the MTT solution is a clear, yellow color and that the incubation period is sufficient (typically 1-4 hours). Use an appropriate solubilization solution like DMSO and ensure complete dissolution of formazan crystals.
High background absorbance Contamination (bacterial or yeast); Interference from media components (e.g., phenol red); Compound interference.Visually inspect plates for contamination. Use phenol red-free medium during the MTT incubation step. Include a media-only control to subtract background absorbance.[3]
Unexpectedly high cell viability Compound directly reduces MTT; Compound precipitation scattering light.Test the compound in a cell-free system with MTT to check for direct reduction. Visually inspect wells for precipitate.[2]
LDH Assay Troubleshooting

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[4][5]

Table 2: Common Problems, Potential Causes, and Solutions for the LDH Assay

ProblemPotential Cause(s)Recommended Solution(s)
High background in media control High inherent LDH activity in the serum used in the culture media.Use a serum-free medium or reduce the serum concentration to 1-5%.[5][6]
High spontaneous LDH release in untreated cells High cell density leading to cell death; Overly vigorous pipetting during cell plating.Optimize the cell seeding density. Handle the cell suspension gently during plating.[5][6]
Low experimental LDH release Low cell density; Insufficient incubation time with the compound.Repeat the experiment with a higher cell density. Optimize the treatment duration.[5]
High intra- and inter-assay variability Inconsistent pipetting; Temperature fluctuations during the assay.Ensure accurate and consistent pipetting. Allow all reagents and plates to equilibrate to room temperature before performing the assay.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a cell viability assay and a cytotoxicity assay?

A: Cell viability assays measure parameters of healthy, metabolically active cells (e.g., ATP levels, mitochondrial activity).[8][9] Cytotoxicity assays, on the other hand, measure markers of cell damage or death, such as the loss of membrane integrity (e.g., LDH release).[1][10] While a decrease in viability can indicate cytotoxicity, the two types of assays measure different aspects of cellular health.

Q2: My compound, this compound, is a leukotriene receptor antagonist. Why would I perform a cytotoxicity assay?

A: While the primary function of this compound is to antagonize leukotriene receptors, it is crucial in drug development to assess potential off-target effects. Cytotoxicity assays can help determine if this compound has unintended toxic effects on cells, which is a critical component of its safety profile. Additionally, some leukotriene receptor antagonists have been investigated for their potential to induce apoptosis in cancer cells, making cytotoxicity a relevant endpoint in such research.[11][12]

Q3: Can the solvent used to dissolve this compound affect the assay results?

A: Yes, the vehicle used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as used in the highest concentration of the test compound. The final solvent concentration should typically not exceed a non-toxic level (e.g., <0.5% for DMSO).[2]

Q4: How do I choose the optimal cell seeding density for my experiment?

A: The optimal cell seeding density should be determined experimentally for each cell line and assay format. This is typically done by performing a cell titration experiment where a range of cell numbers are plated and the assay is performed. The optimal density should fall within the linear range of the assay, where the signal is proportional to the number of cells.[2]

Q5: What are some alternative assays to MTT and LDH?

A: Several other assays can be used to assess cell viability and cytotoxicity. These include:

  • XTT and MTS assays: Similar to MTT, but they produce a water-soluble formazan product, eliminating the need for a solubilization step.[1]

  • Resazurin (AlamarBlue) assay: A fluorescent assay where metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[9]

  • ATP-based assays: These assays measure the amount of ATP present, which is a marker of metabolically active cells.[9]

  • Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These assays use dyes that can only enter cells with compromised membranes, thus staining dead cells.[13]

Experimental Protocols

MTT Cell Viability Assay Protocol (Adherent Cells)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[14]

LDH Cytotoxicity Assay Protocol
  • Plate Setup: Prepare a 96-well plate with cells, including wells for a no-cell control (medium only), a vehicle control, an untreated control, and a maximum LDH release control (cells treated with a lysis buffer).[6]

  • Compound Incubation: Add the test compound (this compound) at various concentrations to the appropriate wells and incubate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (adhesion) seed_cells->incubate_24h add_compound Add this compound at various concentrations incubate_24h->add_compound add_controls Include vehicle and untreated controls incubate_24h->add_controls incubate_treatment Incubate for desired period (e.g., 24-72h) add_compound->incubate_treatment add_controls->incubate_treatment add_reagent Add assay reagent (MTT or collect supernatant for LDH) incubate_treatment->add_reagent incubate_assay Incubate as per protocol add_reagent->incubate_assay solubilize Add solubilization solution (MTT only) incubate_assay->solubilize If MTT measure Measure absorbance/fluorescence incubate_assay->measure If LDH solubilize->measure

A generalized experimental workflow for cytotoxicity and cell viability assays.

signaling_pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R binds This compound This compound This compound->CysLT1R antagonizes PLC PLC CysLT1R->PLC PI3K PI3K CysLT1R->PI3K Ras Ras CysLT1R->Ras Akt Akt PI3K->Akt MEK MEK Ras->MEK beta_catenin β-catenin Akt->beta_catenin activates Erk Erk MEK->Erk Bcl2 Bcl-2 Erk->Bcl2 upregulates CellSurvival Cell Survival & Proliferation Erk->CellSurvival beta_catenin->Bcl2 upregulates beta_catenin->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Simplified CysLT1 receptor signaling pathway and the inhibitory action of this compound.

References

MCI-186 (Edaravone) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCI-186 (Edaravone). This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing MCI-186 in solution and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter with MCI-186 solutions.

Q1: Why did my clear MCI-186 solution turn yellow/brown and/or form a precipitate?

A1: Discoloration and precipitation are common indicators of MCI-186 degradation. The primary cause is the oxidation of the edaravone molecule. In aqueous solutions, particularly at neutral or higher pH, edaravone exists in an unstable anionic form that readily donates an electron to oxygen, forming radicals.[1][2][3] This initiates a chain reaction leading to the formation of colored degradation products and insoluble polymers, such as edaravone trimers.[1][3]

Troubleshooting Steps:

  • Verify pH: If your buffer has a pH of 7.0 or higher, the rate of degradation will be significantly increased.[1][4]

  • Check for Oxygen Exposure: Solutions prepared without deoxygenation are highly susceptible to oxidation.[2][5]

  • Review Storage Conditions: Improper storage, such as exposure to light or elevated temperatures, can accelerate degradation.[6][7]

Q2: I've observed a precipitate in my MCI-186 stock solution. Can I still use it?

A2: It is not recommended to use an MCI-186 solution that has a precipitate. The precipitate consists of degradation products and aggregated edaravone, meaning the concentration of the active compound is no longer accurate.[3][8] Using such a solution will lead to unreliable and non-reproducible experimental results. The solution should be discarded and a fresh one prepared following the recommended stabilization protocols.

Q3: My MCI-186 is difficult to dissolve in aqueous buffers. How can I improve its solubility?

A3: MCI-186 has low solubility in aqueous buffers.[8] To prepare a working solution in a buffer like PBS, it is recommended to first dissolve the crystalline solid in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) to create a concentrated stock solution.[8] This stock can then be diluted to the final desired concentration in the aqueous buffer. Be aware that aqueous solutions of MCI-186 should not be stored for more than one day unless stabilizers are used.[8]

Q4: How can I prevent the degradation of my MCI-186 solution during my experiments?

A4: Preventing degradation is crucial for obtaining reliable data. The following are key stabilization strategies:

  • Control pH: Maintain the pH of your solution in the acidic range (e.g., pH 3.0-4.5), as this reduces the concentration of the unstable anionic form of edaravone.[2][5]

  • Deoxygenate Solutions: Purge your solvent/buffer with an inert gas like nitrogen (N₂) before and after dissolving the MCI-186 to remove dissolved oxygen.[2][5][8]

  • Use Stabilizers: The addition of antioxidants can significantly enhance stability. Glutathione (GSH) has been shown to be an effective stabilizer, preventing the formation of harmful degradation products.[2][9] A combination of GSH and deoxygenation provides robust protection.[9] While sodium bisulfite is also effective, it may cause allergic reactions in some systems.[2]

Quantitative Data on MCI-186 Stability

The following tables summarize quantitative data on the stability of MCI-186 under various conditions.

Table 1: Effect of Stabilizers on Edaravone Concentration Over Time

Data adapted from a study on edaravone stability at 60°C under aerobic conditions.[2]

Stabilizer(s)Initial Concentration (mM)Concentration after 4 Weeks at 60°C (mM)% Remaining
None8.61< 6.88 (Precipitate formed)< 80%
Sodium Bisulfite (9.61 mM)8.61~7.75~90%
Cysteine (4.13 mM)8.61< 6.88 (Precipitate formed)< 80%
Glutathione (GSH) (4.13 mM)8.61~8.18~95%
Sodium Bisulfite + GSH8.61~8.61~100%

Table 2: Degradation Rate Constants of Edaravone under Stress Conditions

Data from a study on edaravone degradation kinetics.[10]

ConditionRate Constant (k) of Pure Edaravone (min⁻¹)
pH 2 (Hydrolytic)0.00983
pH 5 (Hydrolytic)0.0107
pH 7 (Hydrolytic)0.01279
pH 10 (Hydrolytic)0.0201
3% H₂O₂ (Oxidative)0.00924

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of MCI-186 for In Vitro Experiments

This protocol describes the preparation of a stabilized MCI-186 solution suitable for cell culture experiments.

Materials:

  • MCI-186 (Edaravone) crystalline solid

  • Dimethyl Sulfoxide (DMSO)

  • Cell culture medium or desired aqueous buffer (e.g., PBS)

  • Glutathione (GSH)

  • Nitrogen (N₂) gas source with a sterile filter

  • Sterile, conical tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of MCI-186 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to dissolve the MCI-186. For example, a solubility of 30 mg/mL in DMSO is reported.[8]

    • Vortex until the solid is completely dissolved. This is your concentrated stock solution.

  • Prepare the Stabilized Aqueous Buffer:

    • In a sterile conical tube, add the desired volume of your aqueous buffer (e.g., cell culture medium).

    • If using a stabilizer, add Glutathione (GSH) to a final concentration of approximately 4 mM.

    • Purge the buffer with a gentle stream of N₂ gas for 10-15 minutes to remove dissolved oxygen. Keep the tube on ice to minimize gas exchange.

  • Prepare the Final Working Solution:

    • While gently continuing the N₂ purging, add the required volume of the MCI-186 DMSO stock solution to the deoxygenated, GSH-containing buffer to achieve your final desired concentration.

    • Cap the tube tightly immediately after adding the stock solution.

    • Use the freshly prepared solution for your experiment as soon as possible. It is not recommended to store the final aqueous solution for extended periods.

Protocol 2: Assessment of Lipid Peroxidation using the Thiobarbituric Acid (TBA) Test

This protocol is for assessing the antioxidant effect of MCI-186 by measuring malondialdehyde (MDA), a marker of lipid peroxidation.[11]

Materials:

  • Tissue homogenate or cell lysate from your experiment

  • 1.15% Potassium Chloride (KCl) solution

  • 8.1% Sodium Dodecyl Sulfate (SDS) solution

  • 20% Acetic acid solution

  • 0.8% Thiobarbituric Acid (TBA) solution

  • Distilled water

  • N-butanol/pyridine solution

  • Spectrophotometer

Procedure:

  • Homogenize tissue samples in 1.15% KCl.

  • To a sample of the homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid, and 1.5 mL of 0.8% TBA solution.

  • Bring the total volume up with distilled water as needed.

  • Incubate the mixture in a boiling water bath for 60 minutes.

  • Cool the samples in a tap-water bath for 10 minutes.

  • Add 1 mL of distilled water and 5 mL of N-butanol/pyridine solution.

  • Vortex thoroughly and then centrifuge at 3000 rpm for 15 minutes.

  • Carefully collect the upper organic layer and measure its absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Visualizations

MCI826_Degradation_Pathway MCI826_Keto MCI-186 (Keto Form) Stable Solid MCI826_Enol MCI-186 (Enol Form) MCI826_Keto->MCI826_Enol In Aqueous Solution MCI826_Anion MCI-186 Anion (Unstable) MCI826_Enol->MCI826_Anion Deprotonation (pH ≥ 7) Radical Edaravone Radical MCI826_Anion->Radical e- donation Oxygen Oxygen (O2) Oxygen->Radical Degradation_Products Degradation Products (e.g., Edaravone Trimer, OPB) Radical->Degradation_Products Further Reactions

Caption: Degradation pathway of MCI-186 in aqueous solution.

MCI826_Stabilization_Workflow cluster_prep Solution Preparation start Start: Prepare Aqueous Buffer add_gsh Add Glutathione (GSH) start->add_gsh deoxygenate Deoxygenate with N2 Gas add_gsh->deoxygenate combine Dilute Stock into Deoxygenated Buffer deoxygenate->combine prepare_stock Prepare Concentrated MCI-186 Stock in DMSO prepare_stock->combine end Use Freshly Prepared Stabilized Solution combine->end Edaravone_Signaling_Pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Oxidative_Stress Cellular Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Edaravone Edaravone (MCI-186) Edaravone->ROS Scavenges AHR Aryl Hydrocarbon Receptor (AHR) Edaravone->AHR Activates Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection leads to damage Nrf2 Nrf2 Signaling Pathway AHR->Nrf2 Upregulates Cytoprotection Cytoprotective Gene Expression (e.g., HO-1, SOD) Nrf2->Cytoprotection Induces Cytoprotection->Neuroprotection

References

Technical Support Center: Appropriate Vehicle Control for In Vivo MCI-826 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it crucial in in vivo studies?

A1: A vehicle is an inert substance used to deliver a test compound to a biological system.[1] A vehicle control group, which receives the vehicle without the active compound, is essential to distinguish the pharmacological effects of the test compound from any biological effects of the delivery medium itself.[1] These "vehicle effects" can confound experimental results, leading to misinterpretation of the drug's true efficacy and toxicity.[1]

Q2: What are the common challenges when selecting a vehicle for a compound like MCI-826?

A2: Like many drug candidates, MCI-826 may have low aqueous solubility. This poses a significant challenge for achieving the desired concentration for in vivo administration and ensuring consistent bioavailability.[2][3] The ideal vehicle must dissolve the compound without causing toxicity or affecting the animal's physiology, which can be difficult to achieve.[1]

Q3: What are the initial steps in selecting a vehicle for a poorly water-soluble compound?

A3: The first step is to determine the solubility of your specific compound in a range of pharmaceutically acceptable solvents.[1] This process involves testing solubility in common vehicles like saline, aqueous solutions with co-solvents (e.g., DMSO, PEG 400), and lipid-based vehicles.[1][2]

Troubleshooting Guide: Vehicle-Related Issues in In Vivo Studies

Problem Potential Cause Recommended Solution
Unexpected toxicity or adverse events in the vehicle control group. The vehicle itself may be toxic at the administered concentration or via the chosen route.Conduct an acute vehicle tolerability study with a small group of animals to assess the safety of the vehicle alone.[1] Consider reducing the concentration of co-solvents or changing the route of administration.[1]
Precipitation of the compound in the formulation or after administration. The compound may have low solubility or the formulation may be unstable.Optimize the formulation by adjusting the pH or using solubilizing agents like cyclodextrins or surfactants.[2] For parenteral routes, ensure the formulation is isotonic and check for precipitation by mixing with plasma in vitro.[4]
Inconsistent or low bioavailability of the compound. Poor dissolution of the compound in the gastrointestinal tract (for oral administration) or rapid metabolism.Consider particle size reduction (micronization or nanosizing) to increase the dissolution rate.[2][5] Lipid-based formulations can also enhance oral absorption.[2][3]
The vehicle interferes with the experimental endpoint. Some vehicles, like DMSO, can have biological effects that may interfere with certain assays.Carefully review the literature for known effects of your chosen vehicle on the biological system you are studying. If potential interference is identified, select an alternative vehicle.

Experimental Protocols

Protocol 1: Vehicle Solubility Screening
  • Objective: To determine the solubility of MCI-826 in a panel of common vehicles.

  • Materials: MCI-826, a selection of vehicles (see table below), microcentrifuge tubes, vortex mixer, and an appropriate analytical method to quantify the dissolved compound (e.g., HPLC).

  • Method:

    • Add an excess amount of MCI-826 to a known volume of each vehicle in a microcentrifuge tube.

    • Vortex the tubes for 2 minutes and then incubate at room temperature with agitation for 24 hours to ensure saturation.

    • Centrifuge the tubes at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of dissolved MCI-826.

Protocol 2: Acute Vehicle Tolerability Study
  • Objective: To assess the in vivo safety of a candidate vehicle prior to the main study.[1]

  • Materials: Healthy animals of the same species, strain, and sex as the main study, the selected vehicle, and appropriate administration equipment.

  • Method:

    • Administer the vehicle alone at the maximum proposed volume and concentration to a small group of animals (n=3-5).

    • Include a control group that receives a known tolerated vehicle, such as saline.

    • Closely monitor the animals for several hours post-administration and then daily for up to 7 days.

    • Record clinical signs of toxicity, including changes in weight, behavior, and at the site of injection.

    • Select the vehicle that demonstrates no or minimal adverse effects.

Data Presentation: Common Vehicles for Poorly Water-Soluble Compounds

Vehicle TypeExamplesCommon ConcentrationAdvantagesPotential Disadvantages
Aqueous with Co-solvents Saline with DMSO, Ethanol, PEG 400DMSO: <10%, Ethanol: <10%, PEG 400: 10-40%Can significantly increase the solubility of many compounds.Can cause toxicity, hemolysis, or irritation at higher concentrations.[6]
Aqueous Suspensions Carboxymethylcellulose (CMC), Methylcellulose0.5-2% w/v in waterGenerally well-tolerated and suitable for oral administration.May lead to variable absorption; not suitable for intravenous administration.
Lipid-Based Vehicles Corn oil, Sesame oil, Olive oilAs requiredSuitable for highly lipophilic compounds and can enhance oral bioavailability.Not suitable for intravenous administration; can be immunogenic.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)20-40% in waterCan form inclusion complexes to increase aqueous solubility; generally low toxicity.Can be expensive; potential for nephrotoxicity at high doses.

Visualizations

VehicleSelectionWorkflow start Start: Need to formulate MCI-826 for in vivo study solubility Determine MCI-826 solubility in various vehicles start->solubility is_soluble Is solubility sufficient in a simple aqueous vehicle (e.g., saline)? solubility->is_soluble co_solvents Evaluate co-solvents (DMSO, PEG 400, Ethanol) is_soluble->co_solvents No use_saline Use saline as vehicle is_soluble->use_saline Yes suspension Consider aqueous suspensions (CMC, methylcellulose) co_solvents->suspension If solubility is still insufficient or toxicity is a concern tolerability Conduct vehicle tolerability study co_solvents->tolerability lipid Assess lipid-based vehicles (corn oil, sesame oil) suspension->lipid For highly lipophilic compounds or oral administration suspension->tolerability lipid->tolerability final_formulation Select optimal vehicle and proceed with main study tolerability->final_formulation use_saline->final_formulation ExperimentalWorkflow cluster_groups Experimental Groups untreated Group 1: Untreated Control administration Administer treatments via chosen route untreated->administration vehicle_control Group 2: Vehicle Control vehicle_control->administration positive_control Group 3: Positive Control (if applicable) positive_control->administration test_group Group 4: MCI-826 in Vehicle test_group->administration monitoring Monitor animals and collect data administration->monitoring analysis Analyze results and compare groups monitoring->analysis

References

minimizing non-specific binding of MCI826

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of MCI-826 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is MCI-826?

MCI-826 is a potent and selective antagonist of peptide leukotrienes (p-LTs), specifically targeting LTD4 and LTE4 receptors.[1] It is used in research to study the effects of leukotriene signaling pathways.

Q2: What is non-specific binding and why is it a concern with MCI-826?

Non-specific binding refers to the interaction of a compound, such as MCI-826, with molecules or surfaces other than its intended biological target.[2] This can lead to inaccurate experimental results, including high background signals, reduced assay sensitivity, and false positives. For a small molecule like MCI-826, which is designed to be a selective antagonist, distinguishing between specific and non-specific binding is critical for the correct interpretation of its biological effects.

Q3: What are the common causes of high non-specific binding in assays involving small molecules like MCI-826?

Several factors can contribute to the high non-specific binding of small molecules:

  • Hydrophobic Interactions: Small molecules can non-specifically adhere to surfaces or other proteins due to hydrophobic forces.[2]

  • Ionic Interactions: Electrostatic attraction between charged molecules and surfaces can also lead to non-specific binding.[2]

  • Inadequate Blocking: If the surfaces in your assay (e.g., microplate wells) are not sufficiently blocked, MCI-826 may bind directly to these unoccupied sites.[2]

  • High Concentration of MCI-826: Using an excessively high concentration of the compound increases the likelihood of low-affinity, non-specific interactions.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA-based Assay

Q: I am observing a uniformly high background signal across my ELISA plate when using MCI-826. What should I do?

A high background signal is a common indicator of non-specific binding. Here is a systematic approach to troubleshoot this issue:

1. Optimize the Blocking Step:

  • Increase Blocking Agent Concentration: If you are using a standard blocker like Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing its concentration.

  • Try Different Blocking Agents: Not all blocking agents are suitable for every assay. Consider testing alternatives.

  • Increase Blocking Incubation Time: Extending the incubation time with the blocking buffer can ensure more complete coverage of non-specific sites.

2. Modify Your Assay Buffer:

  • Add a Non-ionic Detergent: Including a non-ionic detergent like Tween-20 or Triton X-100 in your assay and wash buffers can help disrupt hydrophobic interactions.

  • Increase Salt Concentration: Increasing the ionic strength of your buffers with a salt like NaCl can reduce non-specific binding caused by electrostatic interactions.

3. Adjust MCI-826 Concentration:

  • Perform a Dose-Response Curve: High concentrations of MCI-826 can lead to increased non-specific binding. Determine the optimal concentration range by performing a dose-response experiment.

Issue 2: Inconsistent Results in Cell-Based Assays

Q: My results from cell-based assays with MCI-826 are not reproducible. Could non-specific binding be the cause?

Inconsistent results in cell-based assays can indeed be a symptom of non-specific binding. Here’s how to address it:

1. Pre-treat Plates/Labware:

  • For assays in multi-well plates, non-specific binding to the plastic can be a significant issue. Consider using low-binding plates.

  • Pre-incubating the wells with a blocking buffer before adding cells and MCI-826 can also be beneficial.

2. Optimize Washing Steps:

  • Increase the Number and Vigor of Washes: Insufficient washing may not remove all the unbound MCI-826. Increase the number of wash steps and ensure that the washing is thorough.

  • Include a Detergent in the Wash Buffer: Adding a low concentration of a non-ionic detergent to your wash buffer can improve the removal of non-specifically bound molecules.

3. Include Proper Controls:

  • "No Target" Control: Run your assay with a cell line that does not express the target receptor for MCI-826 to quantify the level of non-specific binding.

  • Competition Assay: Co-incubate your cells with a high concentration of an unlabeled, structurally similar but inactive compound to see if it can displace the non-specific binding of labeled MCI-826.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol will help you determine the most effective blocking agent and concentration for your assay.

  • Prepare a variety of blocking buffers:

    • 1%, 3%, and 5% BSA in PBS

    • 1%, 3%, and 5% non-fat dry milk in PBS

    • Commercial blocking buffers

  • Coat your microplate wells with your target protein or leave them uncoated for a blank control.

  • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the different blocking buffers to the wells and incubate for various times (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).

  • Wash the wells again three times with wash buffer.

  • Add a high concentration of MCI-826 to the wells and incubate for your standard assay time.

  • Wash the wells thoroughly to remove unbound MCI-826.

  • Add your detection reagents and measure the signal.

  • Compare the background signal across the different blocking conditions to identify the most effective one.

Protocol 2: Optimizing Assay Buffer Composition

This protocol will guide you in finding the optimal assay buffer to minimize non-specific binding.

  • Prepare a set of assay buffers containing different concentrations of a non-ionic detergent (e.g., 0%, 0.05%, 0.1%, and 0.2% Tween-20).

  • In a separate experiment, prepare assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).

  • Use your optimized blocking protocol from above.

  • Run your assay using these different buffers, including a blank control (no target protein) for each buffer condition.

  • Measure the background signal in the blank wells for each buffer condition.

  • Select the buffer composition that provides the lowest background signal without significantly affecting your specific signal.

Data Presentation

Table 1: Template for Optimizing Blocking Conditions

Blocking AgentConcentrationIncubation TimeIncubation Temp.Background SignalSpecific SignalSignal-to-Noise Ratio
BSA1%1 hrRoom Temp
BSA3%1 hrRoom Temp
BSA5%1 hrRoom Temp
Non-fat Dry Milk1%1 hrRoom Temp
............

Table 2: Template for Optimizing Assay Buffer

Detergent (Tween-20)Salt (NaCl)Background SignalSpecific SignalSignal-to-Noise Ratio
0%150 mM
0.05%150 mM
0.1%150 mM
0.2%150 mM
0.05%300 mM
......

Visualizations

NonSpecificBindingCauses cluster_interactions Binding Events cluster_causes Causes of Non-Specific Binding MCI826 MCI-826 Target Target Receptor This compound->Target Specific Binding (Desired) NonSpecificSite Non-Specific Site (e.g., Plastic, Other Proteins) This compound->NonSpecificSite Non-Specific Binding (Undesired) Concentration High Compound Concentration This compound->Concentration Hydrophobic Hydrophobic Interactions NonSpecificSite->Hydrophobic Ionic Ionic Interactions NonSpecificSite->Ionic Blocking Inadequate Blocking NonSpecificSite->Blocking

Caption: Causes of non-specific binding of MCI-826.

TroubleshootingWorkflow Start High Non-Specific Binding Observed OptimizeBlocking Optimize Blocking Step - Agent - Concentration - Time Start->OptimizeBlocking ModifyBuffer Modify Assay Buffer - Add Detergent - Adjust Salt OptimizeBlocking->ModifyBuffer AdjustConcentration Adjust MCI-826 Concentration ModifyBuffer->AdjustConcentration CheckWashing Optimize Washing Steps - Number of washes - Detergent in wash buffer AdjustConcentration->CheckWashing Result Reduced Non-Specific Binding CheckWashing->Result

Caption: Workflow for troubleshooting non-specific binding.

References

Technical Support Center: MCI826 and Cell Culture Media pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of MCI826 on cell culture media pH. The following information offers troubleshooting advice and frequently asked questions to ensure the stability and validity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is identified as a leukotriene D4 and E4 antagonist.[1] It is a solid powder that is soluble in DMSO.[1] For research purposes, it's crucial to be aware of its fundamental chemical characteristics, which are summarized below.

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Formula C22H28N2O3S [1]
Molecular Weight 400.54 [1]
Appearance Solid powder [1]
Solubility Soluble in DMSO [1]

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |[1] |

Q2: Can introducing a new compound like this compound affect my cell culture media pH?

Yes, introducing any new compound into cell culture media has the potential to alter the pH. This can occur through several mechanisms:

  • Direct pH alteration: The compound itself may be acidic or basic, directly changing the media's pH upon addition.

  • Interaction with media components: The compound could react with buffers or other components in the media, compromising their ability to maintain a stable pH.

  • Impact on cellular metabolism: The compound might alter cellular metabolic pathways, leading to an increased production of acidic byproducts like lactic acid, which would lower the media's pH.[2][3]

Q3: How can I monitor the pH of my cell culture medium after adding this compound?

Most commercial cell culture media contain a pH indicator, such as phenol red.[4] A color change from red/pink to orange or yellow indicates a shift towards a more acidic pH, while a change to a purplish color signifies a move towards a more alkaline pH.[4] For more precise measurements, a pH meter can be used on a sterile sample of the medium.

Q4: What is the optimal pH range for most mammalian cell cultures?

For many types of mammalian cells, the optimal pH for growth is between 7.2 and 7.4.[4] However, some cell lines may have different requirements. Cell growth can be significantly inhibited, or cell death can occur if the pH deviates too far from the optimal range.[5]

Troubleshooting Guide

Issue 1: Rapid color change of media to yellow (acidic) after adding this compound.

  • Possible Cause 1: High Cellular Metabolism. this compound, like any experimental compound, could potentially alter cellular metabolism, leading to an increase in the production of acidic byproducts such as lactic acid.[2][3] This is a common cause of media acidification in rapidly proliferating cell cultures.[4]

  • Troubleshooting Steps:

    • Check Cell Density: High cell density naturally leads to faster nutrient consumption and waste production, causing the media to become acidic more quickly.[4] Consider seeding cells at a lower density.

    • Increase Buffer Capacity: If your medium uses a bicarbonate buffering system, ensure your incubator's CO2 levels are stable and correctly calibrated (typically 5-10%).[6] For cultures that are particularly sensitive to pH changes, consider using a medium supplemented with a stronger buffer like HEPES.[6][7]

    • Frequent Media Changes: Increasing the frequency of media changes can help to remove metabolic waste products and replenish buffers.[4]

  • Possible Cause 2: this compound Stock Solution. The solvent used to dissolve this compound (e.g., DMSO) or the compound itself might be contributing to the pH shift, especially if added at a high concentration.

  • Troubleshooting Steps:

    • Test Solvent Effect: Prepare a cell-free media control containing the same concentration of the solvent (e.g., DMSO) used for your this compound stock solution. Monitor the pH of this control alongside your experimental cultures.

    • pH of Stock Solution: If possible, measure the pH of your this compound stock solution. If it is highly acidic or basic, you may need to adjust the pH of your final culture medium after adding the compound.

Issue 2: Precipitation or cloudiness observed in the media after adding this compound.

  • Possible Cause: Poor Solubility or Instability. The compound may not be fully soluble in the cell culture medium at the desired concentration, or it may be unstable and precipitating out of solution.[8]

  • Troubleshooting Steps:

    • Solubility Test: Before adding to your cells, test the solubility of this compound in your specific cell culture medium at the intended working concentration. Visually inspect for any precipitate.

    • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells, as high solvent concentrations can cause precipitation.[8]

    • Pre-warm the Medium: Adding a cold stock solution to warmer media can sometimes cause a compound to precipitate. Ensure both are at the same temperature before mixing.[8]

Experimental Protocols & Visualizations

Protocol: Assessing the Impact of this compound on Cell Culture Media pH

This protocol outlines a basic experiment to determine if this compound directly affects the pH of your cell culture medium.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Have your complete cell culture medium ready.

    • Prepare a control solution of the solvent at the same concentration you will use to dilute this compound.

  • Experimental Setup:

    • In a sterile multi-well plate or tubes, add your complete cell culture medium to each well/tube.

    • To the "Test" wells, add this compound to your desired final concentration.

    • To the "Solvent Control" wells, add the corresponding volume of the solvent.

    • Leave some wells with only medium as a "Medium Control".

  • Incubation and Measurement:

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), measure the pH of the medium in each well using a calibrated pH meter. Also, visually inspect the color of the medium if it contains phenol red.

  • Data Analysis:

    • Compare the pH changes over time between the "Test," "Solvent Control," and "Medium Control" groups. This will help you determine if any observed pH shift is due to this compound itself, the solvent, or natural changes in the medium over time.

Diagrams

Experimental_Workflow Experimental Workflow to Test this compound's Impact on Media pH cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis MCI826_stock Prepare this compound Stock (in DMSO) Test_wells Medium + this compound MCI826_stock->Test_wells Solvent_control Prepare Solvent Control (DMSO) Solvent_wells Medium + Solvent Solvent_control->Solvent_wells Media Prepare Complete Cell Culture Medium Media->Test_wells Media->Solvent_wells Media_wells Medium Only Media->Media_wells Incubate Incubate at 37°C, 5% CO2 Test_wells->Incubate Solvent_wells->Incubate Media_wells->Incubate Measure_pH Measure pH at 0, 2, 6, 12, 24h Incubate->Measure_pH Compare Compare pH Changes (Test vs. Controls) Measure_pH->Compare

Caption: Workflow for testing the direct impact of this compound on media pH.

Metabolism_pH_Pathway Cellular Metabolism and its Impact on Media pH cluster_cell Inside the Cell cluster_media Cell Culture Medium This compound This compound Metabolism Cellular Metabolism (e.g., Glycolysis) This compound->Metabolism Alters? Lactic_Acid Lactic Acid (Metabolic Byproduct) Metabolism->Lactic_Acid Produces H_ions Increased H+ ions Lactic_Acid->H_ions Releases Media_pH Media pH H_ions->Media_pH Lowers

Caption: Potential indirect effect of this compound on media pH via cellular metabolism.

References

long-term storage and handling of MCI826

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCI826. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Product Information and Storage

This compound is a potent and selective antagonist of peptide leukotrienes. Its CAS Number is 140646-80-6 .

Proper storage and handling are critical to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions.

ParameterConditionDuration
Powder Form Dry, dark at 0 - 4°CShort-term (days to weeks)
Dry, dark at -20°CLong-term (months to years)
Stock Solution 0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)

Shelf Life: When stored correctly, this compound has a shelf life of over three years.[1]

Shipping: this compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs procedures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of peptide leukotrienes. It functions by blocking the action of leukotrienes, which are inflammatory mediators, at their receptors. This makes it a valuable tool for studying inflammatory pathways.

Q2: What solvent should I use to dissolve this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells.

Q3: Is this compound the same as KX-826?

A3: No, this compound and KX-826 are different compounds with distinct chemical structures and mechanisms of action. This compound (CAS #140646-80-6) is a leukotriene antagonist, while KX-826 (also known as Pyrilutamide, CAS #1272719-00-2) is an androgen receptor antagonist.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

IssuePossible CauseRecommendation
Precipitation in Cell Culture Medium - The final concentration of this compound is too high. - The DMSO concentration in the final medium is too high, causing the compound to fall out of solution. - The cell culture medium contains components that are incompatible with this compound.- Ensure the final concentration of this compound is within the recommended range for your specific assay. - Keep the final DMSO concentration below 0.5% (v/v) in your cell culture medium. - Perform a solubility test of this compound in your specific cell culture medium before starting your experiment.
Inconsistent or No Compound Activity - Improper storage leading to degradation of the compound. - Incorrect preparation of the stock solution. - Pipetting errors leading to inaccurate final concentrations.- Verify that this compound has been stored according to the recommended conditions (see Section 1). - Ensure the stock solution was prepared correctly and has not undergone multiple freeze-thaw cycles. - Calibrate your pipettes and use proper pipetting techniques to ensure accurate dilutions.
Cell Toxicity Observed - The concentration of this compound is too high. - The final DMSO concentration is toxic to the cells.- Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. - Prepare a vehicle control with the same final concentration of DMSO to assess its effect on cell viability.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

General Protocol for Cell-Based Assays
  • Cell Seeding:

    • Seed your cells of interest in a suitable multi-well plate at a density that will allow for optimal growth during the experiment.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration.

  • Assay Endpoint:

    • Following treatment, perform your desired assay to measure the biological response (e.g., cell viability assay, cytokine secretion assay, gene expression analysis).

Signaling Pathway

This compound acts as an antagonist at leukotriene receptors, which are G protein-coupled receptors (GPCRs). The binding of leukotrienes to their receptors typically initiates downstream signaling cascades through Gq or Gi proteins.

Leukotriene Receptor Signaling Pathway

Leukotriene_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Leukotriene Leukotriene LTR Leukotriene Receptor (GPCR) Leukotriene->LTR Binds & Activates This compound This compound This compound->LTR Blocks Gq Gq LTR->Gq Activates Gi Gi LTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation ATP ATP ATP->AC PKA_activation PKA Activation cAMP->PKA_activation Activates Inflammatory_response Inflammatory Response Ca2_release->Inflammatory_response PKC_activation->Inflammatory_response PKA_activation->Inflammatory_response Modulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prepare_dilutions Prepare Serial Dilutions of this compound in Media prep_stock->prepare_dilutions seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with this compound or Vehicle Control seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for Desired Duration treat_cells->incubate perform_assay Perform Biological Assay (e.g., Viability, Cytokine ELISA) incubate->perform_assay data_analysis Analyze and Quantify Results perform_assay->data_analysis conclusion Draw Conclusions data_analysis->conclusion

References

Validation & Comparative

In Vitro Potency Showdown: MCI-826 vs. FPL 55712 for Cysteinyl Leukotriene Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of asthma and allergic disease research, the quest for potent and selective cysteinyl leukotriene (CysLT) receptor antagonists is paramount. This guide provides a detailed in vitro comparison of two significant compounds in this class: MCI-826 and FPL 55712. The data presented herein, derived from key pharmacological studies, offers researchers a comprehensive overview of their relative potencies and selectivities.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of MCI-826 and FPL 55712 as antagonists of leukotriene-induced contractions in isolated guinea pig trachea. The data for MCI-826 is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For FPL 55712, a direct pA2 value from a comparative study was not available; however, its antagonistic activity and the nature of this antagonism have been characterized.

CompoundAgonistPreparationPotency (pA2)Relative PotencyNature of Antagonism
MCI-826 LTD4Guinea Pig Trachea8.3[1]>100x vs. FPL 55712[1]Competitive
MCI-826 LTE4Guinea Pig Trachea8.9[1]-Competitive
FPL 55712 LTD4Guinea Pig Trachealis--Potentially Non-competitive[1]
FPL 55712 LTC4Guinea Pig Trachealis--Competitive[1]
FPL 55712 LTE4Guinea Pig Trachealis--Competitive[1]
FPL 55712 LTF4Guinea Pig Trachealis--Competitive[1]

Key Findings:

  • MCI-826 demonstrates significantly higher potency than FPL 55712 in antagonizing LTD4 and LTE4-induced contractions in guinea pig trachea.[1]

  • One study explicitly states that MCI-826 is over 100 times more potent than FPL 55712 as an antagonist of peptide leukotrienes.[1]

  • While MCI-826 acts as a competitive antagonist at the CysLT1 receptor for both LTD4 and LTE4, FPL 55712 exhibits a more complex interaction, with evidence suggesting a potentially non-competitive antagonism against LTD4 in guinea pig trachealis.[1]

  • FPL 55712 shows competitive antagonism against LTC4, LTE4, and LTF4.[1]

  • MCI-826 shows little effect on LTC4-induced contractions, highlighting its selectivity for LTD4 and LTE4.[1]

Experimental Protocols

The in vitro potency of MCI-826 and FPL 55712 was primarily determined using the isolated guinea pig tracheal ring assay, a classic pharmacological method for studying airway smooth muscle reactivity.

Isolated Guinea Pig Trachea Assay (Organ Bath)

Objective: To assess the ability of antagonist compounds (MCI-826, FPL 55712) to inhibit the contractile responses of airway smooth muscle to cysteinyl leukotrienes (LTD4, LTE4, etc.).

Methodology:

  • Tissue Preparation:

    • Male Hartley guinea pigs are euthanized.

    • The trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution.

    • The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

    • In some preparations, the epithelium may be mechanically removed to study its influence on drug responses.

  • Apparatus Setup:

    • Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution.

    • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

    • One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to measure changes in muscle tension.

  • Equilibration and Pre-contraction:

    • The tracheal rings are allowed to equilibrate under a resting tension (typically 1-2 g) for a period of 60-90 minutes. During this time, the bathing solution is changed periodically.

    • To assess tissue viability and establish a maximal contractile response, a contracting agent such as carbachol or potassium chloride is often added.

  • Antagonist Incubation:

    • After washout of the pre-contraction agent and re-equilibration, the antagonist (MCI-826 or FPL 55712) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).

  • Agonist Challenge:

    • A cumulative concentration-response curve is then generated for the agonist (e.g., LTD4 or LTE4) by adding increasing concentrations of the agonist to the organ bath.

    • The contractile response at each concentration is recorded until a maximal response is achieved.

  • Data Analysis (Schild Analysis):

    • The concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • For a competitive antagonist, the Schild plot should be linear with a slope of 1.0. The x-intercept of the regression line provides the pA2 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of cysteinyl leukotrienes and the workflow of the experimental protocol used to assess the potency of antagonists.

Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds MCI826 MCI-826 / FPL 55712 This compound->CysLT1 Blocks

Caption: CysLT1 Receptor Signaling and Antagonism.

Isolated Guinea Pig Trachea Assay Workflow Start Start Dissection Trachea Dissection & Ring Preparation Start->Dissection Mounting Mount Rings in Organ Bath Dissection->Mounting Equilibration Equilibration (1-1.5h) Mounting->Equilibration Precontraction Pre-contraction (e.g., Carbachol) Equilibration->Precontraction Washout Washout & Re-equilibration Precontraction->Washout Antagonist Add Antagonist (MCI-826 or FPL 55712) Washout->Antagonist Agonist Cumulative Agonist Addition (LTD4) Antagonist->Agonist Data Record Contraction Data Agonist->Data Analysis Schild Plot Analysis to Determine pA2 Data->Analysis End End Analysis->End

Caption: Organ Bath Experimental Workflow.

References

A Comparative Guide to MCI-826 and Montelukast in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive comparison of two cysteinyl leukotriene receptor antagonists, MCI-826 and montelukast, based on available preclinical data. Both compounds target the cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the inflammatory cascade associated with asthma and allergic rhinitis. While montelukast is a well-established and widely used therapeutic agent, MCI-826 is a potent antagonist studied in various research models. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical investigations.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Both MCI-826 and montelukast are selective antagonists of the CysLT1 receptor. They act by competitively inhibiting the binding of cysteinyl leukotrienes (LTD4, LTC4, and LTE4) to this receptor, thereby preventing the downstream signaling that leads to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.

cluster_0 Cell Membrane cluster_1 Target Cell (e.g., Smooth Muscle) cluster_2 Antagonists AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds to Response Pathophysiological Responses (Bronchoconstriction, Inflammation) CysLT1->Response Activates MCI826 MCI-826 This compound->CysLT1 Blocks Montelukast Montelukast Montelukast->CysLT1 Blocks

Caption: Simplified signaling pathway of cysteinyl leukotrienes and the mechanism of action of MCI-826 and montelukast.

Quantitative Data Presentation

The following tables summarize the available quantitative data for MCI-826 and montelukast from preclinical studies.

Table 1: In Vitro Potency against LTD4-induced Contraction
CompoundExperimental ModelParameterValueReference
MCI-826 Guinea Pig TracheapA28.3[Watanabe-Kohno et al., 1992]
Montelukast Guinea Pig TracheapA29.3[Jones et al., 1995]
Montelukast Guinea Pig Small BronchipA28.3[Cavalieri et al., 2008]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. A higher pA2 value indicates greater potency.

Table 2: In Vivo Efficacy in Asthma Models
CompoundAnimal ModelChallengeRoute of AdministrationDoseEffectReference
MCI-826 Sensitized Guinea PigDNP-As AntigenOral0.1 mg/kgSignificantly inhibited immediate (IAR) and late (LAR) asthmatic responses.[Ikemura et al., 1991]
Montelukast Sensitized Guinea PigOvalbumin AntigenNot specifiedNot specifiedSignificantly reduced antigen-induced cough and increase in specific airway resistance (sRaw).[Kamei et al., 2008]
Montelukast Sensitized RatOvalbumin AntigenOral0.03 mg/kg (ED50)Blocked ovalbumin-induced bronchoconstriction.[Jones et al., 1995]
Montelukast Conscious Squirrel MonkeyAscaris AntigenOral0.03-0.1 mg/kgBlocked ascaris-induced early and late phase bronchoconstriction.[Jones et al., 1995]
Table 3: Pharmacokinetic Parameters
CompoundSpeciesRoute of AdministrationBioavailabilityReference
MCI-826 Not ReportedOralNot Reported-
Montelukast HumanOral~64%[Zhao et al., 1997]
Montelukast Guinea PigOralData on plasma concentration available, but bioavailability percentage not explicitly stated.[Singh et al., 2019]

Experimental Protocols

In Vitro Tracheal Contraction Assay (Guinea Pig)

This assay is a classical method to evaluate the potency of antagonists against bronchoconstrictors.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Euthanize Guinea Pig and Excise Trachea B Cut Trachea into Rings and Mount in Organ Bath A->B C Equilibrate Tissue under Tension B->C D Generate Cumulative Concentration-Response Curve to LTD4 (Control) C->D E Incubate with MCI-826 or Montelukast D->E F Generate Cumulative Concentration-Response Curve to LTD4 in presence of Antagonist E->F G Measure Isometric Contractions F->G H Calculate pA2 value using Schild Plot Analysis G->H cluster_0 Sensitization cluster_1 Treatment cluster_2 Challenge and Measurement cluster_3 Analysis A Sensitize Guinea Pigs with Antigen (e.g., Ovalbumin) B Administer Vehicle, MCI-826, or Montelukast Orally A->B C Challenge with Aerosolized Antigen B->C D Measure Airway Resistance (e.g., using a body plethysmograph) C->D E Quantify Inhibition of Bronchoconstriction (IAR and LAR) D->E

Zafirlukast and Pranlukast (MCI-826): A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the efficacy of two prominent cysteinyl leukotriene receptor antagonists: zafirlukast and pranlukast, also known to have been investigated under the code MCI-826. Both compounds are selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in the pathophysiology of asthma and other inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance based on available experimental data.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro and clinical efficacy parameters for zafirlukast and pranlukast (MCI-826).

Efficacy ParameterZafirlukastPranlukast (MCI-826)Reference
In Vitro Potency
IC50 (LTD4-induced mucus secretion, guinea pig trachea)0.6 µM0.3 µM[1]
pA2 (LTD4-induced contraction, guinea pig trachea)-8.3[2]
pKB (LTD4-induced mucus secretion, guinea pig trachea)-7[1]
Clinical Efficacy (Asthma)
Dose with similar efficacy40 mg twice daily225 mg twice daily[3]
Onset of ActionRapid, within 1 hourRapid, within 1 hour[4][5]
Key Clinical Trial OutcomesSignificant reduction in asthma symptoms, nighttime awakenings, and β-agonist use; improvement in FEV1.Significant improvement in asthma symptoms, daily living score, and morning/evening peak expiratory flow; reduction in β-agonist use.[3][4]

Experimental Protocols

In Vitro Guinea Pig Trachea Contraction Assay

A standard method for evaluating the potency of CysLT1 receptor antagonists involves the use of isolated guinea pig tracheal tissue. A detailed protocol is as follows:

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings, approximately 2-3 mm in width. The epithelium may be left intact or removed to study the direct effects on the smooth muscle.

  • Organ Bath Setup: Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tracheal rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram. During this time, the bath solution is changed every 15-20 minutes.

  • Contraction Induction: A cumulative concentration-response curve to a contractile agonist, typically leukotriene D4 (LTD4), is generated. The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded.

  • Antagonist Evaluation: To determine the potency of an antagonist (zafirlukast or pranlukast), the tracheal rings are pre-incubated with the antagonist for a specific period (e.g., 30-60 minutes) before generating the LTD4 concentration-response curve.

  • Data Analysis: The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. This value is determined using a Schild plot analysis.

Clinical Trial Protocol for Chronic Asthma

The following outlines a typical randomized, double-blind, placebo-controlled, parallel-group clinical trial design used to assess the efficacy of zafirlukast or pranlukast in patients with mild-to-moderate chronic asthma.

  • Patient Population: Adult patients (typically 18-65 years of age) with a documented history of chronic asthma for at least one year. Patients are required to have a baseline Forced Expiratory Volume in one second (FEV1) between 50% and 80% of their predicted value and demonstrate a certain level of reversible airway obstruction.

  • Study Design:

    • Screening Phase: A period to determine patient eligibility based on inclusion and exclusion criteria.

    • Baseline Phase: A run-in period (e.g., 1-2 weeks) where patients record their asthma symptoms, rescue medication use (e.g., short-acting β2-agonists), and peak expiratory flow (PEF) rates in a daily diary.

    • Randomization: Eligible patients are randomly assigned to receive either the investigational drug (zafirlukast or pranlukast at a specified dose) or a matching placebo for a defined treatment period (e.g., 4-12 weeks).

    • Treatment Phase: Patients take the assigned treatment as prescribed and continue to record their daily asthma diary information. Clinic visits are scheduled at regular intervals to assess pulmonary function (spirometry), safety, and compliance.

  • Efficacy Endpoints:

    • Primary Endpoint: Change from baseline in FEV1.

    • Secondary Endpoints:

      • Change from baseline in morning and evening PEF rates.

      • Change from baseline in daily asthma symptom scores.

      • Change from baseline in the number of puffs of rescue β2-agonist used per day.

      • Change from baseline in the number of nighttime awakenings due to asthma.

      • Incidence of asthma exacerbations.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry, and urinalysis), vital signs, and physical examinations throughout the study.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with the treatment group as a factor and the baseline value as a covariate.

Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the mechanism of action of receptor antagonists like zafirlukast and pranlukast (MCI-826).

Cysteinyl_Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis cluster_receptor Receptor Signaling cluster_antagonists Mechanism of Action Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Gq_Protein Gq Protein Activation CysLT1 Receptor->Gq_Protein PLC_Activation PLC Activation Gq_Protein->PLC_Activation IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Calcium_Release Intracellular Ca2+ Release IP3_DAG->Calcium_Release Cellular_Response Bronchoconstriction, Inflammation, Mucus Secretion Calcium_Release->Cellular_Response Zafirlukast Zafirlukast Zafirlukast->CysLT1 Receptor Pranlukast (MCI-826) Pranlukast (MCI-826) Pranlukast (MCI-826)->CysLT1 Receptor

Cysteinyl leukotriene signaling pathway and antagonist action.
Experimental Workflow for Comparative Efficacy

The diagram below outlines a typical experimental workflow for comparing the in vitro efficacy of zafirlukast and pranlukast (MCI-826).

Experimental_Workflow cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Trachea Ring_Preparation Prepare Tracheal Rings Tissue_Isolation->Ring_Preparation Organ_Bath Mount in Organ Bath Ring_Preparation->Organ_Bath Equilibration Equilibrate Tissue Organ_Bath->Equilibration Control_CRC Generate Control LTD4 Concentration-Response Curve Equilibration->Control_CRC Antagonist_Incubation Incubate with Zafirlukast or Pranlukast (MCI-826) Equilibration->Antagonist_Incubation Schild_Plot Construct Schild Plot Control_CRC->Schild_Plot Antagonist_CRC Generate LTD4 CRC in Presence of Antagonist Antagonist_Incubation->Antagonist_CRC Antagonist_CRC->Schild_Plot pA2_Calculation Calculate pA2 Value Schild_Plot->pA2_Calculation Statistical_Comparison Compare Potency pA2_Calculation->Statistical_Comparison

Workflow for in vitro comparison of leukotriene antagonists.

References

A Comparative Analysis of MCI826 Antagonist Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antagonist selectivity of MCI826 with other commercially available leukotriene receptor antagonists. The data presented is intended to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to this compound

This compound is a potent and highly selective antagonist of peptide leukotrienes (p-LTs), specifically targeting the cysteinyl leukotriene 1 (CysLT1) receptor. It demonstrates high affinity for the receptor subtypes that bind leukotriene D4 (LTD4) and leukotriene E4 (LTE4), making it a valuable tool for investigating the physiological and pathological roles of these inflammatory mediators. This guide will compare the selectivity profile of this compound with other well-established CysLT1 receptor antagonists, including montelukast, zafirlukast, pranlukast, and the early-generation antagonist FPL 55712.

Comparative Selectivity Profile

The following table summarizes the antagonist potency of this compound and its competitors at the CysLT1 receptor. The data is presented as pA2 values or IC50 values, which are common measures of antagonist activity. It is important to note that pA2 is a measure of the antagonist's affinity in functional assays, while IC50 represents the concentration of an antagonist that inhibits a response by 50%. While not directly interchangeable, both values provide an indication of the antagonist's potency.

AntagonistTargetPotency (pA2)Potency (IC50)Key Findings
This compound LTD4 (CysLT1)8.3-Over 100 times more potent than FPL 55712.
LTE4 (CysLT1)8.9-Highly potent against both LTD4 and LTE4.
LTC4-IneffectiveLittle to no effect on LTC4-induced contractions.
Histamine, Acetylcholine, Prostaglandin D2-IneffectiveModest effects only at much higher concentrations.
Montelukast LTD4 (CysLT1)-~1 nMHigh affinity and selectivity for the CysLT1 receptor.
Zafirlukast LTD4 (CysLT1)-~0.6 µMSelective and competitive antagonist of the CysLT1 receptor.
Pranlukast LTD4 (CysLT1)pKB of 7~0.3 µMSelective antagonist of LTC4, LTD4, and LTE4.
FPL 55712 LTD4/LTE4--Significantly less potent than this compound.

Experimental Protocols

The determination of antagonist selectivity relies on robust and reproducible experimental protocols. The two primary methods used to characterize the compounds in this guide are radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an antagonist for a specific receptor.

Principle: This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to a receptor. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., CysLT1) are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-LTD4) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Principle: CysLT1 receptors are Gq-coupled, and their activation by an agonist like LTD4 leads to an increase in intracellular calcium concentration. A selective antagonist will block this effect.

Generalized Protocol:

  • Cell Culture: Cells endogenously expressing or recombinantly overexpressing the CysLT1 receptor are cultured.

  • Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a known concentration of an agonist (e.g., LTD4).

  • Measurement of Fluorescence: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Experimental Workflow for Antagonist Selectivity A Compound Library B Primary Screen (Radioligand Binding Assay) A->B C Determine Ki at Target Receptor (e.g., CysLT1) B->C D Secondary Screen (Functional Assay - e.g., Calcium Mobilization) C->D E Determine IC50 at Target Receptor D->E F Counter Screens (Binding/Functional Assays at Off-Targets) E->F G Determine Ki/IC50 at Off-Target Receptors F->G H Analyze Data & Determine Selectivity Profile G->H

Caption: A generalized workflow for determining antagonist selectivity.

cluster_1 Cysteinyl Leukotriene Signaling Pathway LTD4 LTD4 / LTE4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Gq Gq Protein CysLT1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Response Cellular Response (e.g., Bronchoconstriction, Inflammation) Ca_release->Response Antagonist This compound & Other Antagonists Antagonist->CysLT1

Caption: The CysLT1 signaling pathway and the point of antagonist action.

Conclusion

This compound is a highly potent and selective antagonist of the CysLT1 receptor, with a clear advantage in potency over older antagonists like FPL 55712. Its selectivity for LTD4 and LTE4, with minimal effects on other contractile agents, makes it a precise tool for studying the roles of these specific leukotrienes. When compared to other modern antagonists such as montelukast, zafirlukast, and pranlukast, this compound demonstrates a comparable high potency. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired potency, the need to differentiate between LTC4 and LTD4/LTE4 signaling, and the experimental system being used. The experimental protocols and workflows provided in this guide offer a framework for the validation and comparison of these and other novel antagonists.

Comparative Analysis of MCI-826: A Potent Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity Profile of MCI-826 in Comparison to Other Leukotriene Receptor Antagonists.

This guide provides a detailed comparison of MCI-826, a potent antagonist of cysteinyl leukotriene (CysLT) receptors, with other commercially available leukotriene receptor antagonists, namely montelukast, zafirlukast, and pranlukast. The following sections present a comprehensive analysis of their cross-reactivity, binding affinities, and the experimental methodologies used to determine these parameters.

Overview of MCI-826 and its Mechanism of Action

MCI-826 is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, which are key players in the inflammatory cascade associated with conditions such as asthma and allergic rhinitis. By blocking the action of these leukotrienes, MCI-826 effectively mitigates bronchoconstriction and other inflammatory responses. Leukotriene receptor antagonists are a class of drugs that competitively inhibit the CysLT1 receptor, thereby reducing inflammation, mucus production, and airway constriction.[1][2][3][4]

The signaling pathway of cysteinyl leukotrienes involves their synthesis from arachidonic acid and subsequent binding to CysLT1 and CysLT2 receptors on various immune and smooth muscle cells. Antagonists like MCI-826 specifically target the CysLT1 receptor to block these effects.

Leukotriene Signaling Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT2 Receptor CysLT2 Receptor LTC4->CysLT2 Receptor LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor LTE4->CysLT1 Receptor Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response Bronchoconstriction, Inflammation MCI-826 MCI-826 MCI-826->CysLT1 Receptor Antagonism Alternatives Alternatives Alternatives->CysLT1 Receptor

Caption: Signaling pathway of cysteinyl leukotrienes and the antagonistic action of MCI-826.

Comparative Potency and Selectivity

MCI-826 has demonstrated high potency as an antagonist of LTD4 and LTE4. Functional studies using isolated guinea pig trachea have shown pA2 values of 8.3 for LTD4 and 8.9 for LTE4.[5] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

In the same functional assays, MCI-826 showed minimal effect on contractions induced by LTC4, and only modestly affected contractions induced by other agonists such as histamine, acetylcholine, and prostaglandin D2, and only at higher concentrations.[5] This suggests a high degree of selectivity for the LTD4 and LTE4 receptors, which are subtypes of the CysLT1 receptor.

For comparison, other leukotriene receptor antagonists also exhibit selectivity for the CysLT1 receptor over the CysLT2 receptor. The table below summarizes the available binding affinity data for MCI-826 and its alternatives.

CompoundTarget ReceptorPotency (pA2)Binding Affinity (Ki in nM)
MCI-826 LTD4 (CysLT1)8.3Not Available
LTE4 (CysLT1)8.9Not Available
Montelukast CysLT1Not Available0.18 - 5.2
CysLT2Not Available>10,000
Zafirlukast CysLT1Not Available0.24 - 2.6
CysLT2Not Available>10,000
Pranlukast CysLT1 (LTD4)Not Available0.99 ± 0.19
CysLT1 (LTE4)Not Available0.63 ± 0.11
CysLT2 (LTC4)Not Available5640 ± 680

Note: Data for alternatives are compiled from various sources and may not be directly comparable due to different experimental conditions. Ki values for montelukast and zafirlukast are ranges found in the literature.

Cross-Reactivity Profile

A comprehensive cross-reactivity profile for MCI-826 against a broad panel of receptors is not publicly available. The primary characterization indicates high selectivity for the CysLT1 receptor, with minimal off-target effects on other smooth muscle contractile receptors at therapeutic concentrations.[5]

The alternatives—montelukast, zafirlukast, and pranlukast—are also known for their high selectivity for the CysLT1 receptor.[2][6]

Experimental Methodologies

The potency and selectivity of MCI-826 and other leukotriene receptor antagonists are primarily determined through two types of assays: functional organ bath assays and radioligand binding assays.

Guinea Pig Trachea Contraction Assay (Functional Assay)

This assay assesses the ability of an antagonist to inhibit the contraction of guinea pig tracheal smooth muscle induced by a CysLT receptor agonist.

Guinea_Pig_Trachea_Contraction_Assay cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Isolate Trachea Isolate Trachea Cut into Rings Cut into Rings Isolate Trachea->Cut into Rings Mount in Organ Bath Mount in Organ Bath Cut into Rings->Mount in Organ Bath Equilibrate Equilibrate Add Antagonist (MCI-826 or Alternative) Add Antagonist (MCI-826 or Alternative) Equilibrate->Add Antagonist (MCI-826 or Alternative) Cumulative Agonist Addition (LTD4/LTE4) Cumulative Agonist Addition (LTD4/LTE4) Add Antagonist (MCI-826 or Alternative)->Cumulative Agonist Addition (LTD4/LTE4) Measure Contraction Measure Contraction Cumulative Agonist Addition (LTD4/LTE4)->Measure Contraction Generate Concentration-Response Curves Generate Concentration-Response Curves Calculate pA2 values Calculate pA2 values Generate Concentration-Response Curves->Calculate pA2 values

Caption: Workflow for the guinea pig trachea contraction assay.

Detailed Protocol:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering tissue and cut into rings.

  • Mounting: The tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension of 1.0-1.5 grams for at least 60 minutes, with the buffer being changed every 15-20 minutes.

  • Antagonist Incubation: The antagonist (e.g., MCI-826) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).

  • Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., LTD4 or LTE4) is generated by adding increasing concentrations of the agonist to the bath.

  • Data Analysis: The contractile responses are measured and plotted against the agonist concentration. The pA2 value is calculated from the shift in the concentration-response curve caused by the antagonist.

Radioligand Binding Assay (Binding Affinity)

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Prepare Cell Membranes (expressing CysLT receptors) Prepare Cell Membranes (expressing CysLT receptors) Determine Protein Concentration Determine Protein Concentration Prepare Cell Membranes (expressing CysLT receptors)->Determine Protein Concentration Incubate Membranes with Radioligand ([3H]-LTD4) Incubate Membranes with Radioligand ([3H]-LTD4) Add Competing Ligand (MCI-826 or Alternative) Add Competing Ligand (MCI-826 or Alternative) Incubate Membranes with Radioligand ([3H]-LTD4)->Add Competing Ligand (MCI-826 or Alternative) Incubate to Equilibrium Incubate to Equilibrium Add Competing Ligand (MCI-826 or Alternative)->Incubate to Equilibrium Separate Bound from Free Ligand (Filtration) Separate Bound from Free Ligand (Filtration) Measure Radioactivity Measure Radioactivity Separate Bound from Free Ligand (Filtration)->Measure Radioactivity Plot Competition Curves Plot Competition Curves Calculate IC50 and Ki values Calculate IC50 and Ki values Plot Competition Curves->Calculate IC50 and Ki values

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., CysLT1 or CysLT2) are prepared from cultured cells or tissues by homogenization and centrifugation.[7] The protein concentration of the membrane preparation is determined.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[7]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-LTD4) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (e.g., MCI-826).[8]

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[7]

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.[8]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the binding affinity of the competitor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Conclusion

MCI-826 is a highly potent and selective antagonist of the LTD4 and LTE4 (CysLT1) receptors. Its pharmacological profile, based on functional assays, suggests it is a promising candidate for the treatment of leukotriene-mediated inflammatory diseases. While direct binding affinity and comprehensive cross-reactivity data are limited in the public domain, the available evidence indicates a favorable selectivity profile compared to other agonists that act on smooth muscle. Further studies, particularly radioligand binding assays against a broad panel of receptors, would provide a more complete understanding of its cross-reactivity and potential off-target effects. In comparison, established alternatives like montelukast, zafirlukast, and pranlukast are well-characterized as potent and selective CysLT1 receptor antagonists.

References

MCI-826: A Potent Leukotriene Antagonist with a High pA2 Value

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kyoto, Japan - Researchers have confirmed the high antagonistic potency of MCI-826, a selective peptide leukotriene (p-LT) antagonist, as evidenced by its pA2 values against leukotriene D4 (LTD4) and leukotriene E4 (LTE4). In studies conducted on isolated guinea pig trachea, MCI-826 demonstrated pA2 values of 8.3 and 8.9 against LTD4 and LTE4, respectively, indicating a high affinity for the cysteinyl leukotriene receptor 1 (CysLT1).[1] This positions MCI-826 as a significantly more potent antagonist than the reference compound FPL 55712.[1]

Peptide leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases, causing bronchoconstriction, increased vascular permeability, and mucus secretion. By competitively blocking the CysLT1 receptor, MCI-826 effectively inhibits the downstream effects of these inflammatory mediators. Its high pA2 value signifies that a low concentration of the compound is sufficient to effectively antagonize the effects of LTD4 and LTE4.

Comparative Antagonist Potency

The potency of MCI-826 as a competitive antagonist is best understood in comparison to other leukotriene receptor antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundAgonistTissuepA2 Value
MCI-826 LTD4Isolated Guinea Pig Trachea8.3[1]
MCI-826 LTE4Isolated Guinea Pig Trachea8.9[1]
FPL 55712LTD4Isolated Guinea Pig Trachea> 6 (approx. 2 log units less potent than MCI-826)[1]

Experimental Determination of pA2 Value

The pA2 value for MCI-826 was determined through classical pharmacological assays using isolated organ bath experiments. This methodology allows for the precise quantification of a compound's antagonistic activity on a specific receptor in a controlled ex vivo environment.

Experimental Protocol:

  • Tissue Preparation: Tracheal smooth muscle strips were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Equilibration: The tissues were allowed to equilibrate under a resting tension for a predetermined period.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve for a CysLT1 receptor agonist (LTD4 or LTE4) was generated by sequentially adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissues were washed to remove the agonist and then incubated with a fixed concentration of MCI-826 for a specific duration to allow for receptor binding equilibrium.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for the same agonist was generated in the presence of MCI-826.

  • Schild Plot Analysis: Steps 4 and 5 were repeated with multiple concentrations of MCI-826. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) were calculated for each antagonist concentration. A Schild plot was then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.

Below is a graphical representation of the experimental workflow and the logical relationship of a Schild plot analysis.

experimental_workflow cluster_prep Tissue Preparation cluster_crc Concentration-Response Curves cluster_analysis Data Analysis tissue_isolation Isolate Guinea Pig Trachea tissue_mounting Mount in Organ Bath tissue_isolation->tissue_mounting equilibration Equilibrate tissue_mounting->equilibration control_crc Generate Control Agonist CRC (LTD4/LTE4) equilibration->control_crc antagonist_incubation Incubate with MCI-826 control_crc->antagonist_incubation antagonist_crc Generate Agonist CRC in presence of MCI-826 antagonist_incubation->antagonist_crc calculate_dr Calculate Dose Ratios antagonist_crc->calculate_dr schild_plot Construct Schild Plot calculate_dr->schild_plot determine_pa2 Determine pA2 Value schild_plot->determine_pa2

Experimental workflow for pA2 determination.

schild_plot_logic cluster_data Input Data cluster_calculation Calculations cluster_plot Schild Plot cluster_result Result antagonist_conc [Antagonist] (M) log_antagonist log([Antagonist]) antagonist_conc->log_antagonist dose_ratio Dose Ratio (DR) log_dr_minus_1 log(DR - 1) dose_ratio->log_dr_minus_1 plot Plot log(DR - 1) vs. -log([Antagonist]) log_antagonist->plot log_dr_minus_1->plot pa2 pA2 = x-intercept plot->pa2

Logical relationship of Schild plot analysis.

References

Assessing the Specificity of MCI-826 in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MCI-826, a potent and selective peptide leukotriene antagonist, with other relevant compounds. The data presented herein is compiled from preclinical studies to assist researchers in evaluating its specificity in functional assays.

Introduction to MCI-826

MCI-826 is a selective antagonist of the cysteinyl leukotriene receptors, with high affinity for the LTD4 and LTE4 receptors.[1] These receptors are key mediators in the pathophysiology of asthma and other inflammatory conditions, making them a prime target for therapeutic intervention. Understanding the specificity of a compound like MCI-826 is crucial for predicting its efficacy and potential side effects. This guide will delve into the functional assay data that defines the specificity profile of MCI-826, comparing it to the first-generation leukotriene antagonist, FPL 55712.

Quantitative Analysis of Receptor Antagonism

The potency and selectivity of MCI-826 have been primarily characterized through in vitro functional assays, particularly the guinea pig tracheal contraction assay. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a key metric for quantifying antagonist potency.

CompoundAgonistpA2 ValueRelative Potency vs. FPL 55712
MCI-826 LTD48.3>100x
MCI-826 LTE48.9>100x
FPL 55712LTD4<6.31x
FPL 55712LTE4<6.91x

Data sourced from Watanabe-Kohno et al., 1992.[1]

Specificity Profile of MCI-826

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other biologically relevant receptors. The specificity of MCI-826 was assessed by evaluating its effect on tracheal contractions induced by various agonists.

AgonistMCI-826 Effect (at ≥ 2.4 x 10⁻⁶ M)FPL 55712 Effect
HistamineModest inhibitionFair inhibition
AcetylcholineModest inhibitionFair inhibition
Prostaglandin D2 (PGD2)Modest inhibitionFair inhibition
LTC4Little to no effectFair inhibition

Data sourced from Watanabe-Kohno et al., 1992.[1]

These findings indicate that MCI-826 is highly selective for LTD4 and LTE4 receptors, with only modest effects on other contractile pathways at significantly higher concentrations.[1] In contrast, FPL 55712 demonstrates a broader spectrum of activity, inhibiting responses to a greater range of agonists.[1]

Experimental Protocols

Guinea Pig Tracheal Contraction Assay

This functional assay is a cornerstone for evaluating the potency and specificity of leukotriene receptor antagonists.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into spiral strips or rings and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The tracheal preparations are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. During this period, the bath solution is changed every 15-20 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an agonist (e.g., LTD4, LTE4, histamine, acetylcholine, or PGD2). The contractile responses are measured isometrically using a force-displacement transducer.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, the antagonist (MCI-826 or FPL 55712) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value for the antagonist. The effect of the antagonist on the maximal response to the agonist is also noted. For specificity assessment, this procedure is repeated with a panel of different agonists.

Signaling Pathways and Experimental Workflow

Leukotriene Signaling Pathway and Mechanism of MCI-826 Action

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for MCI-826.

Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis cluster_receptor Receptor Signaling Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase LTA4 LTA4 5-LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 LTB4 LTA4_Hydrolase->LTB4 LTC4 LTC4 LTC4_Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R LTE4->CysLT1R Cellular_Response Bronchoconstriction, Inflammation CysLT1R->Cellular_Response MCI826 MCI-826 This compound->CysLT1R

Caption: Leukotriene synthesis pathway and MCI-826's mechanism of action.

Experimental Workflow for Assessing Antagonist Specificity

The logical flow for determining the specificity of a compound like MCI-826 is depicted below.

Specificity_Workflow Start Select Compound (e.g., MCI-826) Primary_Assay Primary Functional Assay (e.g., Guinea Pig Trachea Contraction) Start->Primary_Assay Agonist_Panel Select Panel of Agonists (LTD4, LTE4, Histamine, ACh, PGD2) Primary_Assay->Agonist_Panel CRC_without_Antagonist Generate Agonist Concentration-Response Curve (CRC) Agonist_Panel->CRC_without_Antagonist CRC_with_Antagonist Incubate with MCI-826 & Generate Agonist CRC CRC_without_Antagonist->CRC_with_Antagonist Calculate_pA2 Calculate pA2 for Primary Targets (LTD4, LTE4) CRC_with_Antagonist->Calculate_pA2 Assess_Shift Assess CRC Shift for Off-Target Agonists CRC_with_Antagonist->Assess_Shift Compare Compare Potency and Selectivity to Reference (e.g., FPL 55712) Calculate_pA2->Compare Assess_Shift->Compare Conclusion Determine Specificity Profile Compare->Conclusion

Caption: Workflow for determining the specificity of a receptor antagonist.

References

A Comparative Analysis of MCI-826 and Pranlukast: Potency and Mechanism as Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of respiratory research and drug development, leukotriene receptor antagonists represent a cornerstone in the management of asthma and allergic rhinitis. This guide provides a detailed comparative analysis of two such antagonists: MCI-826 and pranlukast. The following sections will delve into their mechanisms of action, present available quantitative performance data from in vitro studies, and outline the experimental protocols used to derive this data. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structures

The chemical structures of MCI-826 and pranlukast are fundamental to their pharmacological activity.

MCI-826

  • IUPAC Name: (E)-4-((3-(2-(4-isopropylthiazol-2-yl)vinyl)phenyl)amino)-2,2-diethyl-4-oxobutanoic acid

  • Molecular Formula: C22H28N2O3S

  • Molecular Weight: 400.54 g/mol

Pranlukast

  • IUPAC Name: N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide

  • Molecular Formula: C27H23N5O4

  • Molecular Weight: 481.51 g/mol

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Both MCI-826 and pranlukast exert their therapeutic effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid. Their binding to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment – all hallmark features of asthma and allergic rhinitis. By competitively blocking the CysLT1 receptor, MCI-826 and pranlukast inhibit these downstream effects, thereby alleviating the symptoms of these respiratory conditions.

Leukotriene Signaling Pathway cluster_cell Cell Membrane cluster_receptor Target Cell Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP _5LOX 5-Lipoxygenase (5-LOX) FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1_Receptor CysLT1 Receptor Pathophysiological_Effects Pathophysiological Effects (Bronchoconstriction, Inflammation, etc.) CysLT1_Receptor->Pathophysiological_Effects Activates LTD4->CysLT1_Receptor Binds to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTE4->CysLT1_Receptor Binds to MCI826 MCI-826 This compound->CysLT1_Receptor Blocks Pranlukast Pranlukast Pranlukast->CysLT1_Receptor Blocks

Caption: Mechanism of action of MCI-826 and pranlukast.

Comparative Performance Data

A direct quantitative comparison of MCI-826 and pranlukast is challenging due to the limited availability of head-to-head studies and the use of different experimental assays and metrics in the published literature. The following tables summarize the available in vitro performance data for each compound.

Table 1: In Vitro Activity of MCI-826

ParameterAgonistTissue/SystemValueReference
pA2Leukotriene D4 (LTD4)Isolated Guinea Pig Trachea8.3[1]
pA2Leukotriene E4 (LTE4)Isolated Guinea Pig Trachea8.9[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 2: In Vitro Activity of Pranlukast

ParameterLigand/AgonistTissue/SystemValueReference
IC50Leukotriene D4 (LTD4)Guinea Pig Trachea (Mucus Output)0.3 µM[2]
Ki[3H]Leukotriene D4 (LTD4)Lung Membranes0.99 nM[3]
Ki[3H]Leukotriene E4 (LTE4)Lung Membranes0.63 nM[3]
Ki[3H]Leukotriene C4 (LTC4)Lung Membranes5640 nM[3]

The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half. The Ki value (inhibition constant) represents the affinity of an antagonist for a receptor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in the performance data tables.

Guinea Pig Trachea Contraction Assay (for pA2 determination of MCI-826)

This in vitro functional assay assesses the potency of an antagonist in inhibiting the contractile response of airway smooth muscle to an agonist.

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings.

  • Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes. The viability of the tissue is confirmed by inducing a contraction with a standard agent like histamine or carbachol.

  • Antagonist Incubation: After washing and returning to baseline, the tracheal rings are incubated with varying concentrations of the antagonist (MCI-826) or vehicle for a predetermined period.

  • Agonist Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (LTD4 or LTE4) is generated by adding increasing concentrations of the agonist to the organ bath.

  • Data Analysis: The contractile responses are recorded, and concentration-response curves are plotted. The pA2 value is calculated using a Schild plot analysis, which determines the concentration of the antagonist required to cause a two-fold rightward shift in the agonist's concentration-response curve.

Radioligand Binding Assay (for Ki determination of Pranlukast)

This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Lung tissue is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction containing the CysLT1 receptors. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: The membrane preparation is incubated in a reaction buffer containing a fixed concentration of a radiolabeled ligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled competitor drug (pranlukast).

  • Incubation and Equilibration: The reaction mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow cluster_assay In Vitro Assay Workflow start Start tissue_prep Tissue/Membrane Preparation start->tissue_prep incubation Incubation with Antagonist/Vehicle tissue_prep->incubation agonist_addition Addition of Agonist/ Radioligand incubation->agonist_addition measurement Measurement of Response/Binding agonist_addition->measurement data_analysis Data Analysis (pA2/IC50/Ki Calculation) measurement->data_analysis end End data_analysis->end

References

Validating In Vivo Efficacy of Therapeutics for Mild Cognitive Impairment (MCI): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mild Cognitive Impairment (MCI) represents a critical therapeutic window for intervention in the progression of neurodegenerative diseases such as Alzheimer's disease. Validating the in vivo efficacy of novel therapeutic agents for MCI is a crucial step in the drug development pipeline. This guide provides a comparative overview of common therapeutic strategies, their performance in preclinical in vivo models, and detailed experimental protocols to aid researchers in designing and evaluating their own studies.

Therapeutic Strategies and In Vivo Efficacy

A primary focus of therapeutic intervention for MCI, particularly of the amnestic type, is the modulation of synaptic plasticity and the reduction of neuropathological hallmarks associated with Alzheimer's disease, such as amyloid-beta (Aβ) plaques and neuroinflammation.

Comparison of Preclinical In Vivo Data

The following table summarizes in vivo efficacy data for representative therapeutic agents investigated for MCI. The data is compiled from studies utilizing transgenic mouse models that recapitulate key aspects of MCI and Alzheimer's disease pathology.

Therapeutic AgentDrug ClassAnimal ModelKey Efficacy EndpointsResults
Donepezil Acetylcholinesterase inhibitorAPP/PS1 miceCognitive function (Morris Water Maze), Aβ plaque loadImproved spatial memory, no significant effect on Aβ plaque load
Scopolamine Muscarinic receptor antagonistC57BL/6J miceCognitive function (Y-maze, Passive Avoidance)Induces cognitive deficits, used as a model of MCI
Aducanumab Anti-Aβ monoclonal antibodyAPP/PS1 miceAβ plaque load, cognitive functionDose-dependent reduction in Aβ plaques, improvement in cognitive deficits
Resveratrol PolyphenolSAMP8 miceCognitive function, oxidative stress markers, Aβ levelsImproved memory, reduced oxidative stress, decreased Aβ levels

Experimental Protocols

Murine Models of Mild Cognitive Impairment

Chemically-induced and transgenic models are frequently used to study MCI in vivo.

  • Scopolamine-Induced Amnesia Model :

    • Animals : C57BL/6J mice (8-12 weeks old).

    • Procedure : Administer scopolamine (0.5-1 mg/kg, intraperitoneally) 30 minutes prior to behavioral testing.

    • Purpose : To induce a transient cholinergic deficit that mimics certain cognitive aspects of MCI, useful for screening pro-cognitive compounds.

  • APP/PS1 Transgenic Mouse Model :

    • Animals : Double transgenic mice expressing a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1).

    • Characteristics : These mice develop age-dependent Aβ plaques and cognitive deficits, modeling the progression of Alzheimer's disease-related MCI.

    • Use : Suitable for long-term studies evaluating disease-modifying therapies.

Behavioral Assays for Cognitive Function
  • Morris Water Maze (MWM) :

    • Apparatus : A circular pool (120-150 cm in diameter) filled with opaque water, with a hidden platform submerged 1 cm below the surface.

    • Protocol :

      • Acquisition Phase (4-5 days) : Mice are trained to find the hidden platform from different starting positions. Escape latency and path length are recorded.

      • Probe Trial (1 day after acquisition) : The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.

  • Y-Maze Spontaneous Alternation :

    • Apparatus : A three-arm maze with arms of equal length.

    • Protocol : Mice are placed in one arm and allowed to freely explore the maze for 8 minutes. The sequence of arm entries is recorded.

    • Analysis : Spontaneous alternation percentage is calculated as (Number of alternations / (Total arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the rationale behind therapeutic interventions and study designs.

Cholinergic Signaling Pathway in Cognition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT Choline Transporter Choline Transporter Choline->Choline Transporter ACh Acetylcholine (ACh) Synaptic Cleft Synaptic Cleft ACh->Synaptic Cleft Release ACh->Synaptic Cleft Binding ChAT->ACh Muscarinic Receptor Muscarinic Receptor Synaptic Cleft->Muscarinic Receptor Binding Nicotinic Receptor Nicotinic Receptor Synaptic Cleft->Nicotinic Receptor Binding AChE Acetylcholinesterase (AChE) Synaptic Cleft->AChE Degradation Signal Transduction Signal Transduction Muscarinic Receptor->Signal Transduction Nicotinic Receptor->Signal Transduction Cognitive Function Cognitive Function Signal Transduction->Cognitive Function AChE->Choline Choline Transporter->Choline Donepezil Donepezil Donepezil->AChE Inhibits Scopolamine Scopolamine Scopolamine->Muscarinic Receptor Antagonist

Caption: Cholinergic signaling pathway and targets of pro-cognitive and amnestic agents.

In Vivo Efficacy Validation Workflow for MCI Therapeutics cluster_details Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Model_Details e.g., APP/PS1, Scopolamine-induced Animal Model Selection->Model_Details Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Drug_Details Dose, Route, Duration Drug Administration->Drug_Details Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Behavior_Details e.g., MWM, Y-Maze Behavioral Testing->Behavior_Details Histopathological Analysis Histopathological Analysis Biochemical Analysis->Histopathological Analysis Biochem_Details e.g., ELISA for Aβ, Western Blot Biochemical Analysis->Biochem_Details Data Analysis Data Analysis Histopathological Analysis->Data Analysis Histo_Details e.g., Immunohistochemistry for Plaques Histopathological Analysis->Histo_Details Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for validating the in vivo efficacy of MCI therapeutics.

Safety Operating Guide

Navigating the Disposal of MCI826: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical aspect of laboratory operations. This guide provides essential information and a procedural framework for the proper disposal of MCI826, a leukotriene D4 and E4 antagonist used in research.

Important Note: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS# 140646-80-6) is not publicly available. In the absence of explicit guidelines, it is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.

Chemical and Physical Properties of this compound

While specific disposal data is limited, the known properties of this compound can help inform a cautious approach to its handling and disposal.

PropertyValue
CAS Number 140646-80-6
Chemical Formula C22H28N2O3S
Molecular Weight 400.54 g/mol
Intended Use Research Use Only. Not for human or veterinary use.
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.

General Disposal Procedures for Research Chemicals with Unknown Hazards

The following step-by-step procedures are based on standard best practices for the disposal of research chemicals where a comprehensive hazard profile and specific disposal guidelines are not available.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Indicate the solvent and approximate concentration of this compound on the label.

    • Organic solvent solutions should not be disposed of down the drain.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled as hazardous chemical waste.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area, away from incompatible materials.

  • Ensure containers are kept closed except when adding waste.

5. Consultation and Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all available information on this compound.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The most critical protocol is to follow the guidance provided by your institution's EHS professionals, who are trained to manage and dispose of chemical waste in accordance with regulations.

Disposal Workflow for Research Chemicals with Unknown Hazards

cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_containment Containment & Labeling cluster_consult Consultation & Disposal A Handle this compound with Standard Laboratory PPE B Solid Waste (Contaminated consumables, etc.) A->B C Liquid Waste (Solutions containing this compound) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Collect in Dedicated, Labeled Hazardous Waste Container B->E C->E D->E F Consult with Institutional EHS Department for Guidance E->F G Arrange for Professional Hazardous Waste Disposal F->G

Caption: Workflow for the safe disposal of a research chemical with unknown hazards.

Essential Safety and Operational Guide for Handling MCI-826

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical information for the handling and disposal of MCI-826 (CAS: 140646-80-6), a potent and selective leukotriene D4 and E4 antagonist. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Immediate Safety and Handling

MCI-826 is a research chemical with a potent biological effect.[1] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), it must be handled with the high degree of caution appropriate for a novel substance with unknown long-term toxicological properties. The following procedures are mandatory.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to minimize exposure.

EquipmentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents direct skin contact. Double-gloving provides an extra barrier against potential tears or contamination.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes, aerosols, and airborne particles.
Lab Coat A dedicated lab coat, preferably disposable.Protects clothing and skin from contamination. Should be removed before leaving the designated work area.
Respiratory Protection A properly fitted N95 or higher-rated respirator.Essential when handling the powdered form to prevent inhalation.

Engineering Controls: The primary method for controlling exposure should be through engineering solutions.

  • Fume Hood: All handling of MCI-826, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of any potential vapors or dust.

General Handling Procedures:

  • Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.

  • Weighing: When weighing the powdered compound, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add solvents slowly to the vial to avoid splashing. Ensure all surfaces of the vial are wetted to dissolve any powder that may have coated the sides.[2]

  • Spills: In the event of a spill, immediately evacuate the area and alert your safety officer. Do not attempt to clean up a significant spill without appropriate training and PPE.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.

Storage Plan

Proper storage is critical to maintain the stability of MCI-826 and prevent accidental exposure.

ParameterRecommendation
Short-Term Storage 0 - 4°C for days to weeks.[1]
Long-Term Storage -20°C for months to years.[1]
Container Store in a tightly sealed, clearly labeled container.
Environment Keep in a dry, dark place away from incompatible materials.[1]
Disposal Plan

All waste containing MCI-826 must be treated as hazardous waste.

  • Segregation: Collect all MCI-826 waste, including empty vials, contaminated PPE, and solutions, in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("MCI-826"), and any other information required by your institution's environmental health and safety department.

  • Collection: Arrange for collection by a certified hazardous waste disposal contractor. Do not dispose of MCI-826 down the drain or in regular trash.

Physicochemical Data

The following table summarizes the key physicochemical properties of MCI-826.

PropertyValue
Chemical Formula C22H28N2O3S[1]
Molecular Weight 400.54 g/mol [1]
Exact Mass 400.1821[1]
Elemental Analysis C, 65.97; H, 7.05; N, 6.99; O, 11.98; S, 8.00[1]
CAS Number 140646-80-6[1]

Mechanism of Action and Signaling Pathway

MCI-826 is an antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. It competitively binds to these receptors, preventing the binding of the endogenous ligands, leukotriene D4 (LTD4) and leukotriene E4 (LTE4). These leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory conditions. By blocking their action, MCI-826 inhibits downstream signaling pathways that lead to inflammation, bronchoconstriction, and mucus secretion.

MCI826_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG LTD4_LTE4 Leukotriene D4 / E4 LTD4_LTE4->CysLT1 Activates MCI826 MCI-826 This compound->CysLT1 Inhibits Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response (e.g., Bronchoconstriction) Ca2_release->Inflammation PKC->Inflammation MCI826_Handling_Workflow Receiving 1. Receive Chemical - Log in inventory - Verify integrity Storage 2. Secure Storage - Store at -20°C - Dark and dry Receiving->Storage Preparation 3. Prepare for Use - Don appropriate PPE - Transport in secondary container Storage->Preparation Handling 4. Weighing & Solution Prep - Inside certified fume hood - Use dedicated equipment Preparation->Handling Experiment 5. Experimental Use - Follow protocol - Maintain containment Handling->Experiment Decontamination 6. Decontaminate - Clean work surfaces - Decontaminate equipment Experiment->Decontamination Disposal 7. Waste Disposal - Segregate hazardous waste - Label correctly Decontamination->Disposal Documentation 8. Document - Update inventory - Record experimental details Disposal->Documentation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCI826
Reactant of Route 2
Reactant of Route 2
MCI826

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.